molecular formula C9H7N5 B185900 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 106898-37-7

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B185900
CAS No.: 106898-37-7
M. Wt: 185.19 g/mol
InChI Key: YJQFNOQKDZGZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a high-value chemical intermediate designed for pharmaceutical and agrochemical research. Its structure, featuring a pyrazole core substituted with an aminonitrile group and a pyridinyl ring, is a privileged scaffold in medicinal chemistry. This compound is primarily utilized as a key precursor in the synthesis of complex fused heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, which are central to discovering new bioactive molecules . Pyrazole derivatives demonstrate a broad and remarkable spectrum of biological activities, underpinning their research value in developing novel therapeutic agents . Studies on analogous structures have shown potent inhibitory effects on various enzymes and cellular processes. For instance, certain pyrazole-based molecules are known inhibitors of cyclin-dependent kinases (CDKs), dipeptidyl peptidase-4 (DPP-4), and anaplastic lymphoma kinase (ALK), making this chemical class highly relevant for investigational cancer and metabolic disease research . Furthermore, the 5-aminopyrazole motif is associated with antimicrobial, antioxidant, anti-viral, and anti-inflammatory properties in preclinical studies, offering a rich starting point for hit-to-lead optimization campaigns . The incorporation of the pyridin-4-yl substituent is a strategic modification that can enhance physicochemical properties and receptor binding affinity. This compound is intended for use in multicomponent reactions and other efficient synthetic methodologies to build molecular complexity rapidly . It is supplied For Research Use Only and is a vital tool for chemists and biologists exploring new chemical space in drug discovery and development.

Properties

IUPAC Name

5-amino-1-pyridin-4-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQFNOQKDZGZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548290
Record name 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106898-37-7
Record name 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

The 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile core is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. As a member of the broader class of 5-aminopyrazoles, this scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The inherent chemical features of this structure—a hydrogen-bond-donating amino group, a cyano group as a potential hydrogen bond acceptor or metabolic handle, and the basic pyridinyl moiety—confer upon it a unique profile for molecular recognition in biological systems. Notably, derivatives of the 5-aminopyrazole core have demonstrated potent inhibitory activity against various protein kinases, positioning them as promising candidates for the development of novel therapeutics for inflammatory diseases and cancer.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, reactivity, and the significant therapeutic potential of this compound.

Physicochemical and Spectral Characteristics

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on closely related analogs. The data presented below is a synthesis of information from various substituted 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[5][6][7][8]

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueRationale/Note
Molecular Formula C9H7N5Calculated from the chemical structure.
Molecular Weight 185.19 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidBased on the typical appearance of related aminopyrazole derivatives.[8]
Melting Point 150 - 210 °CThe melting point is expected to be in this range, influenced by the pyridinyl group. For comparison, 5-amino-1-(p-tolyl)pyrazole-4-carbonitrile has a melting point of 150 °C, while 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile melts at 169-173 °C.[7][8]
Solubility Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water and non-polar solvents.Typical solubility profile for heterocyclic compounds of this nature.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.General stability observed for pyrazole derivatives.

Spectral Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (two doublets in the aromatic region), a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH2) protons.

  • ¹³C NMR: The carbon NMR would display signals for the five carbons of the pyrazole ring and the five carbons of the pyridinyl ring, with the carbon of the cyano group appearing at a characteristic downfield shift.

  • FT-IR (KBr, cm⁻¹): Key vibrational bands are anticipated for N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2210-2230 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole and pyridine rings (1500-1650 cm⁻¹).[5]

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a well-established cyclocondensation reaction. The following protocol is adapted from the successful synthesis of the isomeric 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and other aryl-substituted analogs.[9] The causality behind this experimental design lies in the nucleophilic character of the hydrazine nitrogen and the electrophilic nature of the ethoxymethylene malononitrile, which drives the cyclization to form the stable pyrazole ring.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinopyridine (1.0 equivalent) and absolute ethanol to form a slurry.

  • Reagent Addition: To this stirring slurry, add 2-(ethoxymethylene)malononitrile (1.0 equivalent).

  • Base Catalysis: Add triethylamine (1.0 equivalent) to the reaction mixture. The base facilitates the initial Michael addition and subsequent cyclization.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. If further purification is required, recrystallization from a suitable solvent such as ethanol or isopropanol can be performed to yield the final product as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification 4-Hydrazinopyridine 4-Hydrazinopyridine Reaction_Vessel Ethanol (Solvent) Reflux, 3-4h 4-Hydrazinopyridine->Reaction_Vessel 2-(Ethoxymethylene)malononitrile 2-(Ethoxymethylene)malononitrile 2-(Ethoxymethylene)malononitrile->Reaction_Vessel Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction_Vessel Crude_Product Precipitated Solid Reaction_Vessel->Crude_Product Purification Filtration & Recrystallization Crude_Product->Purification Final_Product 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile Purification->Final_Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The this compound core possesses several reactive sites that allow for further chemical modifications, making it a valuable intermediate in the synthesis of diverse chemical libraries.

  • The 5-Amino Group: This primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions are fundamental for introducing diverse substituents to explore structure-activity relationships (SAR).

  • The 4-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

  • The Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the pyrazole ring can influence its reactivity.

Reactivity_Diagram cluster_amino 5-Amino Group Reactions cluster_cyano 4-Cyano Group Reactions cluster_pyridine Pyridine Ring Reactions Start 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile Acylation Acylation (e.g., Acyl Chlorides) Start->Acylation Nucleophilic Acyl Substitution Alkylation Alkylation (e.g., Alkyl Halides) Start->Alkylation Nucleophilic Substitution Schiff_Base Schiff Base Formation (e.g., Aldehydes) Start->Schiff_Base Condensation Hydrolysis_Acid Hydrolysis to Carboxylic Acid Start->Hydrolysis_Acid Hydrolysis Hydrolysis_Amide Hydrolysis to Amide Start->Hydrolysis_Amide Partial Hydrolysis Reduction Reduction to Amine Start->Reduction Reduction N-Alkylation N-Alkylation Start->N-Alkylation Alkylation N-Oxidation N-Oxidation Start->N-Oxidation Oxidation

Caption: Key reaction pathways for derivatization.

Applications in Drug Discovery and Development

The 5-aminopyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Targeting Kinases in Inflammatory Diseases:

One of the most significant applications of this scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][3] IRAK4 is a key signaling molecule in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, which are central to the innate immune response.[1] Dysregulation of these pathways is implicated in a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The 5-aminopyrazole core can be elaborated to create potent and selective IRAK4 inhibitors, offering a promising therapeutic strategy for these debilitating diseases.[1][3]

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation (p38, JNK) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Inhibitor 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile (and derivatives) Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

Anticancer Potential:

In addition to their anti-inflammatory properties, 5-aminopyrazole derivatives have emerged as promising anticancer agents. They have been shown to inhibit other kinases that are critical for cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and p38 MAP kinase.[2][4] The development of covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold has shown efficacy against both wild-type and drug-resistant mutant forms of FGFR.[2] Furthermore, various substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles have demonstrated cytotoxic activity against several human cancer cell lines.[10] The pyridinyl moiety in the title compound can potentially enhance solubility and provide an additional point of interaction with the target protein, making it an attractive scaffold for the design of novel kinase inhibitors for oncology.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. Its straightforward synthesis, versatile reactivity, and the proven therapeutic relevance of the 5-aminopyrazole scaffold make it a highly valuable tool for medicinal chemists. The insights provided in this guide, from its fundamental chemical properties to its role in the development of targeted therapies, underscore the continued importance of this compound in the quest for novel treatments for a range of human diseases. Further exploration of the specific biological activities of this particular isomer is warranted and could lead to the discovery of new and potent therapeutic agents.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. ResearchGate. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. Available at: [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Available at: [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. Available at: [Link]

  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

Sources

Unveiling the Therapeutic Potential of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: A Technical Guide to its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and significant therapeutic potential. This guide delves into the hypothesized mechanism of action of a specific, yet under-characterized derivative, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile . Drawing upon extensive literature on structurally related compounds, we posit that its primary mode of action is the inhibition of protein kinases, a critical class of enzymes implicated in numerous pathologies, most notably cancer. This document will provide a comprehensive overview of the scientific rationale for this hypothesis, supported by a synthesis of existing data on analogous compounds, and will outline detailed experimental protocols to validate these claims.

Introduction: The Prominence of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, insecticidal, and antifungal properties.[1][2] The strategic incorporation of an amino group at the 5-position and a carbonitrile at the 4-position of the pyrazole ring endows the molecule with unique electronic and steric properties, making it an excellent building block for the synthesis of diverse and potent bioactive compounds.[3]

The addition of a pyridin-4-yl substituent at the 1-position is a well-established strategy in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge" region of the kinase active site, thereby anchoring the inhibitor and leading to potent and selective inhibition.

Given the established role of the 5-aminopyrazole core in biologically active molecules and the frequent use of the pyridin-4-yl moiety in kinase inhibitor design, it is highly probable that This compound functions as a kinase inhibitor. This guide will explore this hypothesis in detail.

Hypothesized Mechanism of Action: Kinase Inhibition

We propose that This compound acts as an ATP-competitive inhibitor of one or more protein kinases. This hypothesis is predicated on the extensive body of research on analogous compounds that have demonstrated potent kinase inhibitory activity.

The Role of the Pyridin-4-yl Moiety

The pyridin-4-yl group is a key structural feature that likely dictates the compound's interaction with the kinase active site. In many kinase inhibitors, this moiety forms a hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.

The 5-Aminopyrazole-4-carbonitrile Core

The 5-aminopyrazole-4-carbonitrile core serves as a rigid scaffold that appropriately orients the pyridin-4-yl group for optimal interaction with the hinge region. The amino and carbonitrile substituents can be further modified to enhance potency, selectivity, and pharmacokinetic properties. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[4][5]

The following diagram illustrates the hypothesized binding mode of this compound within a generic kinase active site.

G cluster_kinase Kinase Active Site cluster_inhibitor This compound hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) pyrazole Pyrazole Ring pyridine Pyridin-4-yl pyrazole->pyridine amino 5-Amino Group pyrazole->amino carbonitrile 4-Carbonitrile pyrazole->carbonitrile pyridine->hinge H-Bond amino->gatekeeper Potential Interaction carbonitrile->d_loop Potential Interaction

Caption: Hypothesized binding of the compound in a kinase active site.

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for this class of compounds. A common and efficient method is a one-pot, three-component reaction.[6][7]

General Synthetic Protocol

A typical synthesis involves the reaction of a pyridin-4-yl hydrazine with a malononitrile derivative in the presence of a suitable catalyst and solvent.

Experimental Protocol: Three-Component Synthesis

  • Reactant Preparation: To a solution of pyridin-4-yl hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add malononitrile (1.0 eq) and an appropriate aldehyde or orthoformate (1.0 eq).

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine) or an acid catalyst.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization or column chromatography.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.[8][9]

In Vitro Evaluation of Biological Activity

To validate the hypothesized mechanism of action, a series of in vitro assays should be performed.

Kinase Inhibition Assays

The primary objective is to determine if the compound inhibits the activity of one or more protein kinases. A broad panel of kinases should be screened to identify potential targets.

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Assay Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radioactive methods like fluorescence-based assays or ELISA.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

The following table summarizes IC₅₀ values for a representative 5-amino-1H-pyrazole-4-carboxamide derivative against several FGFR kinases, providing a benchmark for the expected potency of this class of compounds.[5]

Target KinaseIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
Cellular Proliferation Assays

If the compound is a potent kinase inhibitor, it is expected to inhibit the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

While data on the specific title compound is limited, a general SAR can be inferred from the broader class of 5-aminopyrazole derivatives.

  • N1-Substituent: The nature of the substituent at the N1 position is critical for kinase inhibitory activity. Aromatic and heteroaromatic rings, particularly those capable of forming hydrogen bonds with the kinase hinge region, are often preferred. The pyridin-4-yl group in the title compound is an excellent example of such a moiety.

  • C3-Substituent: Modifications at the C3 position can influence potency and selectivity.

  • C4-Substituent: The carbonitrile group at the C4 position is a common feature in many bioactive pyrazoles. It can be a key pharmacophore or a synthetic handle for further derivatization.

  • C5-Amino Group: The 5-amino group is often involved in hydrogen bonding interactions within the kinase active site and is generally considered important for activity.

The following diagram illustrates a general workflow for the synthesis and evaluation of 5-aminopyrazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (Hydrazine, Malononitrile, Aldehyde) reaction Three-Component Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization kinase_assay In Vitro Kinase Assay (IC50 Determination) characterization->kinase_assay Pure Compound cell_assay Cellular Proliferation Assay (GI50 Determination) kinase_assay->cell_assay sar_analysis SAR Analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with a high probability of acting as a kinase inhibitor. The structural features of this compound are highly suggestive of a binding mode that is common to many successful kinase inhibitors. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis, characterization, and biological evaluation of this compound to validate its hypothesized mechanism of action.

Future research should focus on:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary target(s) and assess its selectivity.

  • Co-crystallization Studies: Obtaining a co-crystal structure of the compound bound to its target kinase to definitively elucidate its binding mode.

  • Lead Optimization: Synthesizing and evaluating a library of derivatives to improve potency, selectivity, and drug-like properties.

  • In Vivo Studies: Assessing the efficacy and safety of promising compounds in animal models of relevant diseases.

The exploration of this and related compounds will undoubtedly contribute to the development of novel therapeutics for a range of diseases driven by aberrant kinase activity.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2023). Synthetic Communications.
  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules.
  • 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile. (n.d.). Chem-Impex.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry.
  • In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. (n.d.). Benchchem.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). ACS Medicinal Chemistry Letters.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). Acta Crystallographica Section E: Structure Reports Online.

Sources

Whitepaper: The Expanding Therapeutic Universe of Novel Pyrazole Compounds: A Technical Guide to Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle, stands as a cornerstone scaffold in modern medicinal chemistry.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in forming specific, high-affinity interactions with a wide array of biological targets.[1][2] This has led to the development of numerous clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib.[3][4] This technical guide provides an in-depth exploration of the principal biological activities of novel pyrazole derivatives—anticancer, anti-inflammatory, and antimicrobial—synthesizing mechanistic insights with field-proven experimental protocols. We delve into the causality behind experimental design, present detailed methodologies for robust evaluation, and summarize key structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is considered a "privileged scaffold" due to its presence in a multitude of compounds targeting diverse receptors and enzymes with high affinity.[5] Its metabolic stability and synthetic tractability have made it a favorite among medicinal chemists.[6][7] The two adjacent nitrogen atoms within the five-membered ring create a unique electronic and steric environment, allowing for fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical for optimizing pharmacokinetic profiles.[2]

The general workflow for identifying and validating novel bioactive pyrazole compounds follows a multi-stage process, beginning with rational design and synthesis, moving through a cascade of in vitro assays, and culminating in preclinical in vivo validation.

G A Target Identification & Validation B Computational Modeling (Docking, QSAR) A->B C Synthesis of Novel Pyrazole Derivatives B->C D Primary Screening: High-Throughput Assays C->D Compound Library E Secondary Screening: Potency (IC50/MIC) & Selectivity Assays D->E F Mechanism of Action (Enzyme Assays, Western Blot) E->F G ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G Validated Hits H In Vivo Efficacy Studies (Animal Models) G->H I Lead Optimization H->I I->C Iterative Redesign

Caption: High-level workflow for pyrazole-based drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key proteins and pathways involved in tumor growth and proliferation.[8][9][10]

Key Mechanisms of Action

A. Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, differentiation, and survival. Many pyrazole compounds are designed as ATP-competitive inhibitors.

  • VEGFR-2/EGFR Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets in angiogenesis and cell proliferation.[11] Novel pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[11] For instance, certain pyrazolone-pyrazole derivatives inhibit VEGFR-2 at nanomolar concentrations, emerging as promising anti-breast cancer candidates.[11]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) regulate the cell cycle. Pyrazole-indole hybrids have demonstrated significant inhibitory activity toward CDK2, with IC50 values in the nanomolar range, surpassing the potency of standard drugs like doxorubicin in some cases.[11]

G Node_Pyrazole Pyrazole Inhibitor Node_Kinase Kinase Domain ATP Binding Site Node_Pyrazole->Node_Kinase:f0 Node_Block INHIBITION Node_Substrate Substrate Protein Node_Kinase->Node_Substrate Phosphorylation Node_ATP ATP Node_ATP->Node_Kinase:f0 Node_PhosphoSubstrate Phosphorylated Substrate Node_Signal Downstream Signaling (Proliferation, Angiogenesis) Node_PhosphoSubstrate->Node_Signal

Caption: Mechanism of pyrazole-based kinase inhibition.

B. Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division.[12] Some pyrazole derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[12][13]

Quantitative Data Summary

The cytotoxic potential of novel pyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound ClassCancer Cell LineIC50 (µM)Target(s)Reference
Pyrazole-Indole HybridsHCT116, MCF7< 23.7CDK2[11]
Pyrazole CarbaldehydesMCF-7 (Breast)0.25PI3 Kinase[11]
Pyrazolo[1,5-a]pyrimidinesHTC-116 (Colon)1.51Not specified[14]
Pyrazole-ThiazolidinoneSK-MEL-28 (Melanoma)3.46Tubulin[13]
Pyrazole-fused Betulinic AcidB16 (Melanoma)5.58Not specified[15]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cell proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Rationale: Allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to antiproliferative agents.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: A 48-72 hour window is typically sufficient to observe significant effects on cell division and viability.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a key pathological feature of many diseases. Pyrazole derivatives, most notably Celecoxib, are well-established anti-inflammatory agents.[16][17]

Key Mechanisms of Action

A. Cyclooxygenase (COX) Inhibition: The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation and pain.[18][19] Many novel pyrazoles are designed for selective inhibition of COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1, which has homeostatic functions in the gut and platelets. This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[19]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Homeostatic Prostaglandins (Gastric Protection, Platelets) COX1->PGs_H PGs_I Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_I Inhibitor Selective Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX2  Inhibition

Caption: Selective COX-2 inhibition by pyrazole compounds.

Quantitative Data Summary

The anti-inflammatory activity is often measured by COX-2 inhibitory potency (IC50) and in vivo edema reduction.

Compound ClassAssayResultReference
Thiophene-Pyrazole HybridsCOX-2 InhibitionPotent, Gastrointestinal-safe[14]
Pyrazole MoietiesCOX-2 InhibitionIC50 = 3.5 nM[14]
Diaryl PyrazolesIn vivo Paw Edema65-80% reduction @ 10 mg/kg[19]
Pyrazolyl Urea DerivativesIn vivo Paw Edema80.93% inhibition[5]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[14]

  • Animal Acclimatization: Use male Wistar rats (150-180g). Acclimatize them for one week with free access to food and water.

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), standard drug (e.g., Indomethacin, 10 mg/kg), and test groups (pyrazole compounds at various doses). Administer treatments orally (p.o.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory edema.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[20][21] Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[16][22][23]

Key Mechanisms of Action

A. DNA Gyrase Inhibition: Some pyrazole derivatives have been predicted to act as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby halting bacterial proliferation.[20]

B. Other Mechanisms: The precise mechanisms for many antimicrobial pyrazoles are still under investigation, but may involve disruption of cell wall synthesis, protein synthesis, or metabolic pathways.

Quantitative Data Summary

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole Derivative 3E. coli (Gram-negative)0.25[16]
Pyrazole Derivative 4S. epidermidis (Gram-positive)0.25[16]
Pyrazole Derivative 2A. niger (Fungus)1.0[16]
Thiazolo-pyrazole HybridsMRSA4.0[20]
Hydrazone Derivative 21aBacteria & Fungi62.5-125 (antibacterial) & 2.9-7.8 (antifungal)[21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the antimicrobial potency of a compound.

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

    • Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay's integrity.

Conclusion and Future Perspectives

The pyrazole scaffold is a remarkably versatile and pharmacologically significant core for the development of novel therapeutics. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent compounds with diverse mechanisms of action.[3][6][14] Future efforts in this field should focus on leveraging computational chemistry for more precise rational design, exploring pyrazole-based hybrid molecules to achieve multi-target activity, and optimizing ADME-Tox profiles to improve the translation from potent in vitro hits to successful in vivo candidates.[24] The continued exploration of this privileged structure promises to deliver innovative solutions to pressing global health challenges.[4][7]

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - PubMed Central. (URL: )
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: )
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: )
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )
  • Mini review on anticancer activities of Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: )
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • The Role of Pyrazole Deriv
  • The Tale of Two Assays: Correlating In Vitro Efficacy and In Vivo Activity of Pyrazole Compounds - Benchchem. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (URL: )
  • (PDF)
  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (URL: )
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed. (URL: )
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. (URL: )
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid deriv
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (URL: )
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (URL: )
  • Introduction to the pharmacology of pyrazole-based compounds - Benchchem. (URL: )
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )

Sources

A Senior Application Scientist's Guide to In Silico Docking of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for conducting in silico molecular docking studies on the compound 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, frequently identified in potent kinase inhibitors.[1][2] This document outlines a complete workflow, from evidence-based target selection to rigorous computational protocol and in-depth results analysis. We will utilize Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms and inflammatory diseases, as a case study receptor. The protocols detailed herein are designed to be self-validating and scientifically robust, emphasizing the rationale behind each step to ensure the generation of meaningful and reproducible data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to novel small molecules.

Chapter 1: Strategic Target Selection & Rationale

The initial and most critical phase of any docking study is the selection of a biologically relevant protein target. The choice must be grounded in existing biochemical knowledge to ensure the computational experiment is meaningful.

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The subject of our study, this compound, belongs to the pyrazole class of heterocyclic compounds. This scaffold is a cornerstone in the development of protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2] Numerous approved drugs and clinical candidates targeting a wide range of kinases, including those for cancer and inflammatory diseases, incorporate the pyrazole core.[1][3] This strong precedent makes a kinase the most logical and promising target class for our investigation.

Justification for Selecting Janus Kinase 2 (JAK2)

Based on the established activity of pyrazole derivatives, we have selected Janus Kinase 2 (JAK2) as our protein target. The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is a known driver of myeloproliferative neoplasms and various inflammatory conditions. Pyrazole-based compounds have been successfully developed as potent JAK inhibitors.[2] This choice provides a validated context for our docking study, allowing us to assess the binding potential of our ligand against a well-characterized and therapeutically relevant target.

Sourcing the Receptor Structure

For this study, we will utilize the crystal structure of JAK2 in complex with a known inhibitor, available from the Worldwide Protein Data Bank (wwPDB).[4][5] We have selected the PDB entry 3E62 . This structure provides a high-resolution view of the ATP-binding site and includes a co-crystallized ligand, which is invaluable for validating our docking protocol (see Chapter 4).

Chapter 2: Rigorous Preparation of Molecular Structures

The axiom "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the simulation is fundamentally dependent on the quality of the input ligand and receptor structures. The following protocols ensure that the molecules are prepared to a high standard, reflecting appropriate physiological and chemical states.

Receptor Preparation Protocol (PDB: 3E62)

This protocol details the necessary steps to clean and prepare the JAK2 protein structure for docking.

Objective: To prepare a biologically relevant protein structure by removing non-essential molecules, correcting structural issues, and assigning correct atom types and charges.

Methodology:

  • Obtain the PDB File: Download the structure 3E62.pdb from the RCSB PDB database.[6][7]

  • Initial Cleaning:

    • Rationale: The raw PDB file contains crystallographic water molecules, co-solvents, and potentially multiple protein chains (in the asymmetric unit) that are not part of the biological monomer and can interfere with the docking calculation.[8][9]

    • Action: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio). Delete all water molecules (HOH). Remove any co-crystallized ligands and ions not essential for structural integrity. For this structure, retain only Chain A of the protein.

  • Structural Correction:

    • Rationale: Crystal structures may have missing atoms, especially hydrogens, and incomplete side chains due to resolution limitations. These must be added to ensure correct stereochemistry and potential for hydrogen bonding.[10][11]

    • Action: Use a structure preparation tool (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard). Add polar hydrogens, as these are critical for defining hydrogen bond donors and acceptors.[12] Check for and repair any missing side-chain atoms.

  • Assign Atom Types and Charges:

    • Rationale: The docking software's scoring function requires specific atom types and partial charges to calculate intermolecular forces like van der Waals and electrostatic interactions.

    • Action: Using AutoDock Tools, assign Gasteiger charges. Merge non-polar hydrogens, as AutoDock Vina employs a united-atom scoring function where non-polar hydrogens are implicitly handled.[13]

  • Final Output:

    • Action: Save the prepared receptor structure in the PDBQT file format (JAK2_receptor.pdbqt). This format includes the necessary charge and atom type information required by AutoDock Vina.

Ligand Preparation Protocol

Objective: To generate a valid 3D conformation of the ligand, assign correct atom types and charges, and define its rotatable bonds.

Methodology:

  • Obtain Ligand Structure:

    • Rationale: An accurate 2D or 3D representation is the starting point. The PubChem database is an authoritative source for small molecule structures.[14][15][16]

    • Action: Search for "this compound" in PubChem (CID: 1581452). Download the structure in a 3D SDF format.

  • Energy Minimization:

    • Rationale: The downloaded structure may not be in its lowest energy conformation. An energy minimization step ensures a more realistic starting pose.[17]

    • Action: Use a program with molecular mechanics force fields (e.g., Avogadro, ArgusLab) to perform a quick energy minimization.

  • Assign Atom Types, Charges, and Rotatable Bonds:

    • Rationale: Similar to the receptor, the ligand needs correct atom typing and charge assignment. Furthermore, the docking algorithm must know which bonds are rotatable to explore conformational flexibility during the simulation.[18]

    • Action: Load the minimized ligand into AutoDock Tools. Assign Gasteiger charges and detect the rotatable bonds.

  • Final Output:

    • Action: Save the prepared ligand in the PDBQT file format (ligand.pdbqt).

Chapter 3: The Molecular Docking Workflow

This chapter details the execution of the docking simulation using AutoDock Vina, a widely used and validated open-source docking program.[12][13] The core of this process involves defining a search space on the receptor and running the Vina algorithm to predict binding poses and affinities.

Defining the Search Space (The Grid Box)

Causality: We do not dock the ligand against the entire protein surface. This would be computationally intractable and biologically irrelevant. We must define a specific three-dimensional search space, or "grid box," that encompasses the target binding site. An accurately placed grid box focuses the computational effort where it matters most, dramatically increasing efficiency and the likelihood of finding a relevant binding mode.

Methodology:

  • Identify the Binding Site:

    • Action: Load the prepared receptor (JAK2_receptor.pdbqt) into AutoDock Tools. The binding site can be identified by observing the pocket where the original co-crystallized ligand was located in PDB ID 3E62.

  • Generate the Grid Box:

    • Action: Using the Grid Box tool in AutoDock Tools, create a cube that encompasses the entire active site. Ensure there is sufficient room for the ligand to rotate freely within the box (a margin of ~5 Å around the site is a good starting point).

  • Record Coordinates:

    • Action: Note the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) in Angstroms. These values are essential for the Vina configuration file.

Configuring and Executing the Vina Simulation

Protocol:

  • Create a Configuration File:

    • Rationale: AutoDock Vina is controlled by a simple text file that specifies the input files and search parameters.[19]

    • Action: Create a text file named conf.txt with the following content, substituting the grid box values recorded in the previous step:

  • Understanding Key Parameters:

    • exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8 is a standard default.[12]

    • num_modes: The number of distinct binding poses to generate in the output file.[19]

  • Execute Vina:

    • Action: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:

    • This will initiate the docking run. Upon completion, two files will be generated: docking_results.pdbqt containing the output poses and docking_log.txt containing the binding affinity scores for each pose.

Workflow Visualization

The entire process, from preparation to execution, can be visualized as a logical flow.

G Figure 1: End-to-End Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Download PDB (3E62) CleanPDB Clean Receptor (Remove Water, Ligands) PDB->CleanPDB LigandDB Download Ligand (PubChem) PrepLigand Energy Minimize, Add Charges (PDBQT Output) LigandDB->PrepLigand PrepPDB Add Hydrogens, Charges (PDBQT Output) CleanPDB->PrepPDB Grid Define Grid Box (Active Site) PrepPDB->Grid Config Create Config File (conf.txt) PrepLigand->Config Grid->Config RunVina Execute AutoDock Vina Config->RunVina Results Output: Poses & Scores (PDBQT & LOG files) RunVina->Results Analysis Pose Analysis & Interaction Mapping Results->Analysis

Caption: A flowchart of the in silico docking process.

Chapter 4: Post-Docking Analysis and Protocol Validation

Generating docking poses is only the first step; interpreting the results is where scientific insight is derived. A critical component of this is ensuring the docking protocol itself is reliable for the specific system under study.

Protocol Validation via Re-docking

Trustworthiness: Before analyzing the results for our novel ligand, we must validate that our docking protocol (including the prepared receptor and grid box definition) can accurately reproduce a known binding pose. This is a crucial self-validating step.

Methodology:

  • Extract the Co-crystallized Ligand: From the original PDB file (3E62), extract the coordinates of the bound inhibitor.

  • Prepare the Ligand: Prepare this reference ligand using the same protocol described in Chapter 2.2.

  • Re-dock: Perform a docking run using this reference ligand and the exact same receptor and configuration file.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of the docked pose and the original crystal pose.[20]

    • Action: Superimpose the top-ranked docked pose of the reference ligand onto the original crystal structure and calculate the RMSD.

    • Interpretation: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably identify the correct binding mode.[20]

Analysis of Docking Results

Once the protocol is validated, we can analyze the results for our ligand of interest, this compound.

Data Presentation:

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. The results for the top poses should be tabulated for clarity.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.20.000
2-8.91.352
3-8.71.981
4-8.52.411
.........

Table 1: Example docking results for this compound against JAK2. Lower binding affinity values indicate stronger predicted binding.

Qualitative Analysis (Pose Interpretation):

The binding score is not the only metric of success. A chemically sensible binding pose with key interactions is paramount.

  • Visual Inspection: Load the receptor (JAK2_receptor.pdbqt) and the docking results (docking_results.pdbqt) into a molecular viewer. Analyze the top-scoring pose.

  • Interaction Mapping: Identify key molecular interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: These are critical for affinity and specificity. The pyrazole and amino groups are likely hydrogen bond donors, while the pyridine nitrogen and nitrile group are acceptors.

    • Hydrophobic Interactions: Interactions with non-polar residues in the binding pocket.

    • Pi-Stacking: Potential interactions between the aromatic rings of the ligand (pyrazole, pyridine) and aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR) in the protein.

  • Comparison to Known Inhibitors: Compare the binding mode of your top pose to that of known JAK2 inhibitors (like the one in 3E62). Does your ligand occupy the same sub-pockets? Does it form interactions with the same key "hinge" region residues? This comparison provides a powerful sanity check.

Decision-Making in Analysis

The analysis of results is not linear but a process of critical evaluation.

G Figure 2: Post-Docking Analysis Logic cluster_pose Pose Evaluation Start Docking Results Received CheckScore Is Binding Affinity Strong (e.g., < -7 kcal/mol)? Start->CheckScore CheckInteractions Are Key Interactions (e.g., H-Bonds) Present? CheckScore->CheckInteractions Yes ReEvaluate Low Priority Candidate: Re-dock or Discard CheckScore->ReEvaluate No Compare Does Pose Align with Known Inhibitor Modes? CheckInteractions->Compare Yes CheckInteractions->ReEvaluate No GoodCandidate Promising Candidate: Proceed to Next Stage (e.g., MD Simulations) Compare->GoodCandidate Yes Compare->ReEvaluate No

Caption: A decision tree for evaluating docking results.

Conclusion and Future Directions

This guide has provided a detailed, scientifically-grounded protocol for conducting an in silico molecular docking study of this compound against the JAK2 kinase. By following a workflow that includes evidence-based target selection, rigorous molecular preparation, protocol validation, and multi-faceted results analysis, researchers can generate credible hypotheses about the binding potential of novel compounds.

The results of a successful docking study, such as a low-energy binding pose with chemically sound interactions, do not constitute proof of activity. Rather, they provide a strong rationale for advancing a compound to the next stages of drug discovery, which may include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In Vitro Biochemical Assays: To experimentally measure the inhibitory activity (e.g., IC50) of the compound against the target protein.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize binding affinity and selectivity.

By integrating robust computational methods with experimental validation, the path from a promising scaffold to a viable drug candidate can be navigated more efficiently and effectively.

References

  • PubChem - National Center for Biotechnology Information. A comprehensive database of chemical molecules and their activities. [Link][14][15][16]

  • AutoDock Vina Manual - The Scripps Research Institute. Official documentation for the AutoDock Vina software. [Link][19]

  • Worldwide Protein Data Bank (wwPDB) - A global organization that manages the Protein Data Bank archive. [Link][4]

  • Kim, S. et al. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]

  • Protein Data Bank - Wikipedia. An overview of the history and function of the PDB. [Link][5]

  • El-Damasy, D. A. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(22), 5480. [Link][21]

  • El-Gamal, M. I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link][1]

  • Gaber, N. N. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5519. [Link][3]

  • Roman, D. L. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 11116. [Link][2]

  • RCSB PDB. (n.d.). Homepage. [Link][6][7]

  • Meng, X. Y. et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link][20]

  • Eberhardt, J. et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link][12][13]

  • Salmaso, V., & Moro, S. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-21. [Link][22]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link][11]

  • ResearchGate. (2019). How to interprete and analyze molecular docking results? [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link][8]

Sources

Whitepaper: Unlocking the Therapeutic Potential of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics targeting a wide array of diseases.[1] The specific compound, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, combines several key pharmacophoric features—a 5-aminopyrazole core, a pyridinyl substituent, and a carbonitrile group—that suggest a strong potential for biological activity. While direct research on this exact molecule is not extensively published, an analysis of its structural motifs allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide provides a comprehensive, hypothesis-driven roadmap for the scientific community to systematically identify, validate, and characterize the molecular targets of this promising compound, with a primary focus on the protein kinase family.

Introduction: Rationale and Structural Analysis

The quest for novel therapeutics often begins with compounds that possess structural alerts suggestive of high binding affinity and "drug-like" properties. This compound is one such molecule. Its core, the aminopyrazole ring system, is a versatile and highly valued framework in drug discovery, known to form key interactions with a multitude of enzymatic targets.[2] Pyrazole-containing molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]

A deconstruction of the molecule reveals three critical pharmacophores:

  • The 5-Aminopyrazole Scaffold: The amino group at the 5-position is a crucial feature, often acting as a key hydrogen bond donor, anchoring the molecule within the active site of target proteins. This moiety is prevalent in a large number of kinase inhibitors, where it frequently interacts with the hinge region of the ATP-binding pocket.[2]

  • The 1-(Pyridin-4-yl) Substituent: The pyridine ring serves multiple functions. It can enhance solubility and bioavailability, and its nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions to improve potency and selectivity. Its placement can orient the molecule for optimal binding.

  • The 4-Carbonitrile Group: The electron-withdrawing nature of the nitrile can modulate the electronics of the pyrazole ring. Furthermore, the nitrile group itself can serve as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site.

Given this structural makeup, a logical and evidence-based starting point for target identification is the protein kinase family, a class of enzymes frequently and effectively targeted by aminopyrazole-containing compounds.[4][5]

Hypothesized Therapeutic Target Classes

Our primary hypothesis is that this compound functions as a protein kinase inhibitor . The aminopyrazole core is a well-established hinge-binding motif, and a significant portion of modern kinase inhibitors in oncology and immunology are built around this or similar scaffolds.[4] Secondary hypotheses include other enzyme classes where pyrazole derivatives have shown activity.

Target Class Rationale & Supporting Evidence Potential Therapeutic Area Key References
Protein Kinases The aminopyrazole scaffold is a privileged structure for kinase inhibition. Derivatives target a wide range of kinases, including receptor tyrosine kinases (RTKs) and cytosolic kinases involved in oncogenic and inflammatory signaling.Oncology, Immunology, Inflammatory Diseases[6],[2],[4],[5]
- FGFR2/3 Aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors, which are drivers in various cancers.[6][7][8]Cholangiocarcinoma, Bladder Cancer[6],[7]
- IRAK4 Interleukin-1 receptor-associated kinase 4 is a key transducer in TLR/IL-1R signaling. Pyrazolopyrimidine derivatives with amino substituents have shown potent IRAK4 inhibition.[9]Autoimmune Diseases, Inflammation[9]
- RET Kinase Pyrazole-4-carboxamide derivatives are known to act as inhibitors of the RET (Rearranged during transfection) tyrosine kinase, a target in certain thyroid and lung cancers.[10]Thyroid Cancer, Non-Small Cell Lung Cancer[10]
- Aurora Kinases Pyrazole-based compounds have demonstrated potent inhibition of Aurora kinases, which are critical for cell cycle regulation and are targets in oncology.[4]Various Cancers[4]
Topoisomerases Certain pyrazole derivatives have been shown to inhibit topoisomerase-IIa, an enzyme essential for DNA replication in proliferating cancer cells.[3]Oncology[3]
Inflammatory Mediators Pyrazole derivatives have demonstrated the ability to inhibit the production of key inflammatory cytokines like TNF-α and IL-6, suggesting upstream targets in inflammatory cascades.[11]Rheumatoid Arthritis, Psoriasis[11]

A Technical Roadmap for Target Identification and Validation

This section outlines a logical, multi-phase experimental workflow designed to rigorously identify and validate the molecular target(s) of this compound.

Phase 1: Broad-Panel Screening for Initial Target Identification

The primary objective of this phase is to rapidly screen the compound against a large, diverse panel of putative targets to identify initial "hits."

Workflow 1: Kinase Panel Screening

compound Test Compound (this compound) kinase_panel Broad Kinase Panel Screen (~400 kinases, e.g., KinomeScan or similar) compound->kinase_panel Submit for Screening data_analysis Data Analysis (Determine % Inhibition at fixed concentration, e.g., 10 µM) kinase_panel->data_analysis Generate Raw Data hit_list Generate Hit List (Kinases with >90% inhibition) data_analysis->hit_list Prioritize

Caption: Phase 1 Workflow for Kinase Hit Identification.

Protocol 1: Broad Kinase Panel Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Submission: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

    • Causality: Using a broad, commercially available panel is the most efficient and unbiased method to survey hundreds of kinases simultaneously. This avoids confirmation bias inherent in focusing on a single hypothesized target too early.

  • Screening Concentration: Request an initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying potential interactions.

  • Data Analysis: The primary output will be a list of kinases and the corresponding percent inhibition.

  • Hit Selection: Define a stringent hit criterion. A common starting point is to select kinases that are inhibited by >90% at the screening concentration for follow-up studies.

Phase 2: Hit Confirmation and Cellular Target Validation

This phase aims to confirm the hits from Phase 1, determine their potency, and verify that the compound can engage its target in a relevant cellular environment.

Protocol 2: IC₅₀ Determination for Prioritized Hits

  • Assay Setup: For each "hit" kinase, perform a dose-response enzymatic assay. This can be a radiometric assay using ³²P-ATP or a luminescence-based assay like Kinase-Glo®.[12]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 100 µM.

  • Reaction: Incubate the kinase, its specific substrate, and the diluted compound for a defined period. Initiate the kinase reaction by adding ATP.

  • Data Acquisition: Measure the output (e.g., luminescence or radioactivity) for each concentration.

  • Curve Fitting: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).

    • Trustworthiness: A well-defined sigmoidal dose-response curve is a self-validating system, confirming a specific and saturable inhibitory effect on the enzyme.

Protocol 3: Cellular Target Engagement via Western Blot

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a key signaling pathway (e.g., an FGFR-dependent cancer cell line if FGFR3 was a hit).

  • Compound Treatment: Seed the cells and allow them to adhere. Treat the cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x the enzymatic IC₅₀) for 2-4 hours.

  • Protein Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-FRS2 for FGFR). Also probe for the total protein levels of the target and substrate as loading controls.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, without a change in total protein levels, provides strong evidence of on-target activity in a cellular context.

Phase 3: Direct Target Engagement and Mechanism of Action

The final phase confirms direct physical binding between the compound and its target inside the cell, ruling out indirect effects.

Workflow 2: Hypothetical Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR3) Substrate Downstream Substrate (e.g., FRS2) RTK->Substrate Phosphorylates Pathway Signaling Cascade (e.g., MAPK) Substrate->Pathway TF Transcription Factor Pathway->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound Test Compound Compound->RTK Inhibits

Caption: Inhibition of a Hypothesized Kinase Signaling Pathway.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. This method measures direct target engagement in intact cells or cell lysates without any modification to the compound or protein.

  • Cell Treatment: Treat intact cells with the test compound (at ~10-50x IC₅₀) and a vehicle control (DMSO) for 1 hour.

  • Heating Gradient: Aliquot the treated cells and heat them across a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (where the target should remain if stabilized) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blot or an ELISA-based method.

  • Interpretation: In the presence of the binding compound, the target protein will resist thermal denaturation, resulting in a "shift" of its melting curve to higher temperatures compared to the vehicle control. This provides definitive evidence of direct target engagement in a physiological context.

Conclusion and Future Directions

The structural features of This compound strongly suggest its potential as a bioactive molecule, most likely targeting the protein kinase family. The technical roadmap presented here provides a robust, logical, and experimentally validated framework for moving from hypothesis to confirmed target. Successful identification of a high-value target through this workflow—such as a clinically relevant oncogenic kinase—would position this compound as a valuable lead for further medicinal chemistry optimization and preclinical development. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models.

References

  • Yu, J., Lee, H.S., Lee, S.M., et al. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. National Institutes of Health. Available at: [Link]

  • Scott, J.S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Alam, M., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. Available at: [Link]

  • Scott, J.S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Figshare. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters - Figshare. Available at: [Link]

  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Basoglu, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Singh, P.P., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Development Research. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: [Link]

  • Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

  • Goldstein, D.M., et al. (2011). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploring the Structure-Activity Relationship (SAR) of 5-amino-1-pyridin-4-yl-1H-pyrazole Derivatives: A Medicinal Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Within this broad class, the 5-aminopyrazole moiety stands out as a particularly versatile building block, enabling the synthesis of diverse and potent bioactive molecules.[6][7] This guide focuses specifically on the 5-amino-1-pyridin-4-yl-1H-pyrazole core, a scaffold that has proven exceptionally fruitful in the discovery of potent and selective protein kinase inhibitors. We will dissect the intricate structure-activity relationships (SAR) that govern the efficacy of these compounds, providing researchers and drug development professionals with a comprehensive understanding of how structural modifications influence biological activity. Through an analysis of key kinase targets such as p38 MAP Kinase, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Fibroblast Growth Factor Receptors (FGFRs), this document will illuminate the rational design principles that have transformed this simple heterocyclic system into a powerful platform for targeted therapeutics.[8][9][10]

The 5-amino-1-pyridin-4-yl-1H-pyrazole Core: A Structural and Pharmacophoric Overview

At its heart, the 5-amino-1-pyridin-4-yl-1H-pyrazole scaffold is a deceptively simple architecture. However, its arrangement of nitrogen atoms, an exocyclic amine, and defined substitution vectors creates a constellation of pharmacophoric features that are exquisitely suited for interaction with the ATP-binding pocket of protein kinases.

The key features are:

  • The Pyrazole N2 and Pyridine N atoms: These often act as hydrogen bond acceptors, interacting with hinge region residues of the kinase.

  • The 5-amino Group: This is arguably the most critical feature, serving as a potent hydrogen bond donor that anchors the molecule to the protein backbone. Its interaction is often crucial for high-affinity binding.[11]

  • The N1-Pyridin-4-yl Group: This moiety orients the molecule within the binding site and provides a key interaction point. Its nitrogen is a primary hydrogen bond acceptor.

  • Substitution Vectors at C3 and C4: These positions provide the primary avenues for chemists to modulate potency, selectivity, and physicochemical properties. Substituents at these positions can access deeper pockets within the enzyme, interact with specific amino acid residues, or be modified to improve properties like solubility and cell permeability.

Core_Scaffold cluster_pyrazole Pyrazole Ring cluster_pyridine Pyridine Ring cluster_substituents Key Functional Groups P_N1 N1 P_N2 N2 P_N1->P_N2 Py_C4 C4 P_N1->Py_C4 Linker P_C3 C3 P_N2->P_C3 P_C4 C4 P_C3->P_C4 R1 R¹ (Potency/Selectivity) P_C3->R1 P_C5 C5 P_C4->P_C5 R2 R² (Properties/Potency) P_C4->R2 P_C5->P_N1 NH2 H₂N (H-bond Donor) P_C5->NH2 Py_N N (H-bond Acceptor) Py_C6 C6 Py_N->Py_C6 Py_C2 C2 Py_C2->Py_N Py_C3 C3 Py_C3->Py_C2 Py_C4->Py_C3 Py_C5 C5 Py_C5->Py_C4 Py_C6->Py_C5

Figure 1: Core pharmacophore of the 5-amino-1-pyridin-4-yl-1H-pyrazole scaffold.

General Synthetic Strategies

The construction of the 5-aminopyrazole core is well-established in organic chemistry. The most common and versatile approach involves the condensation of a hydrazine with a β-functionalized nitrile, such as a β-ketonitrile or an alkylidenemalononitrile.[12] For the 5-amino-1-pyridin-4-yl-1H-pyrazole scaffold, the key starting material is 4-hydrazinopyridine, which provides the N1-substituent.

This reaction proceeds via an initial addition of the hydrazine to the nitrile-bearing substrate, followed by an intramolecular cyclization and dehydration/tautomerization to yield the aromatic 5-aminopyrazole ring. The choice of the three-carbon coupling partner dictates the substituents at the C3 and C4 positions.

Synthetic_Workflow reagent1 4-Hydrazinopyridine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 β-Ketonitrile (e.g., R-CO-CH₂-CN) reagent2->intermediate product 5-Amino-1-(pyridin-4-yl)-1H-pyrazole Derivative intermediate->product Cyclization (e.g., EtOH, heat)

Figure 2: Generalized synthetic workflow for 5-aminopyrazole derivatives.
Experimental Protocol: Synthesis of a Representative 5-amino-1-pyridin-4-yl-1H-pyrazole-4-carbonitrile

This protocol describes a common three-component reaction to generate a core scaffold derivative, adapted from methodologies for similar structures.[13][14]

Materials:

  • 4-Hydrazinopyridine hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol (EtOH)

  • Triethylamine (TEA) or a similar base

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydrazinopyridine hydrochloride (1.0 mmol) in ethanol (10 mL). Add triethylamine (1.1 mmol) to neutralize the salt and stir for 10 minutes at room temperature.

  • Reaction Initiation: To the solution, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane/ethyl acetate as the mobile phase) until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. A precipitate often forms. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the desired 5-amino-1-pyridin-4-yl-3-aryl-1H-pyrazole-4-carbonitrile.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[15]

Deep Dive into Structure-Activity Relationships (SAR)

The true power of this scaffold lies in the nuanced effects of substitutions at its various positions. Decades of medicinal chemistry efforts have yielded a rich understanding of the SAR, which we will explore through the lens of specific kinase inhibitor programs.

SAR Summary by Position:
  • N1-Pyridine: The pyridin-4-yl group is a highly effective hinge-binder. Its nitrogen atom readily accepts a hydrogen bond from the kinase hinge backbone. While substitutions on the pyridine ring are less common, they can be used to fine-tune solubility or block potential sites of metabolism.

  • C3-Position: This is a primary "potency and selectivity" handle. Large, hydrophobic, and aromatic groups are well-tolerated and often extend into a hydrophobic pocket adjacent to the ATP-binding site. The nature of this group is a key determinant of selectivity between different kinases.

  • C4-Position: This position is crucial for adding secondary interactions and optimizing physicochemical properties. Small, polar groups like carboxamides or carbonitriles are frequently employed.[9][16] These can form additional hydrogen bonds with solvent-exposed residues or the ribose pocket, significantly boosting potency.

  • C5-Amine: The exocyclic 5-amino group is almost universally conserved. It typically forms a critical hydrogen bond with a backbone carbonyl in the hinge region or a key threonine gatekeeper residue.[11] Acylation or alkylation of this amine almost always leads to a dramatic loss of activity, confirming its role as an essential anchor.

Quantitative SAR Data for Kinase Inhibitors

The following table summarizes SAR data from published studies on FGFR and IRAK4 inhibitors, illustrating the impact of substitutions.

Compound ScaffoldR¹ (at C3)R² (at C4)Target Kinase(s)IC₅₀ (nM)Reference
5-Amino-1H-pyrazole-4-carboxamide2,6-dichloro-3,5-dimethoxyphenyl-CONH-(acrylamide moiety)FGFR146[9][17]
5-Amino-1H-pyrazole-4-carboxamide2,6-dichloro-3,5-dimethoxyphenyl-CONH-(acrylamide moiety)FGFR241[9][17]
5-Amino-1H-pyrazole-4-carboxamide2,6-dichloro-3,5-dimethoxyphenyl-CONH-(acrylamide moiety)FGFR399[9][17]
5-Amino-1H-pyrazole-4-carboxamide2,6-dichloro-3,5-dimethoxyphenyl-CONH-(acrylamide moiety)FGFR2 V564F Mutant62[9][17]
5-Amino-pyrazolo[1,5-a]pyrimidineN/A (fused system)-CONH-(3-methyl-1H-pyrazol-4-yl)IRAK4< 10[8][18]
5-Amino-pyrazolo[1,5-a]pyrimidineN/A (fused system)-CONH-(3-(hydroxymethyl)-1H-pyrazol-4-yl)IRAK425[8][18]

Case Studies in Kinase Inhibition

To fully appreciate the application of these SAR principles, we will examine three distinct kinase inhibitor discovery programs built upon the 5-aminopyrazole core.

Case Study 1: p38α MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key node in inflammatory signaling. A high-throughput screen identified a 5-aminopyrazole scaffold as a potent inhibitor.[11]

  • Key Insight: X-ray crystallography revealed that the 5-amino group forms a unique hydrogen bond with the side chain of Threonine 106 in the p38α active site. This interaction, not made with the hinge backbone, was a major contributor to both potency and selectivity.[11]

  • Optimization Strategy: The SAR exploration focused on the C3 and C4 positions. A benzoyl group at C4 and a fluorophenyl group at N1 were found to be optimal. The breakthrough came from modifying the C4-benzoyl ring. Adding a 2,3-dihydroxypropoxy moiety dramatically improved aqueous solubility and oral bioavailability without sacrificing potency.[11]

  • Outcome: This effort led to the discovery of RO3201195 , a highly selective and orally bioavailable p38α inhibitor that advanced into clinical trials.[11]

p38_Inhibition cluster_kinase p38α ATP Pocket hinge Hinge Region thr106 Threonine 106 hydro_pocket Hydrophobic Pocket inhibitor 5-Aminopyrazole Inhibitor (RO3201195) inhibitor->hinge H-Bond (N1-Pyridine) inhibitor->thr106 H-Bond (5-NH₂) [Key for Selectivity] inhibitor->hydro_pocket Hydrophobic Int. (C3/C4 Phenyls)

Figure 3: Key binding interactions of a 5-aminopyrazole inhibitor in the p38α kinase active site.
Case Study 2: Covalent Pan-FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are often dysregulated in cancer, but acquired resistance via "gatekeeper" mutations limits the efficacy of many inhibitors.[9]

  • Key Insight: A strategy was devised to create covalent inhibitors that could overcome resistance by irreversibly binding to the target. The 5-amino-1H-pyrazole-4-carboxamide scaffold was selected as the starting point.

  • Optimization Strategy: The C4-carboxamide was used as an attachment point for an acrylamide "warhead," designed to react with a cysteine residue near the ATP-binding site. The C3 position was modified with a 2,6-dichloro-3,5-dimethoxyphenyl group to maximize potency against both wild-type and mutant FGFRs.[9]

  • Outcome: The representative compound 10h demonstrated nanomolar activity against FGFR1, 2, and 3, and importantly, retained potent activity against the V564F gatekeeper mutant of FGFR2.[9][17] X-ray crystallography confirmed that the compound binds covalently as designed.[9]

Case Study 3: IRAK4 Inhibitors for Inflammatory Diseases

IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor, making it a prime target for inflammatory diseases.[8][18]

  • Key Insight: Researchers identified a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides. This scaffold can be viewed as a fused and more constrained version of the core 5-aminopyrazole theme.

  • Optimization Strategy: The SAR campaign focused on modifying the pyrazole ring attached to the C3-carboxamide. It was discovered that small substituents on this pyrazole, such as a methyl group, were optimal for potency. Larger or more polar groups, like a hydroxymethyl, led to a decrease in activity. This was a classic example of optimizing interactions in a specific sub-pocket of the kinase.[18]

  • Outcome: The optimization, guided by improving potency while maintaining good physicochemical properties (measured by cLogD), led to the identification of highly potent and selective IRAK4 inhibitors with properties suitable for oral dosing.[18]

Future Perspectives and Conclusion

The 5-amino-1-pyridin-4-yl-1H-pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its inherent ability to engage kinase active sites through a conserved binding mode provides a robust foundation for developing potent and selective inhibitors. The SAR is well-defined: the 5-amino and N1-pyridyl groups serve as anchors, while the C3 and C4 positions offer rich opportunities for tailoring a compound's activity and properties toward a specific biological target.

Future work in this area will likely focus on:

  • Targeting Novel Kinases: Applying the known SAR principles to inhibit kinases for which effective therapies are not yet available.

  • Overcoming Resistance: As demonstrated with the covalent FGFR inhibitors, this scaffold can be adapted to create next-generation drugs that combat clinical resistance mechanisms.

  • Fine-tuning Selectivity: Further exploration of the C3 and C4 positions will enable the development of inhibitors with even greater selectivity, minimizing off-target effects and improving safety profiles.

For any drug discovery team, the 5-amino-1-pyridin-4-yl-1H-pyrazole system represents not just a starting point, but a well-mapped blueprint for the rational design of next-generation targeted therapies.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )
  • The Role of Pyrazole Deriv
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (URL: )
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. (URL: )
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. (URL: )
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (URL: )
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. (URL: )
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). (URL: )
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (URL: )
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. (URL: )
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. (URL: )
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. (URL: )
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. (URL: )
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. (URL: )
  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. (URL: )
  • A Comparative Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide and Other Pyrazole-Based Inhibitors. Benchchem. (URL: )
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. (URL: )

Sources

solubility and stability of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of the heterocyclic compound this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to detail the causality behind experimental design and provides robust, field-proven protocols for generating critical physicochemical data.

Introduction: The Significance of Physicochemical Profiling

This compound is a molecule of interest, incorporating two key heterocyclic scaffolds: an aminopyrazole and a pyridine ring. Aminopyrazole derivatives are recognized as advantageous frameworks for developing ligands for various enzymes and receptors, with applications in oncology and inflammation.[1][2] The pyridine moiety can influence key properties such as pKa, solubility, and metabolic stability.

For any potential therapeutic agent, two of the most fundamental properties that dictate its developability are solubility and stability.

  • Aqueous Solubility is a critical determinant of a drug's absorption and bioavailability.[3] Poor solubility can lead to insufficient drug exposure, variable clinical outcomes, and significant formulation challenges.

  • Chemical Stability ensures that the drug substance maintains its identity, purity, and potency throughout its shelf-life. Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.[4]

This guide provides the theoretical basis and practical, step-by-step methodologies for characterizing these two essential properties in accordance with international regulatory standards.

Predictive Analysis: Establishing a Theoretical Baseline

In the absence of empirical data, computational tools provide a valuable starting point for understanding a molecule's likely behavior.[5][6] These in silico predictions help in designing efficient experiments and anticipating challenges.

Predicted Physicochemical Properties

The structure of this compound suggests it is an ionizable compound. The pyridine ring is basic, while the aminopyrazole moiety can exhibit complex acid-base behavior.

  • pKa Prediction: The ionization constant (pKa) is paramount as it dictates the charge state of the molecule at different pH values, which in turn governs its solubility.[7][8] The pyridine nitrogen is expected to be the primary basic center. Various software platforms (e.g., ACD/Percepta, ChemAxon) can predict pKa values. For this molecule, we can anticipate a basic pKa in the range of 4-6, corresponding to the protonation of the pyridine nitrogen.

  • Solubility Prediction: Machine learning models and thermodynamic approaches can estimate aqueous solubility.[9][10][11] These models use structural fragments and calculated descriptors to predict the intrinsic solubility (S₀) of the neutral species. Given the aromatic and heterocyclic nature, the intrinsic solubility is predicted to be low.

These predictions must be confirmed experimentally, but they provide a crucial hypothesis: the solubility of this compound will be highly pH-dependent, increasing significantly at pH values below its pKa.[12][13]

Aqueous Solubility Profiling: A Practical Guide

A comprehensive understanding of solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility.[14][15]

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used in early discovery to flag problematic compounds.[16][17] However, it often overestimates the true solubility as it can reflect the solubility of an amorphous, metastable state.[14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This is the "gold standard" measurement required for later-stage development and is determined using the shake-flask method.[16][18]

Causality of Experimental Design: Why the Shake-Flask Method?

The shake-flask method is the definitive technique because it allows sufficient time for the system to reach thermodynamic equilibrium between the solid drug and the solution.[19] By incubating an excess of the solid compound with the solvent for an extended period (typically 24-48 hours), any metastable or amorphous forms have the opportunity to convert to the most stable, and therefore least soluble, crystalline form.[15] This ensures the measurement reflects the true, lowest-possible solubility, which is the most relevant parameter for predicting oral absorption.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep_solid Weigh excess solid compound into multiple vials add_buffer Add buffer to vials prep_solid->add_buffer prep_buffer Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) prep_buffer->add_buffer shake Incubate & Shake (e.g., 24-48h at 25°C or 37°C) add_buffer->shake separate Separate solid from supernatant (Centrifugation or Filtration) shake->separate quantify Quantify concentration in supernatant (Validated HPLC-UV Method) separate->quantify validate Confirm presence of excess solid in vials post-incubation quantify->validate result Determine Solubility (μg/mL or μM) as a function of pH quantify->result G cluster_stress Forced Degradation cluster_analysis Analysis & Method Development cluster_validation Method Validation start Drug Substance in Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal photo Photostability (ICH Q1B Light Exposure) start->photo analyze Analyze Stressed Samples (HPLC-UV/DAD/MS) acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze develop Develop/Optimize HPLC Method (Adjust gradient, pH, column) analyze->develop check Is peak purity acceptable? Are all degradants resolved? develop->check check->develop No validate Validate Method per ICH Q2(R1) (Specificity, Linearity, etc.) check->validate Yes result Qualified Stability-Indicating Analytical Method validate->result

Caption: Forced Degradation and Stability-Indicating Method Development.

Detailed Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study aiming for 5-20% degradation of the active ingredient. [20] 1. Sample Preparation:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.
  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
  • Thermal Degradation: Expose both solid powder and solution to elevated temperatures (e.g., 80°C).
  • Photostability: Expose solid and solution samples to a controlled light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [21][22] * Control Samples: Maintain unstressed samples at refrigerated or room temperature conditions in the dark.

3. Time Points and Analysis:

  • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
  • Neutralize acid/base samples before analysis.
  • Analyze all samples by HPLC with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) to assess peak purity and identify degradants.

4. Data Evaluation:

  • Calculate the percentage of degradation.
  • Assess peak purity of the parent compound in all stressed samples.
  • Document the relative retention times (RRT) of all degradation products.

Data Presentation and Management

All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Experimental Design for pH-Solubility Profile
ParameterConditionJustification
Method Shake-FlaskGold standard for thermodynamic equilibrium solubility. [19]
pH Values 1.2, 4.5, 6.8, 7.4Simulates physiological pH range of the GI tract. [8]
Temperature 37 ± 1 °CRepresents human body temperature. [23]
Incubation Time 48 hoursEnsures sufficient time to reach equilibrium. [23]
Replicates n = 3Provides statistical confidence in the results.
Quantification Validated HPLC-UVEnsures accurate and reliable concentration measurement. [24]
Table 2: Conditions for Forced Degradation Study
Stress ConditionReagent/SettingTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°CUp to 48h5-20%
Base Hydrolysis 0.1 M NaOH60°CUp to 48h5-20%
Oxidation 3% H₂O₂Room TempUp to 24h5-20%
Thermal (Solid) Dry Heat Oven80°CUp to 72h5-20%
Photostability ICH Q1B CabinetPer GuidelinePer GuidelineAny observed

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in drug development. For this compound, a data-driven approach grounded in established scientific principles and regulatory guidelines is essential. By first predicting key physicochemical properties, then executing robust experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can build a reliable data package. This information is critical not only for lead optimization and candidate selection but also for designing appropriate formulations and defining storage conditions, ultimately ensuring the development of a safe and effective therapeutic product.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Jackson, N. E., & Pfaendtner, J. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(14), 11898–11942.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-342.
  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17843.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Taticek, R. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Request PDF. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kmetič, I., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44885–44893.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Li, D., & Pang, K. S. (2022). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 779-797.
  • The Analytical Scientist. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Dr.Oracle. (2024). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Digital Discovery. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Retrieved from [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Digital Discovery. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • PubMed. (2007). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved from [Link]

  • Chemical Science. (2018). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Retrieved from [Link]

  • Catalysis Science & Technology. (2022). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Retrieved from [Link]

Sources

Methodological & Application

One-Pot Synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein detailed is a catalyst-free, three-component reaction, emphasizing green chemistry principles. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] The specific compound, this compound, is a valuable intermediate for the synthesis of more complex molecules, such as pyrazolo[1,5-a]pyrimidines, which are potent inhibitors of kinases like IRAK4, a key target in inflammatory diseases.[3]

The traditional multi-step synthesis of such compounds often involves tedious procedures, harsh reaction conditions, and the use of hazardous reagents. In contrast, one-pot, multi-component reactions offer a streamlined, efficient, and environmentally benign alternative.[4][5] This application note details a robust and reproducible one-pot protocol for the synthesis of the title compound.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a one-pot, three-component reaction involving 4-pyridinylhydrazine, ethoxymethylenemalononitrile (EMMN), and a suitable solvent system. The reaction proceeds via a cascade of events, initiated by the nucleophilic attack of the hydrazine on the electron-deficient double bond of EMMN, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazole ring.

The proposed mechanism involves the following key steps:

  • Michael Addition: The more nucleophilic nitrogen of 4-pyridinylhydrazine attacks the β-carbon of the ethoxymethylenemalononitrile (EMMN). This is a classic Michael-type addition to an electron-poor alkene.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal amino group attacks one of the nitrile groups.

  • Tautomerization and Aromatization: A series of tautomeric shifts leads to the formation of the stable, aromatic 5-aminopyrazole ring system.

This reaction pathway is a well-established method for the synthesis of 5-aminopyrazole derivatives.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the one-pot synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Pyridinylhydrazine hydrochloride≥98%Commercially AvailableCan be used as the hydrochloride salt with a base or as the free base.
Ethoxymethylenemalononitrile (EMMN)≥98%Commercially AvailableHighly reactive; handle with care in a fume hood.
Ethanol (EtOH)AnhydrousCommercially AvailableServes as the reaction solvent.
Triethylamine (TEA)≥99%Commercially AvailableUsed as a base to neutralize the hydrochloride salt of the hydrazine.
Distilled WaterIn-houseUsed for washing the final product.
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableUsed for recrystallization.
n-HexaneReagent GradeCommercially AvailableUsed for recrystallization.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-pyridinylhydrazine hydrochloride (1.0 mmol, 145.6 mg).

  • Solvent and Base Addition: Add anhydrous ethanol (20 mL) to the flask, followed by the dropwise addition of triethylamine (1.2 mmol, 0.17 mL) at room temperature. Stir the mixture for 10-15 minutes to generate the free base of 4-pyridinylhydrazine in situ.

  • Addition of EMMN: To the stirred suspension, add ethoxymethylenemalononitrile (1.0 mmol, 122.1 mg) portion-wise over 5 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:1 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water (2 x 10 mL) to remove any remaining salts.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from an ethyl acetate/n-hexane solvent system to yield a crystalline solid.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification A 1. Add 4-pyridinylhydrazine HCl to a round-bottom flask. B 2. Add anhydrous ethanol and triethylamine. A->B C 3. Stir for 15 minutes. B->C D 4. Add ethoxymethylenemalononitrile (EMMN). C->D E 5. Reflux the mixture for 2-4 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Cool to room temperature. F->G H 8. Collect precipitate by filtration. G->H I 9. Wash with cold water. H->I J 10. Dry the product. I->J K 11. Recrystallize from EtOAc/n-hexane (optional). J->K

Sources

Application Notes and Protocols for the Purification of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in pharmaceutical and materials science research. Recognizing the compound's unique physicochemical properties—notably its polarity and basicity stemming from the amino and pyridine moieties—this document details three primary purification techniques: recrystallization, column chromatography (both normal and reversed-phase), and acid-base extraction. Each protocol is presented with an in-depth explanation of the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity of the target compound, a critical factor for reliable downstream applications.

Introduction and Physicochemical Profile

This compound is a polar, heterocyclic compound whose purification can be challenging due to the presence of multiple nitrogen atoms that confer basic properties. Understanding its structural attributes is paramount for selecting an appropriate purification strategy.

  • Structure: The molecule consists of a pyrazole ring substituted with an amino group, a cyano group, and a pyridine ring.

  • Polarity: The amino (-NH2) and cyano (-CN) groups, along with the nitrogen in the pyridine and pyrazole rings, contribute to the molecule's high polarity. This suggests good solubility in polar organic solvents and limited solubility in nonpolar solvents.

  • Basicity: The lone pair of electrons on the nitrogen of the pyridine ring and the exocyclic amino group are basic. This allows the compound to be protonated in the presence of an acid to form a salt. Pyrazoles themselves are weakly basic[1]. This characteristic is a cornerstone of the acid-base extraction technique.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the rings and the cyano group can act as hydrogen bond acceptors. This influences its solubility and interaction with chromatographic stationary phases.

Due to the lack of specific experimental data for this exact molecule, physicochemical properties are inferred from structurally similar compounds and general principles of heterocyclic chemistry.

Potential Impurities in Synthesis

The purification strategy must be designed to remove potential impurities arising from the synthesis of this compound. Common synthetic routes often involve the condensation of a hydrazine derivative (in this case, 4-hydrazinopyridine) with a malononitrile derivative or a β-ketonitrile[2][3].

Table 1: Potential Impurities and Their Origin

Impurity TypePotential SourceRationale
Unreacted Starting Materials4-hydrazinopyridine, malononitrile derivativesIncomplete reaction.
RegioisomersNon-selective cyclizationThe reaction could potentially yield the isomeric 3-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile.
Malononitrile DimerSelf-condensation of malononitrileA common side reaction under basic conditions.
Side-products from HydrazineDecomposition or side reactions of 4-hydrazinopyridineHydrazines can be unstable under certain conditions.
Colored ImpuritiesByproducts of the reactionOften highly conjugated molecules that can be difficult to remove.

Strategic Approach to Purification

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification. The following flowchart provides a decision-making framework.

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or highly impure solid? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_oily->acid_base chromatography_decision Are impurities still present? acid_base->chromatography_decision recrystallization->chromatography_decision column_chromatography Column Chromatography chromatography_decision->column_chromatography Yes final_product Pure Product chromatography_decision->final_product No column_chromatography->final_product

Caption: Decision-making flowchart for the purification of this compound.

Detailed Protocols

Recrystallization

Recrystallization is an effective technique for purifying solid compounds, especially when the impurities have different solubility profiles from the desired product[4][5]. For polar, nitrogen-containing heterocycles, polar solvents are often a good starting point[6].

Rationale: The principle of recrystallization is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point[6][7].

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude solid in a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble, heat the test tube in a water or sand bath and add the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

Table 2: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
EthanolA polar protic solvent, often effective for polar heterocycles.
MethanolSimilar to ethanol but with a lower boiling point.
IsopropanolA slightly less polar alcohol that can sometimes provide better crystal formation.
AcetonitrileA polar aprotic solvent.
Ethanol/WaterA mixed solvent system where water acts as an anti-solvent.[7]
Acetone/HexaneA polar/non-polar mixture that can be effective for moderately polar compounds.

Detailed Recrystallization Protocol (Using Ethanol as an example):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of boiling solvent to ensure a good recovery[5].

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal and any insoluble impurities[8].

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential to promote the formation of well-defined crystals and prevent "oiling out".

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities[7].

  • Dry the crystals under vacuum to obtain the purified product.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase[9][10].

4.2.1. Normal-Phase Column Chromatography with Deactivated Silica Gel

Rationale: The basic nature of this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation. To mitigate this, the silica gel can be "deactivated" or neutralized with a basic modifier like triethylamine (TEA)[11][12]. This can be achieved by either pre-treating the silica gel or adding a small amount of TEA to the mobile phase[9][13].

TLC Solvent System Selection: Before running a column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35 for good separation[10].

Table 3: Recommended TLC Solvent Systems for Normal-Phase Chromatography

Solvent SystemRatio (v/v)Notes
Ethyl Acetate / HexaneStart with 1:1, then adjust polarityA standard system for compounds of moderate polarity.
Dichloromethane / MethanolStart with 95:5, then adjust polarityA more polar system suitable for highly polar compounds.
Dichloromethane / Methanol / Triethylamine95:5:0.5The addition of TEA helps to reduce peak tailing.
Dichloromethane / (10% Ammonia in Methanol)9:1A good system for basic compounds that streak on silica.[14]

Protocol for Normal-Phase Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., ethyl acetate/hexane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility, use the "dry loading" method by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column[9].

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

4.2.2. Reversed-Phase Column Chromatography

Rationale: For highly polar compounds that are difficult to purify using normal-phase chromatography, reversed-phase chromatography is an excellent alternative[8]. In this technique, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The addition of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is often beneficial for basic compounds, as it ensures they are protonated and exhibit better peak shapes[15][16].

Protocol for Reversed-Phase Column Chromatography:

  • Column Equilibration: Equilibrate a C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the mobile phase or a compatible solvent like methanol or DMSO.

  • Injection and Elution: Inject the sample onto the column and begin elution. A gradient from a highly aqueous mobile phase to a more organic mobile phase is typically used to elute compounds of increasing hydrophobicity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., HPLC, TLC if a suitable system is available).

  • Solvent Removal: Combine the pure fractions and remove the solvents, which may require lyophilization if the mobile phase is highly aqueous.

Acid-Base Extraction

Rationale: This technique leverages the basicity of the amino and pyridine groups in the target molecule[8]. By treating an organic solution of the crude product with a dilute aqueous acid, the basic target compound is protonated to form a water-soluble salt, which partitions into the aqueous phase. Non-basic impurities remain in the organic layer. The target compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent[17][18].

AcidBaseExtraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Basification and Re-extraction cluster_3 Step 4: Final Product start Crude Product in Organic Solvent (e.g., Dichloromethane) add_acid Add 1 M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer: Non-basic impurities separate1->organic_layer aqueous_layer Aqueous Layer: Protonated Product (Salt) separate1->aqueous_layer basify Add NaOH (aq) until pH > 10 aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 final_organic Organic Layer: Pure Product separate2->final_organic final_aqueous Aqueous Layer: (Discard) separate2->final_aqueous

Caption: Workflow for the purification of this compound using acid-base extraction.

Detailed Acid-Base Extraction Protocol:

  • Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the protonated, water-soluble salt of the target compound.

  • Drain the lower aqueous layer into a clean flask.

  • To ensure complete extraction, the organic layer can be washed again with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or another suitable base until the pH is greater than 10. The free base of the target compound should precipitate or form an oil.

  • Extract the basified aqueous solution with several portions of a fresh organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Conclusion

The successful purification of this compound hinges on a strategic approach that considers the compound's inherent polarity and basicity, as well as the nature of potential impurities. For crystalline crude products with minor impurities, recrystallization offers a straightforward and efficient method. For more complex mixtures or oily crude products, a preliminary acid-base extraction can significantly enhance purity by removing non-basic contaminants. Column chromatography, particularly normal-phase with a deactivated silica gel or reversed-phase with an acidic modifier, provides the highest resolution for removing closely related impurities. By understanding the principles behind each technique and following the detailed protocols provided, researchers can consistently achieve high-purity this compound, ensuring the integrity and reliability of their subsequent research endeavors.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Di Micco, S., Terracciano, S., & Bruno, I. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3769. [Link]

  • Ghasemzadeh, M. A., & Daryanavard, M. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 1(11), 4435-4444. [Link]

  • Anpros. (n.d.). TLC SOLVENT MIXTURE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Elnagdy, H. M. F., & Sarma, D. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 2135-2143. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Formic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2556-2578. [Link]

  • Ghasemzadeh, M. A., & Daryanavard, M. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 9(59), 34383-34393. [Link]

  • Ghasemzadeh, M. A., & Daryanavard, M. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 1(11), 4435-4444. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • ResearchGate. (2009, August 7). New Trends in the Chemistry of 5-Aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 161-184. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2018(i), 323-356. [Link]

  • Aggarwal, N., & Kumar, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2014(i), 1-50. [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(1), 186. [Link]

Sources

Application Note: A Practical Guide to the Derivatization of 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Value of the Pyrazole Scaffold

In the quest for novel therapeutics, the choice of a core molecular scaffold is a decision of paramount importance.[] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thereby accelerating the discovery of new bioactive agents.[1] The pyrazole ring system is a quintessential example, forming the structural core of drugs like Celecoxib (an anti-inflammatory), Sildenafil (Viagra®), and Rimonabant.[2][5]

The specific scaffold, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (1) , offers a unique combination of features for library synthesis:

  • Multiple Diversification Points: It possesses two primary, chemically distinct reactive centers: a nucleophilic 5-amino group and an electrophilic 4-carbonitrile group.

  • Favorable Physicochemical Properties: The pyridine moiety can act as a hydrogen bond acceptor, enhancing solubility and potential interactions with biological targets.

  • Synthetic Tractability: The core is readily accessible through well-established synthetic routes.[6]

This guide focuses on leveraging these features to build libraries of novel compounds with high structural diversity and drug-like potential.

Synthesis of the Core Scaffold (1)

The synthesis of 5-aminopyrazole-4-carbonitriles is most reliably achieved through the condensation of a hydrazine derivative with a β-ketonitrile or an equivalent precursor.[6] The following protocol adapts this established methodology for the specific synthesis of the title compound from 4-hydrazinopyridine and (ethoxymethylene)malononitrile.

Protocol 2.1: Synthesis of this compound

Rationale: This reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to yield the stable aromatic pyrazole ring.[7] Ethanol is an excellent solvent choice as it is polar enough to dissolve the reactants and facilitates the final elimination step upon heating.

Diagram 2.1: Synthesis of the Core Scaffold

Hydrazine 4-Hydrazinopyridine Hydrochloride Conditions Ethanol (Solvent) Triethylamine (Base) Reflux, 4h Hydrazine->Conditions Malononitrile (Ethoxymethylene)malononitrile Malononitrile->Conditions Product 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile (1) Conditions->Product Cyclization/ Elimination Scaffold Scaffold (1) Reaction Pyridine or TEA DCM or DMF 0 °C to RT Scaffold->Reaction Reagent R-COCl (Acyl Chloride) or R-SO₂Cl (Sulfonyl Chloride) Reagent->Reaction Product N-Acyl or N-Sulfonyl Derivative Reaction->Product cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Parallel Derivatization cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Analysis & Archiving Scaffold_Synth Bulk Synthesis of Scaffold (1) Array_Plates Aliquot Scaffold (1) into 96-well Reaction Plates Scaffold_Synth->Array_Plates Reagent_Addition Add Diverse Reagents (e.g., Acyl Chlorides R¹-COCl, R²-COCl...) Array_Plates->Reagent_Addition Reaction_Incubate Parallel Reaction (Incubation, Shaking) Reagent_Addition->Reaction_Incubate Parallel_Workup Parallel Work-up (e.g., Liquid-Liquid Extraction) Reaction_Incubate->Parallel_Workup Parallel_Purif High-Throughput Purification (e.g., Prep-LC/MS) Parallel_Workup->Parallel_Purif QC_Analysis Quality Control (LC-MS, NMR for subsets) Parallel_Purif->QC_Analysis Archiving Compound Plating, Database Registration QC_Analysis->Archiving

Sources

Application Note & Protocol: Quantitative Analysis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structural motif, featuring both a pyrazole and a pyridine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The diverse biological activities associated with pyrazole derivatives underscore the importance of this compound class in medicinal chemistry.[1][2][3] Accurate and precise quantification of this compound is paramount for ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products.

This document provides a comprehensive guide to the analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We present two robust and validated methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for sensitive quantification in complex matrices. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring scientific integrity and regulatory compliance.[4][5][6][7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and related pyrazole compounds.[9][10][11]

PropertyInferred Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C₁₀H₇N₅Influences molecular weight and mass spectrometry parameters.
Molecular Weight ~197.2 g/mol Essential for preparing standard solutions of known concentration.
Polarity Moderately polarThe presence of amino, pyridine, and nitrile functionalities suggests solubility in polar organic solvents and dictates the choice of a reversed-phase HPLC column.
UV Absorbance Expected strong absorbance in the 250-300 nm rangeThe aromatic nature of the pyrazole and pyridine rings allows for sensitive UV detection.
Ionizability Amenable to positive ion electrospray ionization (ESI)The basic nitrogen atoms in the pyridine and pyrazole rings can be readily protonated, making it suitable for LC-MS/MS analysis.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed for the accurate quantification of this compound in bulk drug substance and simple formulations. The selection of a C18 stationary phase provides excellent retention and separation of the moderately polar analyte from potential impurities. The mobile phase, consisting of acetonitrile and a phosphate buffer, is optimized for peak shape and resolution.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 275 nm
Column Temperature 30°C
Run Time 10 minutes
Rationale for Method Parameters
  • Column: A C18 column is a versatile and widely used stationary phase that provides good retention for a broad range of analytes, including the moderately polar this compound.

  • Mobile Phase: The combination of acetonitrile as the organic modifier and an acidic phosphate buffer ensures good peak shape and prevents peak tailing by suppressing the ionization of the basic analyte. A pH of 3.0 is chosen to ensure the analyte is in a consistent protonated state.

  • Detection Wavelength: The wavelength of 275 nm is selected based on the expected UV absorbance maximum of the conjugated aromatic system, providing high sensitivity.

Step-by-Step Protocol

1.3.1. Reagent and Solution Preparation

  • Mobile Phase Preparation:

    • Prepare a 20 mM solution of potassium phosphate monobasic in HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

1.3.2. Sample Preparation

  • Bulk Drug Substance:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Dilute further with the mobile phase to a final concentration within the calibration range.

  • Formulation:

    • Accurately weigh a portion of the formulation equivalent to 10 mg of the active ingredient.

    • Disperse in a suitable solvent and sonicate to ensure complete dissolution of the analyte.

    • Centrifuge or filter to remove any undissolved excipients.

    • Dilute the supernatant/filtrate with the mobile phase to a final concentration within the calibration range.

1.3.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution to construct a calibration curve.

  • Inject 10 µL of the sample solution.

  • Record the chromatograms and integrate the peak area of the analyte.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Method Validation Summary (as per ICH Q2(R2))[5]
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Specificity No interference from placebo or known impurities at the retention time of the analyte.Pass
Robustness % RSD ≤ 2.0% for minor changes in method parameters.Pass

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, an LC-MS/MS method is recommended. This method utilizes electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) for highly specific detection.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/UHPLC system
Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor Ion (Q1): m/z 198.1 → Product Ions (Q3): e.g., m/z 171.1, m/z 93.0
Collision Energy Optimized for each transition
Rationale for Method Parameters
  • UPLC/UHPLC System: The use of a UPLC/UHPLC system with a sub-2 µm particle size column provides faster analysis times and improved chromatographic resolution.

  • Mobile Phase: A formic acid modifier is used instead of a non-volatile buffer like phosphate, as it is compatible with mass spectrometry.

  • MRM Transitions: The precursor ion [M+H]⁺ at m/z 198.1 is selected in the first quadrupole (Q1), fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Q3). This provides a high degree of specificity and reduces background noise.

Step-by-Step Protocol

2.3.1. Reagent and Solution Preparation

  • Mobile Phase Preparation:

    • Prepare a 0.1% solution of formic acid in LC-MS grade water (Mobile Phase A).

    • Prepare a 0.1% solution of formic acid in LC-MS grade acetonitrile (Mobile Phase B).

    • Filter and degas both mobile phases.

  • Standard Stock Solution (100 µg/mL):

    • Prepare as described in the HPLC-UV method.

  • Working Standard Solutions:

    • Prepare serial dilutions using a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

2.3.2. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (95% A: 5% B).

  • Inject into the LC-MS/MS system.

Method Validation Summary (as per ICH M10)
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.5%
Precision (% RSD) ≤ 15.0%< 10.0%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL
Specificity No interference from endogenous matrix components.Pass
Matrix Effect Assessed and within acceptable limits.Pass

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (C18 Column) Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System UV_Detector UV Detector (275 nm) HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition

Caption: HPLC-UV Analytical Workflow.

LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation UPLC_System UPLC System (C18 Column) Evaporation->UPLC_System MS_Detector Tandem Mass Spec (ESI+, MRM) UPLC_System->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: LC-MS/MS Bioanalytical Workflow.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharma Beginners. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
  • ResearchGate. (n.d.). Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.
  • Chem-Impex. (n.d.). 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile.

Sources

Application Notes and Protocols for Cell-Based Assays with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound

The family of pyrazole-containing heterocyclic compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, with many derivatives emerging as potent inhibitors of key cellular signaling pathways.[1] 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a novel investigational compound whose structural motifs suggest a potential role as a modulator of intracellular kinase signaling. Specifically, the pyridinyl-pyrazole scaffold is a recurring feature in a class of targeted therapeutic agents that inhibit the Janus kinase (JAK) family of enzymes.[2][3][4]

The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade initiated by a wide array of cytokines and growth factors, playing a pivotal role in cellular processes such as proliferation, differentiation, and immune response.[1][5][6][7] This pathway is comprised of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[6][7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[6][8]

Dysregulation of the JAK/STAT pathway, particularly through constitutive activation, is a hallmark of various malignancies, including hematological cancers and solid tumors, as well as inflammatory diseases.[6][9][10][11][12] This aberrant signaling often drives tumor cell proliferation and survival.[10][12][13] Consequently, the development of small molecule inhibitors targeting JAK kinases has become a promising therapeutic strategy.[1]

This application note provides a comprehensive guide for researchers to investigate the cellular effects of this compound. We hypothesize that this compound acts as a JAK inhibitor. The following protocols detail a primary cell viability assay to determine its cytotoxic or cytostatic effects, and secondary mechanistic assays to specifically probe its impact on the JAK/STAT signaling cascade by measuring the phosphorylation status of STAT3.

I. Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reproducible and reliable experimental results.

1.1. Safety Precautions: While specific toxicity data for this compound may be limited, it is prudent to handle it with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

1.2. Stock Solution Preparation:

  • Solvent Selection: The solubility of the compound should be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for pyrazole-based inhibitors and is a good starting point.

  • Preparation of High-Concentration Stock:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

1.3. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations for treatment.

  • Crucial Note on Vehicle Control: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including the untreated control) and should typically not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A "vehicle control" (medium with the same final concentration of DMSO as the treated wells) must be included in all experiments.

II. Primary Screening: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

2.1. Cell Line Selection: For a primary screen, a cancer cell line with known constitutive activation of the JAK/STAT pathway is recommended. This provides a sensitive system to observe the effects of a potential JAK inhibitor.

Cell LineCancer TypeRationale for Selection
SW480 Colon CarcinomaExpresses constitutively activated JAK3 and STAT3.[9]
HT29 Colon CarcinomaAlso shows constitutive activation of JAK3/STAT3 signaling.[9]
HEL ErythroleukemiaHarbors the JAK2 V617F mutation, leading to constitutive activation of the pathway.[14]
Various Breast Cancer Lines Breast CancerMany breast cancer cell lines exhibit constitutively active JAK2/STAT3 signaling.[10]

2.2. Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest and count the selected cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common concentration range for initial screening is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

2.3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the cell viability against the compound concentration to generate a dose-response curve.

  • From this curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

III. Mechanistic Assays: Probing the JAK/STAT Pathway

If the primary screening indicates that the compound has anti-proliferative activity, the next step is to determine if this is due to the inhibition of the JAK/STAT pathway. This can be achieved by measuring the phosphorylation status of STAT proteins, most commonly STAT3 at the tyrosine 705 (Tyr705) residue, which is a direct downstream target of JAKs.[8]

JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Compound 5-amino-1-(pyridin-4-yl) -1H-pyrazole-4-carbonitrile Compound->JAK Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: Proposed mechanism of JAK/STAT pathway inhibition.

Western Blotting for Phospho-STAT3 (p-STAT3)

Western blotting allows for the semi-quantitative detection of specific proteins in a complex mixture, making it ideal for comparing the levels of phosphorylated STAT3 to total STAT3.[8][15][16]

3.1.1. Experimental Workflow:

Western_Blot_Workflow start Seed & Treat Cells lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3 or anti-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: General workflow for Western blot analysis.

3.1.2. Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., SW480) in 6-well plates and allow them to attach.

    • Treat the cells with this compound at various concentrations (including the IC₅₀ value determined from the MTT assay) for a shorter duration (e.g., 1-6 hours) to capture changes in signaling events. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail . The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[17][18]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at high speed at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibody blotting to reduce background.[18]

    • Primary Antibody: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Use the dilution recommended by the manufacturer.

    • Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped of the antibodies and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[15]

3.1.3. Data Analysis:

  • Quantify the band intensity for p-STAT3, total STAT3, and the loading control using densitometry software.

  • Normalize the p-STAT3 signal to the total STAT3 signal to account for any differences in the total amount of STAT3 protein.

  • A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 would strongly suggest that the compound inhibits the JAK/STAT pathway.

Intracellular Flow Cytometry for p-STAT3

Flow cytometry offers a powerful high-throughput alternative for measuring protein phosphorylation at the single-cell level.[19] This is particularly useful for analyzing heterogeneous cell populations or for screening multiple conditions.

3.2.1. Step-by-Step Protocol:

  • Cell Stimulation (if required):

    • For cell lines without constitutive activation, you may need to stimulate the pathway. For example, peripheral blood mononuclear cells (PBMCs) can be stimulated with IL-6 (e.g., 20 ng/mL) for 15 minutes to induce STAT3 phosphorylation.[20]

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound before adding the stimulus.

  • Fixation:

    • Immediately after treatment/stimulation, fix the cells to preserve the phosphorylation state. A common method is to use a formaldehyde-based fixation buffer for about 10-15 minutes at room temperature.[21]

  • Permeabilization:

    • Wash the fixed cells and then permeabilize them. For staining phospho-STAT proteins, ice-cold methanol is the recommended permeabilizing agent.[20] Incubate the cells in cold methanol for at least 15-30 minutes on ice.

  • Staining:

    • Wash the cells to remove the methanol.

    • Stain the cells with a fluorochrome-conjugated antibody specific for phospho-STAT3 (Tyr705). You can also co-stain for cell surface markers to identify specific cell populations.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Analyze the samples on a flow cytometer.

    • Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT3 signal. A decrease in MFI in compound-treated cells compared to the control indicates inhibition of STAT3 phosphorylation.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By starting with a broad assessment of cell viability and progressing to specific mechanistic assays targeting the JAK/STAT pathway, researchers can efficiently determine the compound's primary mechanism of action. A dose-dependent reduction in cell viability coupled with a corresponding decrease in STAT3 phosphorylation would provide strong evidence that this compound functions as a JAK/STAT pathway inhibitor.

Further investigations could involve biochemical assays to determine which specific JAK family member (JAK1, JAK2, JAK3, TYK2) is most potently inhibited. Additionally, downstream gene expression analysis (e.g., via RT-qPCR) for known STAT3 target genes like Bcl-xL, Mcl-1, or Cyclin D1 could further validate the on-target effects of the compound. These comprehensive studies will be instrumental in elucidating the full therapeutic potential of this compound.

References

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: [Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online. Available at: [Link]

  • Constitutive Activation of JAK3/STAT3 in Colon Carcinoma Tumors and Cell Lines. The American Journal of Pathology. Available at: [Link]

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. Frontiers in Oncology. Available at: [Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening. Available at: [Link]

  • JAK-STAT signaling in cancer: From cytokines to non-coding genome. Cytokine & Growth Factor Reviews. Available at: [Link]

  • Activated STAT Signaling in Human Tumors Provides Novel Molecular Targets for Therapeutic Intervention. Cancer Research. Available at: [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. Available at: [Link]

  • Inhibition of constitutively active Jak-Stat pathway suppresses cell growth of human T-cell leukemia virus type 1-infected T-cell lines and primary adult T-cell leukemia cells. Blood. Available at: [Link]

  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Current Protocols in Immunology. Available at: [Link]

  • Flow Cytometric Analysis of STAT Phosphorylation. Methods in Molecular Biology. Available at: [Link]

  • Protocol for Phospho-Flow Cytometry Preparation. University of Alabama at Birmingham. Available at: [Link]

  • Involvement of a JAK/STAT pathway inhibitor: cytokine inducible SH2 containing protein in breast cancer. Endocrine-Related Cancer. Available at: [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. Available at: [Link]

  • Can you suggest me intracellular p-STAT3 staining for peripheral blood monocytes or granulocytes? ResearchGate. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Available at: [Link]

  • Western blot analysis of JAK2-STAT3-5 pathway protein levels in cell... ResearchGate. Available at: [Link]

  • JAK1/STAT3 Activation through a Proinflammatory Cytokine Pathway Leads to Resistance to Molecularly Targeted Therapy in Non–Small Cell Lung Cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies. Journal of Receptors and Signal Transduction. Available at: [Link]

  • The effect of JAK2/STAT3 pathway on NBTL's impacts on cell... ResearchGate. Available at: [Link]

  • CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry. Available at: [Link]

Sources

application of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile in anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Emerging Role of 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Cancer Therapeutics

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. In oncology, numerous pyrazole derivatives have been developed and investigated for their potential to modulate key pathways involved in cancer progression, including cell cycle regulation, signal transduction, and angiogenesis.[2][3] These compounds have shown promise in targeting various protein kinases, tubulin, and even DNA.[1]

This application note focuses on the specific derivative, This compound , a molecule of significant interest due to the combined structural features of the pyrazole core and a pyridine moiety. While direct, extensive research on this particular compound is emerging, its structural analogs have demonstrated potent anticancer activities. This guide will, therefore, leverage data from closely related compounds to delineate a likely mechanism of action, propose key applications, and provide detailed protocols for its investigation as a novel anticancer agent. We will draw heavily on the well-documented activities of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, which have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, to illustrate a probable and highly relevant avenue of investigation for the title compound.[4]

Proposed Synthesis of this compound

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be achieved through several established methods. A common and effective approach is a multi-component reaction involving a hydrazine derivative, a malononitrile derivative, and a source of the C3 carbon of the pyrazole ring.[2][5] The following is a proposed, generalized protocol for the synthesis of the title compound.

Reaction Scheme:

(Pyridin-4-yl)hydrazine + (Ethoxymethylene)malononitrile → this compound

Materials:

  • (Pyridin-4-yl)hydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Crystallization dishes

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (pyridin-4-yl)hydrazine (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To this solution, add (ethoxymethylene)malononitrile (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is likely to precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Plausible Mechanism of Action: Targeting the FGFR Signaling Pathway

While the precise molecular targets of this compound are yet to be definitively elucidated, compelling evidence from structurally similar compounds points towards the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases as a primary target.[4] The aberrant activation of FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in a variety of solid tumors, making it a critical target for cancer therapy.[6][7]

A series of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent, pan-FGFR covalent inhibitors.[4][6] These compounds have been shown to irreversibly bind to FGFRs, blocking the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[4] Given the structural similarities, it is highly probable that this compound functions in a similar manner.

The proposed mechanism involves the inhibition of FGFR autophosphorylation, which in turn blocks the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. This disruption of signaling leads to cell cycle arrest and induction of apoptosis in cancer cells with dysregulated FGFR signaling.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Compound 5-amino-1-(pyridin-4-yl) -1H-pyrazole-4-carbonitrile Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Proposed mechanism of action via FGFR pathway inhibition.

Key Applications in Anticancer Research

Based on the activity profile of its analogs, this compound is a promising candidate for investigation in cancers characterized by FGFR pathway dysregulation. These include, but are not limited to, certain types of lung, gastric, and bladder cancers.[6][7]

The following table summarizes the in vitro potency of a representative pan-FGFR inhibitor from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide class, which serves as a benchmark for the potential efficacy of the title compound.[4]

Target/Cell Line Cancer Type IC₅₀ (nM) Reference
Biochemical Assays
FGFR1-46[4]
FGFR2-41[4]
FGFR3-99[4]
FGFR2 V564F Mutant-62[4]
Cell-Based Assays
NCI-H520Lung Cancer19[4]
SNU-16Gastric Cancer59[4]
KATO IIIGastric Cancer73[4]

Experimental Protocols

To evaluate the anticancer potential of this compound, a series of in vitro assays are recommended.

Experimental_Workflow cluster_assays In Vitro Assays start Synthesized Compound cell_culture Select & Culture Cancer Cell Lines (e.g., NCI-H520, SNU-16) start->cell_culture treatment Treat cells with varying concentrations of the compound cell_culture->treatment viability Cell Viability Assay (MTT/Resazurin) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (p-FGFR, p-ERK, etc.) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis %, Protein Levels) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Activity and Mechanism data_analysis->conclusion

Figure 2: General experimental workflow for in vitro evaluation.
Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the compound.

Materials:

  • Cancer cell line of interest (e.g., A549, NCI-H520)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution

  • Plate reader (fluorescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9][10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9][11]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the FGFR signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the robust activity of its structural analogs, it is hypothesized to function as an inhibitor of key oncogenic pathways, with the FGFR signaling cascade being a particularly strong candidate. The protocols detailed in this application note provide a comprehensive framework for the initial in vitro evaluation of this compound's anticancer efficacy and mechanism of action. Further studies, including in vivo xenograft models, will be crucial to validate its therapeutic potential.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved January 15, 2026, from [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and preclinical drug development. The described two-step synthetic route is designed for scalability, robustness, and high purity of the final product, addressing the critical need for substantial quantities of this intermediate for advanced pharmacological evaluation. The protocol emphasizes practical, field-tested insights, safety considerations, and in-process controls to ensure reproducibility and quality.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The 5-aminopyrazole-4-carbonitrile moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of various kinases implicated in oncology and inflammatory diseases. The title compound, this compound, is of particular interest due to the incorporation of a pyridine ring, which can enhance solubility, introduce a key vector for molecular interactions, and modulate the pharmacokinetic properties of derivative compounds.

The provision of a reliable and scalable synthesis is a critical bottleneck in the preclinical development pipeline. This guide aims to bridge that gap by presenting a detailed, validated protocol suitable for producing multi-gram to kilogram quantities of the target compound, thereby facilitating its progression through preclinical studies.

Synthetic Strategy: A Two-Step Approach to Purity and Scale

The synthesis of this compound is approached via a convergent two-step sequence. This strategy was chosen to ensure high regioselectivity and to simplify purification at the final step, which is crucial for achieving the stringent purity requirements for preclinical candidates.

Step 1: Synthesis of the key intermediate, 4-hydrazinopyridine, via nucleophilic aromatic substitution of 4-chloropyridine.

Step 2: Cyclocondensation of 4-hydrazinopyridine with (ethoxymethylene)malononitrile to afford the target pyrazole.

This approach avoids the complexities of multi-component reactions where the desired product might not be the major isomer, and it utilizes commercially available and relatively inexpensive starting materials.

Synthetic_Pathway A 4-Chloropyridine HCl C 4-Hydrazinopyridine A->C Step 1: Nucleophilic Substitution B Hydrazine Hydrate B->C E 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile C->E Step 2: Cyclocondensation D (Ethoxymethylene)malononitrile D->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Hydrazinopyridine Intermediate

The synthesis of 4-hydrazinopyridine from 4-chloropyridine is a well-established nucleophilic aromatic substitution.[1] The use of hydrazine hydrate in a suitable solvent allows for the displacement of the chloride.

Materials and Equipment:

  • 4-Chloropyridine hydrochloride

  • Hydrazine hydrate (80% in water)

  • Methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 4-chloropyridine hydrochloride (1.0 eq). Add methanol to form a slurry.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (6.0 eq) dropwise to the slurry. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 4-hydrazinopyridine is a white to off-white solid.

In-Process Controls & Trustworthiness:

  • TLC Monitoring: Use a suitable mobile phase (e.g., ethyl acetate/hexane) to monitor the disappearance of the starting material.

  • Purity Assessment: The purity of the intermediate can be checked by ¹H NMR and LC-MS before proceeding to the next step.

PART 2: Synthesis of this compound

This final step involves the cyclocondensation of the 4-hydrazinopyridine intermediate with (ethoxymethylene)malononitrile. This reaction proceeds with high regioselectivity to yield the desired 1-substituted-5-aminopyrazole.[2]

Materials and Equipment:

  • 4-Hydrazinopyridine

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydrazinopyridine (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add (ethoxymethylene)malononitrile (1.05 eq).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The product will begin to precipitate from the reaction mixture.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product under vacuum at 40-50 °C to a constant weight.

In-Process Controls & Trustworthiness:

  • Reaction Monitoring: The reaction can be monitored by TLC or LC-MS to ensure completion.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, LC-MS, and melting point to confirm its identity and purity.

Detailed_Workflow cluster_step1 Step 1: 4-Hydrazinopyridine Synthesis cluster_step2 Step 2: Pyrazole Formation A Charge 4-Chloropyridine HCl and Methanol B Add Hydrazine Hydrate A->B C Reflux for 6-8h B->C D Cool and Precipitate C->D E Filter and Wash D->E F Dry Intermediate E->F G Dissolve 4-Hydrazinopyridine in Ethanol F->G Use in next step H Add (Ethoxymethylene)malononitrile G->H I Reflux for 4-6h H->I J Cool and Filter Product I->J K Wash with Cold Ethanol J->K L Dry Final Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

ParameterStep 1: 4-HydrazinopyridineStep 2: Final Product
Expected Yield 80-90%85-95%
Appearance White to off-white solidPale yellow solid
Purity (by LC-MS) >98%>99%
Key ¹H NMR signals Pyridyl protons, NH₂ protonsPyridyl, pyrazole, NH₂ protons
Melting Point Literature dependentTo be determined

Safety and Handling

  • Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Chloropyridine Hydrochloride: This compound is an irritant. Avoid inhalation and contact with skin and eyes.

  • (Ethoxymethylene)malononitrile: This reagent is a lachrymator and is harmful if swallowed or in contact with skin. Handle in a fume hood with appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid generating dusts of solid materials.

References

  • Synthesis of 4‐hydrazinopyridine, 4‐aminocoumarin, and 4‐hydrazinocoumarin (1c–e). [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. [Link]

  • How to prepare 4-hydrazino pyridine? [Link]

Sources

Synthetic Routes to Functionalized Pyrazole-4-carbonitriles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of Pyrazole-4-carbonitriles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and applications.[1][2][3][4] Within this privileged scaffold, functionalized pyrazole-4-carbonitriles stand out as particularly valuable building blocks. The nitrile group at the C4 position serves as a versatile synthetic handle, readily transformable into a variety of other functional groups, including amines, carboxylic acids, and amides. This synthetic flexibility, coupled with the inherent pharmacological properties of the pyrazole ring, has led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and insecticides.[1][2][3][5][6] For researchers and professionals in drug development and agrochemical synthesis, a deep understanding of the synthetic pathways to these vital intermediates is paramount.[6]

This comprehensive guide provides an in-depth exploration of the primary synthetic routes to functionalized pyrazole-4-carbonitriles. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each synthetic strategy, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization. Each section is designed to be a self-validating system, grounded in authoritative literature and presented with the clarity and detail required for successful laboratory implementation.

I. The Workhorse of Pyrazole Synthesis: Cyclocondensation Reactions

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[1][2] This approach offers a high degree of modularity, allowing for the introduction of diverse substituents at various positions of the pyrazole core.

A. Synthesis from β-Ketopropanenitriles and Hydrazines

A direct and efficient route to 3,5-disubstituted pyrazole-4-carbonitriles involves the reaction of β-ketopropanenitriles (3-oxopropanenitriles) with hydrazines. The β-ketopropanenitrile provides the C3-C4-C5 fragment of the pyrazole ring, with the nitrile group pre-installed at the desired C4 position.

Mechanism Insight: The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups of the β-ketopropanenitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds and substituted hydrazines can sometimes be an issue, potentially leading to mixtures of isomers.[1][2]

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile [7][8]

This protocol details the synthesis of a 3-amino-5-aryl-1H-pyrazole-4-carbonitrile, a key intermediate for various therapeutic agents. The synthesis starts from a 3-oxo-3-arylpropanenitrile.

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (Intermediate 6a)

  • To a solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in an appropriate solvent, add trichloroacetonitrile.

  • The reaction mixture is then poured onto water.

  • The solid product obtained is collected by filtration and crystallized from ethanol.

  • Characterization: Pale yellow crystals; mp 182-184 °C; IR (cm⁻¹): 3267 and 3250 (NH₂), 2210 (CN) and 1613 (CO); MS m/z (M⁺-1) = 288.[7]

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a)

  • To compound 6a (10 mmol), add excess hydrazine hydrate (3 mL) and stir for 3 minutes (Note: an exothermic reaction will occur).

  • Allow the reaction mixture to cool to ambient temperature.

  • A precipitate will form over time. Collect the precipitate by filtration.

  • Recrystallize the solid from dioxane to obtain the final product.

  • Characterization: Buff crystals; yield 93%; mp 200-202 °C; IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH) and 2230 (CN); MS m/z (M)⁺ = 184.[7]

B. Multicomponent Reactions (MCRs) for Pyrazole-4-carbonitrile Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, convergent step.[9] Several MCRs have been developed for the synthesis of functionalized pyrazole-4-carbonitriles, offering significant advantages in terms of efficiency, atom economy, and operational simplicity.[6][9][10]

A common MCR strategy involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[6][10][11][12]

Mechanism Insight: The reaction typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate.[10] This is followed by a Michael addition of the hydrazine to the activated double bond. Subsequent intramolecular cyclization and tautomerization lead to the final pyrazole-4-carbonitrile product.[10] The use of catalysts, such as Lewis acids or bases, can significantly enhance the reaction rate and yield.[10]

Protocol 2: One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [10]

This protocol exemplifies a green and efficient MCR for the synthesis of highly substituted pyrazole-4-carbonitriles.

  • In a reaction vessel, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a water/ethanol solvent mixture.

  • Add a catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI nano catalyst, 0.05 g).[10]

  • Heat the reaction mixture to 55 °C and stir for 15-27 minutes.[10]

  • Upon completion of the reaction (monitored by TLC), the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and purify by recrystallization from ethanol.

  • Advantages: This method aligns with the principles of green chemistry by using an environmentally benign solvent system and allowing for catalyst recovery and reuse.[6][10] The reaction times are short, and the yields are typically high (85-93%).[10]

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Cl1593
4-Br1891
4-NO₂2585
4-OCH₃2090

II. The Vilsmeier-Haack Reaction: Formylation as a Gateway to the Nitrile

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14][15][16][17] This reaction can be adapted to introduce a formyl group at the C4 position of a pre-formed pyrazole ring, which can then be readily converted to the corresponding carbonitrile.

Mechanism Insight: The Vilsmeier-Haack reagent, typically a chloromethyleneiminium salt, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃). The electron-rich C4 position of the pyrazole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the 4-formylpyrazole.[14]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Attack at C4 Product 4-Formylpyrazole Intermediate->Product Hydrolysis Hydrolysis Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack formylation of a pyrazole.

Protocol 3: Synthesis of 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehyde [13]

This protocol describes the formylation of a 5-chloropyrazole, a common intermediate in organic synthesis.

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cooled N,N-dimethylformamide (DMF, 5 equivalents) with stirring.

  • Add the 1,3-disubstituted-5-chloro-1H-pyrazole (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture at 60-70 °C for a specified time (typically a few hours), monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Conversion of the Aldehyde to the Nitrile: The resulting 4-formylpyrazole can be converted to the pyrazole-4-carbonitrile via several standard methods, such as reaction with hydroxylamine hydrochloride followed by dehydration.

III. Modern Approaches: Direct C-H Cyanation

In recent years, direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis of functionalized aromatic and heteroaromatic compounds.[18][19][20] This approach avoids the need for pre-functionalization of the substrate, thereby reducing the number of synthetic steps and minimizing waste. Several methods for the direct cyanation of the C4-H bond of pyrazoles have been developed.

A. Transition-Metal-Catalyzed C-H Cyanation

Transition metal catalysis provides a powerful platform for the selective activation and functionalization of C-H bonds.[18][19][20] Palladium, copper, and other transition metals have been employed to catalyze the direct cyanation of pyrazoles.[20]

Mechanism Insight: The mechanism of transition-metal-catalyzed C-H cyanation can vary depending on the specific catalytic system employed. However, a general catalytic cycle often involves:

  • Coordination of the pyrazole to the metal center.

  • C-H activation, which can occur via various pathways such as concerted metalation-deprotonation or oxidative addition.

  • Reaction with a cyanating agent.

  • Reductive elimination to release the cyanated pyrazole and regenerate the active catalyst.

The regioselectivity of the cyanation is often controlled by the inherent electronic properties of the pyrazole ring and the nature of the directing group, if present.[19]

B. Electrophilic C-H Cyanation

Electrophilic cyanation offers a complementary approach to transition-metal-catalyzed methods.[21] This strategy involves the use of an electrophilic cyanating agent ("CN⁺" source) that can directly attack the electron-rich C4 position of the pyrazole.[21][22]

Mechanism Insight: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The C4 position of the pyrazole, being the most nucleophilic, attacks the electrophilic cyanide source to form a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the pyrazole ring and yields the 4-cyanopyrazole product.

Diagram: Electrophilic C-H Cyanation Workflow

Electrophilic_Cyanation Start Functionalized Pyrazole Sigma_Complex Sigma Complex (Intermediate) Start->Sigma_Complex Reagent Electrophilic Cyanating Agent (e.g., NCTS, NaOCN with activator) Reagent->Sigma_Complex Product 4-Cyanopyrazole Sigma_Complex->Product Restores Aromaticity Deprotonation Deprotonation Deprotonation->Product

Caption: Simplified workflow for the electrophilic C-H cyanation of pyrazoles.

Protocol 4: Organophosphorus-Catalyzed Electrophilic C-H Cyanation with Sodium Cyanate [21]

This protocol describes a novel and safer method for electrophilic cyanation using an inorganic cyanate.

  • In a reaction vial, combine the pyrazole substrate, sodium cyanate (NaOCN), a phosphacyclic catalyst, a terminal hydrosilane (as an O-atom acceptor), and a malonate-derived bromenium donor in a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • The crude product can be purified by column chromatography on silica gel.

  • Key Advantage: This method provides a safer alternative to traditional, more toxic electrophilic cyanating agents and demonstrates the feasibility of using insoluble inorganic salts for deoxyfunctionalization.[21]

IV. Conclusion and Future Perspectives

The synthesis of functionalized pyrazole-4-carbonitriles is a mature field with a rich history of established methods, yet it continues to evolve with the development of innovative and more efficient synthetic strategies. Cyclocondensation reactions, particularly multicomponent approaches, remain a cornerstone for the construction of these valuable heterocycles, offering high modularity and operational simplicity. The Vilsmeier-Haack reaction provides a reliable, albeit indirect, route to the target compounds.

Looking ahead, the continued development of direct C-H cyanation methodologies, both through transition-metal catalysis and novel electrophilic cyanation protocols, holds immense promise. These approaches align with the growing demand for more sustainable and atom-economical synthetic processes in the pharmaceutical and agrochemical industries. The ongoing exploration of novel catalysts and safer cyanating agents will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient and environmentally responsible production of a new generation of functionalized pyrazole-4-carbonitriles for a wide range of applications.

V. References

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2959-2972. Available at: [Link]

  • Gamache, D. J., et al. (2021). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society, 143(34), 13811–13817. Available at: [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Krasnov, V. P., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. Available at: [Link]

  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available at: [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. Available at: [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. ResearchGate. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nature. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. Available at: [Link]

  • Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. PubMed. Available at: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Sociedad Química de México. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Free-radical and electrophilic functionalization of pyrazol-3-ones with C–O or C–N bond formation (microreview). Semantic Scholar. Available at: [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. Available at: [Link]

  • Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. ResearchGate. Available at: [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. University of Greenwich. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents. Available at:

  • 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-. PubChem. Available at: [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. Available at: [Link]

Sources

Application Note: Characterizing 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile as a Chemical Probe for the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold with Therapeutic Potential

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique chemical properties allow for diverse substitutions, leading to potent and selective inhibitors of various enzyme families, particularly protein kinases. Within the vast human kinome, the Janus Kinase (JAK) family stands out as a critical regulator of cellular signaling.[1] The JAK-STAT pathway is the principal signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation.[2][3] Dysregulation of this pathway is a hallmark of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers.[2][4]

This application note introduces 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile , a novel compound whose structure bears a striking resemblance to known potent JAK inhibitors.[1][4] Specifically, the 4-amino-pyrazole core is a key feature in several established JAK inhibitors.[4] This document serves as a comprehensive guide for researchers to systematically evaluate and validate this compound as a chemical probe for the JAK-STAT pathway. We will provide the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize its potency, selectivity, and cellular activity.

Hypothesized Mechanism of Action: Inhibition of the JAK-STAT Signaling Cascade

We hypothesize that this compound functions as an ATP-competitive inhibitor of JAK family kinases (JAK1, JAK2, JAK3, and TYK2). The binding of cytokines or growth factors to their receptors triggers the activation of receptor-associated JAKs.[3] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[3]

Our proposed chemical probe is predicted to bind to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation of STATs and abrogating downstream signaling. A significant reduction in the levels of phosphorylated STAT3 (p-STAT3) and STAT5 (p-STAT5) upon treatment with the compound would be a primary indicator of its on-target activity.[2]

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Recruitment pSTAT p-STAT STAT->pSTAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Probe 5-amino-1-(pyridin-4-yl)- 1H-pyrazole-4-carbonitrile Probe->JAK Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Binding

Figure 1: Hypothesized inhibition of the JAK-STAT pathway.

Application I: In Vitro Kinase Profiling

The first step in characterizing a new chemical probe is to determine its potency and selectivity against its intended targets. An in vitro kinase assay is a robust method to measure the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases.

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

This protocol is adapted from established methods for measuring kinase activity by quantifying ADP production.[5]

Materials:

  • This compound

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • A panel of other kinases for selectivity profiling

  • Kinase-specific substrate peptides

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 384-well plates

  • DMSO (100%)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2.5 µL of the desired kinase to each well.

  • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
JAK1To be determined~5
JAK2To be determined~10
JAK3To be determined~20
TYK2To be determined~2
Kinase XTo be determined~15
Kinase YTo be determined~8
Kinase ZTo be determined~25

Application II: Cellular Target Engagement

Once the in vitro potency and selectivity are established, it is crucial to confirm that the compound can enter cells and engage its target. A western blot analysis of the phosphorylation status of a direct downstream substrate of the target kinase is a standard method for demonstrating cellular target engagement.[2]

Protocol: Western Blot for Phospho-STAT3 Inhibition

This protocol outlines the steps to assess the inhibitory effect of the compound on cytokine-induced STAT3 phosphorylation in a relevant cell line (e.g., HEL cells, which have a constitutively active JAK-STAT pathway).

Materials:

  • HEL (human erythroleukemia) cell line

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture HEL cells to 70-80% confluency. Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle (DMSO) control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

Western_Blot_Workflow Start Start: Culture HEL Cells Treat Treat with Compound (Dose-Response) Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (p-STAT3) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Visualize Visualize with Chemiluminescence Secondary_Ab->Visualize Analyze Analyze Band Intensity Visualize->Analyze End End: Determine Cellular IC50 Analyze->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, valued for its role as an intermediate in the creation of complex pharmaceutical agents, including kinase inhibitors. The synthesis, while conceptually straightforward, presents specific challenges that can impact yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers to overcome common obstacles and achieve optimal, reproducible results.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis. The primary route involves the condensation reaction between pyridin-4-yl-hydrazine and (ethoxymethylene)malononitrile (EMMN).

Q1: My final yield is consistently low. What are the primary factors and how can I improve them?

Low yield is the most frequently reported issue. It typically stems from a combination of factors related to reagent quality, reaction conditions, and incomplete conversion.

Potential Cause 1: Suboptimal pH and Incomplete Reaction of Hydrazine Salt

Your starting material, pyridin-4-yl-hydrazine, is likely the hydrochloride (HCl) salt to improve its shelf-life and handling.[1][2] The HCl salt renders the initial reaction mixture acidic. While mild acidity can catalyze the initial steps of pyrazole formation, an excessively low pH can protonate the hydrazine, drastically reducing its nucleophilicity and hindering the initial Michael addition—the critical first step of the reaction.[3]

Solution:

  • In-situ Neutralization: Add a mild, non-nucleophilic base to the reaction mixture to neutralize the HCl salt and free the hydrazine. Stoichiometrically equivalent amounts of bases like sodium acetate or triethylamine are recommended. This adjustment ensures the hydrazine is sufficiently nucleophilic to attack the EMMN.

  • pH Monitoring: If possible, monitor the reaction pH. The optimal range is typically slightly acidic to neutral (pH 5-7).

Potential Cause 2: Poor Quality of (Ethoxymethylene)malononitrile (EMMN)

EMMN is a highly reactive reagent. It is susceptible to decomposition and polymerization upon exposure to light, heat, or air.[4] Using degraded EMMN will invariably lead to lower yields and the formation of impurities.

Solution:

  • Verify Purity: Always check the melting point of your EMMN; it should be a sharp range around 64–66 °C.[5] Discolored (e.g., dark orange or brown) EMMN is a sign of degradation.

  • Fresh Synthesis: For best results, synthesize EMMN immediately before use. A well-established procedure involves refluxing triethyl orthoformate and malononitrile with acetic anhydride. This method consistently produces high-purity EMMN with yields often exceeding 95%.[5][6]

  • Proper Storage: If using commercial EMMN, store it under an inert atmosphere (nitrogen or argon), protected from light, and at room temperature.[5]

Potential Cause 3: Inappropriate Solvent Choice

The solvent plays a critical role in reactant solubility and reaction rate. A poor solvent choice can lead to solubility issues and slow reaction kinetics.

Solution:

  • Protic Solvents Preferred: Protic solvents like ethanol are highly effective for this synthesis. They facilitate the proton transfer steps involved in the cyclization and elimination of ethanol from the intermediate.[7][8] Studies have shown that ethanol often provides an excellent balance of reaction time and yield.[8]

  • Avoid Aprotic Solvents: While solvents like THF can be used, they often result in significantly slower reactions and lower yields compared to alcohols.[8]

Q2: I'm isolating a significant side product instead of my target molecule. What is happening?

The most common side product is the uncyclized hydrazide intermediate. This occurs when the final intramolecular cyclization and elimination step is stalled.

Potential Cause: Insufficient Heat or Reaction Time

The cyclization step requires a certain activation energy. Insufficient thermal energy or cutting the reaction short will lead to the accumulation of the intermediate.

Solution:

  • Ensure Reflux: The reaction is typically conducted at reflux. Ensure your heating apparatus is maintaining a consistent and vigorous reflux for the duration of the reaction. For ethanol, this is approximately 78 °C.

  • Reaction Monitoring by TLC: Do not rely on a fixed reaction time. Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. The reaction is complete when the spot corresponding to the starting hydrazine has disappeared.

  • Increase Reaction Time: If the intermediate is still present, extend the reflux time by 1-2 hours and re-analyze with TLC.

Q3: The final product is difficult to purify and appears as an oil or discolored solid. What are the best purification strategies?

Purification challenges often arise from residual starting materials, the uncyclized intermediate, or byproducts from EMMN degradation.

Solution:

  • Recrystallization: The crude product can often be purified effectively by recrystallization from a suitable solvent system. Ethanol is a good first choice.[9] If the product is highly soluble, a mixed solvent system like ethanol/water or ethyl acetate/hexane may be necessary.

  • Column Chromatography: For stubborn impurities, column chromatography on silica gel is a reliable method. A gradient elution starting with a non-polar system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.[7]

  • Activated Charcoal Treatment: If the product is discolored, dissolving the crude material in a hot solvent and treating it with a small amount of activated charcoal can help remove colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.

Data Summary & Visualization

Table 1: Troubleshooting Guide at a Glance
Problem Potential Cause Recommended Solution
Low Yield Reduced nucleophilicity of hydrazine due to HCl salt.Add 1 equivalent of a mild base (e.g., sodium acetate).
Degraded (ethoxymethylene)malononitrile (EMMN).Use freshly synthesized or high-purity EMMN; verify melting point.
Suboptimal solvent choice.Use ethanol as the solvent and run the reaction at reflux.[8]
Side Product Formation Incomplete cyclization of the intermediate.Ensure consistent reflux and monitor reaction to completion by TLC.
Purification Issues Presence of colored impurities or unreacted starting materials.Purify via recrystallization from ethanol or column chromatography.[7]
Diagram 1: Proposed Reaction Mechanism

This diagram illustrates the key steps in the formation of this compound.

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product A Pyridin-4-yl-hydrazine C Michael Addition (Nucleophilic Attack) A->C 1. B (Ethoxymethylene)malononitrile (EMMN) B->C D Intermediate Adduct C->D Forms E Intramolecular Cyclization D->E 2. F Intermediate Pyrazoline E->F Forms G Elimination of Ethanol F->G 3. H 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile G->H Yields

Caption: Reaction pathway for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this pyrazole synthesis?

The formation of the 5-aminopyrazole ring proceeds via a well-established reaction pathway.[7]

  • Michael-Type Addition: The reaction initiates with the nucleophilic nitrogen of pyridin-4-yl-hydrazine attacking the electron-deficient β-carbon of EMMN.

  • Intramolecular Cyclization: This is followed by an intramolecular attack from the second nitrogen atom of the hydrazine onto one of the nitrile groups, forming a five-membered pyrazoline ring intermediate.

  • Aromatization: The final step involves the elimination of ethanol, which drives the reaction forward and results in the formation of the stable, aromatic pyrazole ring.

Q2: Are there any catalysts that can improve this reaction?

While the reaction can proceed thermally without a catalyst, particularly in a protic solvent, various catalysts have been shown to improve yields and shorten reaction times for analogous syntheses.[9] For this specific transformation, the addition of a catalytic amount of a mild acid (like acetic acid) can facilitate the elimination step. However, care must be taken not to make the medium too acidic, as this will inhibit the initial nucleophilic attack.[3] More advanced catalysts, such as layered double hydroxides, have also been used for similar three-component reactions, offering high yields under mild conditions.[9][10]

Q3: What safety precautions are necessary when handling these reagents?

  • Hydrazines: Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[11] Avoid inhalation and skin contact.

  • (Ethoxymethylene)malononitrile (EMMN): EMMN is classified as harmful if swallowed and may cause skin and respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle and condenser, away from open flames.

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving low-yield issues.

G start Low Yield of Target Compound check_hydrazine Is Pyridin-4-yl-hydrazine used as HCl salt? start->check_hydrazine add_base Action: Add 1 equivalent of a mild base (e.g., NaOAc). check_hydrazine->add_base Yes check_emmn Check EMMN Quality: Is it discolored or have a wide melting point range? check_hydrazine->check_emmn No add_base->check_emmn fresh_emmn Action: Use freshly synthesized or high-purity EMMN. check_emmn->fresh_emmn Yes check_tlc TLC analysis shows significant uncyclized intermediate. check_emmn->check_tlc No fresh_emmn->check_tlc reflux Action: Ensure consistent reflux and extend reaction time. check_tlc->reflux Yes purify Problem Resolved: Proceed to Purification. check_tlc->purify No reflux->purify

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of (Ethoxymethylene)malononitrile (EMMN)

This protocol is adapted from established procedures known to produce high-purity EMMN.[5][6]

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-140 °C) with vigorous stirring. The reaction progress can be monitored by observing the distillation of ethanol.

  • Workup: After 4-5 hours of reflux, or once the reaction is complete by GC/TLC, cool the mixture to room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile components. The crude solid product can be purified by vacuum distillation or recrystallization from ethanol to yield pure EMMN as a white to pale orange solid.

Protocol 2: Synthesis of this compound

This protocol is based on the general synthesis of 5-amino-1-aryl-pyrazoles.[7][8]

  • Setup: To a round-bottomed flask containing ethanol (10 mL per 1 mmol of hydrazine), add pyridin-4-yl-hydrazine hydrochloride (1.0 eq) and sodium acetate (1.0 eq).

  • Dissolution: Stir the mixture at room temperature for 15 minutes to allow for the neutralization and dissolution of the starting materials.

  • Addition: Add (ethoxymethylene)malononitrile (EMMN) (1.0 eq) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction using TLC (e.g., with a 1:1 mixture of hexane/ethyl acetate as the eluent) until the starting hydrazine spot is no longer visible (typically 2-4 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, recrystallize the crude product from ethanol to obtain the pure compound.

References

  • PrepChem. (n.d.). Synthesis of ethoxymethylene malonic acid dinitrile. Retrieved from PrepChem.com. [Link]

  • Mohammadi, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • MDPI. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Chem. Proc.. [Link]

  • ResearchGate. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from ResearchGate. [Link]

  • MDPI. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science. [Link]

  • MySkinRecipes. (n.d.). 2-(pyridin-4-yl)hydrazine hydrochloride. Retrieved from MySkinRecipes.com. [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. Retrieved from RSC Publishing. [Link]

  • Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5- Amino -1- aryl -1 H - pyrazole -4- carbonitriles for Applications in the Crop Protection. Retrieved from ResearchGate. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline.com. [Link]

  • National Institutes of Health (NIH). (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]

  • Beilstein Journals. (2012). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from avrasynthesis.com. [Link]

  • National Institutes of Health (NIH). (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

  • PubChem. (n.d.). 4-Hydrazinylpyridine hydrochloride. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

Sources

common side products in the synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. My insights are drawn from established literature and practical experience in heterocyclic chemistry to ensure you can achieve a high yield and purity of your target compound.

Understanding the Core Synthesis

The principal and most efficient route to this compound involves the condensation of 4-pyridylhydrazine with (ethoxymethylene)malononitrile (EMMN).[1][2] This reaction is valued for its high regioselectivity, typically favoring the desired 5-amino isomer. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.[1]

Below is a diagram illustrating the primary reaction pathway.

Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-pyridylhydrazine 4-Pyridylhydrazine Intermediate Uncyclized Hydrazide Intermediate 4-pyridylhydrazine->Intermediate + EMMN EMMN (Ethoxymethylene)malononitrile Product 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile Intermediate->Product Cyclization -EtOH Byproduct_Formation Product 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile Byproduct Pyrazolo[1,5-a]pyrimidine Derivative Product->Byproduct + EMMN - EtOH EMMN (Ethoxymethylene)malononitrile (Excess) EMMN->Byproduct

Sources

Technical Support Center: Optimization of Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial heterocyclic scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the regiochemical integrity of your products.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues you might encounter. Each problem is followed by a step-by-step guide to diagnose and solve the issue, grounded in the mechanistic understanding of the reaction.

Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most frequent challenge when using monosubstituted hydrazines (e.g., phenylhydrazine, methylhydrazine). The two nitrogen atoms of the hydrazine exhibit different nucleophilicities, leading to two competing cyclization pathways. The ratio of the resulting isomers is highly dependent on the reaction conditions, which can be manipulated to favor one product over the other.[1][2]

Root Cause Analysis: The formation of either the 3-amino or 5-aminopyrazole isomer is a classic case of kinetic versus thermodynamic control. Generally, the 5-aminopyrazole is the thermodynamically more stable product.[2]

Solutions:

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control):

    • Employ Neutral or Acidic Conditions: Running the reaction in a neutral solvent like ethanol or with a catalytic amount of a mild acid (e.g., acetic acid) at elevated temperatures (reflux) allows the initial Michael adducts to equilibrate, leading to the formation of the most stable product.[1][3]

    • Increase Reaction Time and Temperature: Prolonged heating ensures that the kinetically favored product can revert to the starting materials and eventually form the more stable thermodynamic product.

    • Microwave Irradiation: The use of microwave activation has been shown to reduce reaction times significantly without negatively impacting the regioselective outcome, often favoring the 5-amino isomer.[3]

  • To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control):

    • Utilize Basic Conditions: The use of a base, such as sodium ethoxide in ethanol, at lower temperatures can favor the kinetically controlled product. The base facilitates the deprotonation of the hydrazine, and the reaction proceeds through the pathway with the lower activation energy, which often leads to the 3-aminopyrazole.[2][3]

    • Careful Temperature Management: Maintain a low reaction temperature to prevent the equilibration of intermediates that would lead to the thermodynamic product.

Table 1: Condition-Dependent Regioselectivity in Aminopyrazole Synthesis [3]

Target Isomer Control Type Recommended Conditions Typical Solvent Catalyst/Additive Temperature
5-AminopyrazoleThermodynamicNeutral or AcidicEthanol, TolueneAcetic Acid (catalytic)Reflux
3-AminopyrazoleKineticBasicEthanolSodium EthoxideLow to Room Temp
Issue 2: The reaction has stalled, and I am isolating the uncyclized hydrazone intermediate.

Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate. This is often an indication that the reaction has not been driven to completion.[1]

Root Cause Analysis: The cyclization step, which involves the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, is often the rate-limiting step and can be sterically or electronically hindered.

Solutions:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization step.

  • Add a Catalyst: If not already present, the addition of a catalytic amount of acid (e.g., acetic acid, HCl) can protonate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack.[3]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion. Some reactions may require extended periods at reflux.

Issue 3: My final product is contaminated with an N-acetylated side product.

This is a common issue when using acetic acid as a solvent, particularly at high temperatures. The aminopyrazole product can act as a nucleophile and react with the solvent.[1]

Root Cause Analysis: The exocyclic amino group of the aminopyrazole is nucleophilic and can be acylated by acetic acid under forcing conditions.

Solutions:

  • Use Acetic Acid Catalytically: If an acid is required, use it in catalytic amounts rather than as the solvent.

  • Switch Solvents: Opt for a less reactive solvent such as ethanol, isopropanol, or toluene for the reaction.[3]

  • Moderate Reaction Temperature: Avoid excessively high temperatures when acetic acid is present in significant quantities.

Issue 4: Purification of my aminopyrazole is difficult, with significant product loss on silica gel.

Aminopyrazoles are basic compounds and can interact strongly with the acidic silica gel used in column chromatography, leading to streaking and poor recovery.

Root Cause Analysis: The basic nitrogen atoms in the pyrazole ring and the amino group can be protonated by the acidic silanol groups on the surface of the silica gel.

Solutions:

  • Recrystallization: This is often the preferred method for purifying aminopyrazoles. Common solvents for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate.[4][5]

  • Deactivate the Silica Gel: If column chromatography is necessary, deactivate the silica gel by pre-treating it with a base. This can be done by preparing the slurry for the column with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[5]

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase, such as neutral alumina, for chromatography.[5]

  • Acid-Base Extraction: For crude purifications, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid to move the basic aminopyrazole into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for aminopyrazole synthesis?

A1: The most versatile and widely used methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. The two main classes of these starting materials are:

  • β-Ketonitriles: These react with hydrazines via a hydrazone intermediate, which then cyclizes to form the aminopyrazole. This is one of the most common and robust methods.[6][7]

  • α,β-Unsaturated Nitriles: Substrates such as alkoxyacrylonitriles or enaminonitriles react with hydrazines, typically through a Michael addition followed by cyclization and elimination of a leaving group.[3]

Q2: How can I monitor the progress of my aminopyrazole synthesis?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, intermediates, and the product. The consumption of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to track the formation of the desired product and any side products.

Q3: Are there any green or more environmentally friendly methods for aminopyrazole synthesis?

A3: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Water as a Solvent: Some multicomponent reactions for pyrazole synthesis have been successfully carried out in water, which is a safe, inexpensive, and environmentally benign solvent.[8]

  • Solvent-Free Reactions: Reactions can be performed under solvent-free conditions, often with microwave irradiation or the use of a solid catalyst, which reduces waste and can lead to shorter reaction times and higher yields.[9]

  • Use of Heterogeneous Catalysts: Employing recyclable solid catalysts, such as V2O5/SiO2, can simplify product purification and reduce waste compared to using stoichiometric reagents or homogeneous catalysts.[9]

Q4: How can I definitively determine the regiochemistry of my aminopyrazole product?

A4: While routine 1H and 13C NMR and mass spectrometry are essential for characterization, unambiguously determining the connectivity in regioisomers often requires more advanced techniques. Two-dimensional (2D) NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can show long-range correlations between protons and carbons, helping to establish the structure. In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 5-Aminopyrazole via Thermodynamic Control

This protocol is optimized for the synthesis of the thermodynamically favored 5-aminopyrazole isomer from a β-ketonitrile and a monosubstituted hydrazine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketonitrile (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the β-ketonitrile in ethanol (e.g., 0.2-0.5 M concentration). Add the monosubstituted hydrazine (1.1 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.

Protocol 2: General Procedure for the Synthesis of a 3-Aminopyrazole via Kinetic Control

This protocol is designed to favor the formation of the kinetically controlled 3-aminopyrazole isomer.

  • Preparation of Alkoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C.

  • Reagent Addition: Once the sodium has completely reacted, add the β-ketonitrile (1.0 eq) to the solution at 0 °C.

  • Hydrazine Addition: Slowly add the monosubstituted hydrazine (1.0 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Over time, the kinetic product may isomerize to the thermodynamic product.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product quickly, preferably by recrystallization, to minimize potential isomerization.

Visualized Workflows and Concepts

G cluster_0 Troubleshooting Low Yield Start Low Yield or Stalled Reaction Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Temp Increase Temperature Incomplete->Increase_Temp Workup_Issue Investigate Workup/ Purification Loss Complete->Workup_Issue Add_Catalyst Add Acid Catalyst (e.g., AcOH) Increase_Temp->Add_Catalyst Extend_Time Extend Reaction Time Add_Catalyst->Extend_Time Extend_Time->Check_Completion G cluster_regio Regioselectivity Control Start_Materials β-Ketonitrile + R-NHNH2 Conditions Reaction Conditions Start_Materials->Conditions Acidic_Neutral Thermodynamic Control Acidic/Neutral (e.g., AcOH) High Temperature Longer Reaction Time Conditions->Acidic_Neutral Favors Basic Kinetic Control Basic (e.g., NaOEt) Low Temperature Shorter Reaction Time Conditions->Basic Favors Product_5_Amino 5-Aminopyrazole (Major Product) Acidic_Neutral->Product_5_Amino Product_3_Amino 3-Aminopyrazole (Major Product) Basic->Product_3_Amino

Caption: Controlling regioselectivity in aminopyrazole synthesis.

References

  • Al-Matar, H. M., El-Enzy, A. M., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Potapov, A. S., & Shainurova, A. M. (2021). Methods of synthesis and technology of drug manufacture N-aminopyrazoles (review). Pharmaceutical Chemistry Journal, 55(8), 811-824. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Chemistry of Heterocyclic Compounds, 54(4-5), 322-348. [Link]

  • Anand, D., Singh, M., & Singh, J. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • D'hooge, F., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8829–8837. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Li, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(19), 6567. [Link]

  • Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • Gomaa, M. A. M., & Ahmed, E. A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(13), 4233. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). Recent developments in aminopyrazole chemistry. Synthesis, 1984(1), 1-18. [Link]

  • Anand, D., Singh, M., & Singh, J. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]

  • ResearchGate. (2004). Recent developments in aminopyrazole chemistry. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 1039. [Link]

  • Khatab, T. K., Hassan, A. S., & Hafez, T. S. (2019). V2O5/SiO2 as an efficient catalyst in the synthesis of 5-amino-pyrazole derivatives under solvent free condition. Bulletin of the Chemical Society of Ethiopia, 33(1), 137-144. [Link]

  • Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. [Link]

  • Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. [Link]

  • Al-Matar, H. M., El-Enzy, A. M., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 288-304. [Link]

  • Molecules. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(3), 569. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(10), 2919. [Link]

Sources

addressing stability issues of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We provide in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability in solution?

A1: The stability of this compound is governed by the interplay of its three key heterocyclic and functional groups:

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally confers stability.[1] However, unsymmetrically substituted pyrazoles can be susceptible to tautomerism, although N-1 substitution as in this compound prevents this specific issue.[2] The electron density of the ring is crucial for its reactivity.

  • Pyridine Ring: The pyridine moiety, specifically the nitrogen at position 4, is basic (pKa of pyridine is ~5.2). This site is susceptible to protonation in acidic media, which can significantly alter the molecule's solubility, electronic properties, and interaction with other solutes.[1]

  • 5-Amino Group: The primary amino group is a key functional handle but also a potential site for degradation. It can act as a nucleophile and is susceptible to oxidation or unwanted reactions, such as diazotization, especially under acidic conditions with nitrites.[3] Its electron-donating nature also influences the reactivity of the pyrazole ring.[4]

  • 4-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group. It is generally stable but can be susceptible to hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions, particularly with heating.

Q2: My solution of the compound is turning yellow/brown over time. What is the likely cause?

A2: Discoloration is a common indicator of degradation, often due to oxidation or polymerization. The 5-amino group on the pyrazole ring is a likely culprit. Aromatic amines are known to be sensitive to air and light, leading to the formation of colored oxidative products.

Potential Causes:

  • Oxidation: The amino group can be oxidized by dissolved oxygen, especially when exposed to light (photo-oxidation) or in the presence of trace metal ion contaminants.

  • Solvent Reactivity: Certain solvents, particularly those that may contain peroxide impurities (e.g., aged ethers like THF or dioxane), can promote oxidation.

  • pH Effects: Extreme pH values can catalyze degradation pathways that result in colored byproducts.

Q3: The compound is precipitating out of my aqueous buffer solution. How can I improve its solubility and prevent this?

A3: Precipitation suggests that the compound's solubility limit has been exceeded. This can be due to the solution's pH, temperature, or concentration.

  • pH-Dependent Solubility: The pyridine nitrogen provides a handle to improve aqueous solubility. In acidic conditions (pH < 4.5), this nitrogen will be protonated, forming a more soluble pyridinium salt. Conversely, in neutral or basic solutions, the compound exists as the free base, which is typically less soluble in water.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.

  • Solvent Choice: If your experimental conditions permit, the addition of a small percentage of a polar, water-miscible organic co-solvent like DMSO, DMF, or ethanol can significantly enhance solubility.

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific stability problems.

Guide 1: Diagnosing and Preventing Chemical Degradation

If you suspect your compound is degrading (e.g., observing new peaks in HPLC/LC-MS, changes in color, or loss of activity), follow this workflow.

G cluster_0 Troubleshooting Degradation A Issue: Suspected Degradation (e.g., color change, new HPLC peaks) B Step 1: Characterize Degradation - Run HPLC-UV & LC-MS analysis. - Compare fresh vs. aged sample. A->B C Do new peaks appear? B->C D Yes C->D Yes E No C->E No G Step 2: Identify Degradation Pathway - Analyze m/z of new peaks. - Hypothesize reaction (Oxidation? Hydrolysis?) D->G F Issue may be physical (precipitation). See Guide 2. E->F H Step 3: Mitigate Degradation Source G->H I Control Atmosphere: - Degas solvents. - Work under inert gas (N2, Ar). H->I J Control pH: - Use freshly prepared buffers. - Determine optimal pH range (see Protocol 1). H->J K Control Light & Temp: - Use amber vials. - Store solutions at low temp (-20°C). H->K L Check Solvent Purity: - Use high-purity, peroxide-free solvents. H->L M Consider Antioxidants: - If oxidation is confirmed, add trace amounts of antioxidants like BHT or ascorbic acid (if compatible). H->M N Step 4: Re-analyze and Confirm Stability I->N J->N K->N L->N M->N

Caption: Workflow for troubleshooting chemical degradation.

Guide 2: Addressing Solubility and Precipitation Issues

If the compound is falling out of solution, use this guide to find a stable formulation.

Question: My compound precipitates from my neutral phosphate buffer (pH 7.4). What should I do?

  • Verify Concentration: First, ensure you are not exceeding the known solubility limit at that pH. Try preparing a more dilute solution.

  • Adjust pH: The most effective strategy is often pH modification.

    • Action: Prepare a series of small-scale solutions at varying pH values (e.g., pH 3, 5, 7.4).

    • Rationale: By lowering the pH, you protonate the pyridine ring, creating a pyridinium salt. Salts of organic molecules are typically far more water-soluble than their corresponding free bases.[1] You should observe a significant increase in solubility at lower pH values.

  • Introduce a Co-solvent: If the experimental assay can tolerate it, a co-solvent is a viable option.

    • Action: Prepare your stock solution in 100% DMSO. For your final working solution, add the DMSO stock to the aqueous buffer, ensuring the final DMSO concentration is low (typically <1% v/v) to avoid impacting biological assays.

    • Rationale: DMSO is a powerful organic solvent that can disrupt the crystal lattice forces of the solid compound and maintain its solvation in a mixed aqueous environment.

  • Evaluate Buffer Composition:

    • Action: If using a high-molarity buffer (e.g., >100 mM), try reducing the salt concentration.

    • Rationale: High ionic strength can decrease the solubility of non-ionic organic molecules through the "salting-out" effect.

Part 3: Experimental Protocols & Data

Protocol 1: Rapid pH-Screening for Solubility and Stability

This protocol allows you to quickly determine the optimal pH range for your compound.

Materials:

  • This compound

  • 100% DMSO (spectroscopic grade)

  • A set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Working Solutions: In separate amber vials, dilute the stock solution 1:100 into each of your buffers (e.g., pH 3, 5, 7, 9) to a final concentration of 100 µM. Ensure the final DMSO concentration is constant at 1%.

  • Initial Analysis (T=0): Immediately after preparation, visually inspect for any precipitation. Then, inject an aliquot of each solution onto the HPLC/LC-MS system to get a baseline (T=0) peak area.

  • Incubation: Store the vials under your typical experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: Re-analyze the samples at set time points (e.g., T=4h, 24h, 48h).

  • Data Evaluation:

    • Solubility: Note any pH at which precipitation occurs.

    • Stability: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining vs. time for each pH. The pH with the slowest decay rate is the most stable.

Table 1: Example Stability Data from pH Screening

Buffer pHInitial Purity (T=0)Purity after 24h at RTObservations
3.0 (Citrate)99.5%99.2%Clear, colorless solution. Stable.
5.0 (Citrate)99.6%99.4%Clear, colorless solution. Stable.
7.4 (Phosphate)99.5%95.1%Slight yellowing. Minor degradant peak observed.
9.0 (Borate)99.4%88.7%Noticeable yellowing. Multiple degradant peaks.
Hypothesized Degradation Pathway: Oxidation

Based on the chemistry of aromatic amines, a likely degradation pathway in aerobic, neutral, or basic solutions is oxidation.

G cluster_1 Hypothesized Oxidative Degradation A Parent Compound This compound B Radical Cation Intermediate A->B [O], Light, Metal Ions C Dimerization B->C D Further Oxidation B->D E Colored Polymeric Byproducts (e.g., Azo compounds, Phenazine-like structures) C->E D->E

Caption: Potential oxidative degradation pathway for the compound.

Part 4: Best Practices for Storage and Handling

To maximize the shelf-life and experimental reproducibility of this compound, adhere to the following guidelines.

Solid Compound:

  • Storage: Store the solid material in a tightly sealed container in a desiccator at room temperature or refrigerated (2-8°C).[5] Protect from light by using an amber vial or storing it in the dark.

  • Handling: Weigh the compound in a low-humidity environment. Avoid prolonged exposure to air.

Solutions:

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. Store these stocks in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Solutions: Prepare fresh aqueous working solutions for each experiment. Do not store dilute aqueous solutions for extended periods, especially at neutral or basic pH.

  • Solvent Choice: Always use high-purity (e.g., HPLC or spectroscopic grade) solvents. If using ethers like THF, ensure they are fresh and tested for peroxides.

  • Degassing: For sensitive experiments, degas aqueous buffers by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the compound. This removes dissolved oxygen, a key driver of oxidative degradation.

References

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Lin, S., et al. (2022). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Catalysts, 12(10), 1222. [Link]

  • Michel, C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry, 63(22), 13917–13936. [Link]

  • Goodwin, H. A. (2004). Coordination of Pyridine-Substituted Pyrazoles and Their Influence on the Spin State of Iron(II). In Topics in Current Chemistry (Vol. 233, pp. 59-91). Springer, Berlin, Heidelberg. [Link]

  • Wirth, T., et al. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ³‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal, 28(36), e202200371. [Link]

  • Guedes, G. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 123. [Link]

  • Szatylowicz, H., et al. (2016). Substituent Effects in Heterocyclic Systems. In Topics in Heterocyclic Chemistry (Vol. 46, pp. 137-189). Springer, Cham. [Link]

  • Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1625-1650. [Link]

  • de la Torre, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8684–8695. [Link]

  • Roth, G. P., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 701-704. [Link]

Sources

identification of impurities in 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and quality of your synthesis.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a condensation reaction between pyridin-4-ylhydrazine and a suitable three-carbon electrophile containing nitrile groups. A common and efficient method is the reaction with (ethoxymethylene)malononitrile.[1] This reaction is valued for its high regioselectivity and generally good yields. However, like any chemical synthesis, it is not without its potential for side reactions and the formation of impurities that can complicate purification and impact the quality of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots. What are the likely causes and how can I improve the yield?

Answer:

Low yields and a complex reaction profile are often indicative of suboptimal reaction conditions or the presence of reactive impurities in your starting materials. Let's break down the potential causes and solutions:

  • Purity of Starting Materials: Pyridin-4-ylhydrazine can be susceptible to oxidation, especially if it is old or has been improperly stored. The presence of oxidized species can lead to the formation of colored, tarry byproducts. Similarly, (ethoxymethylene)malononitrile is reactive and can degrade over time.

    • Corrective Action: Always use freshly sourced or purified starting materials. The purity of pyridin-4-ylhydrazine can be checked by NMR or melting point. If necessary, it can be recrystallized. (Ethoxymethylene)malononitrile should be stored under an inert atmosphere and in a refrigerator.

  • Reaction Temperature: While the reaction is generally robust, excessive heat can promote side reactions, including the polymerization of malononitrile or the degradation of the product.

    • Corrective Action: If you are running the reaction at elevated temperatures, try reducing it. Many syntheses of this type proceed efficiently at room temperature or with gentle heating (e.g., 50-60 °C).[2][3] Monitor the reaction by TLC to find the optimal temperature that favors product formation without significant byproduct generation.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of intermediates and byproducts.

    • Corrective Action: Ethanol is a commonly used solvent for this reaction.[1] However, if you are observing solubility issues or side reactions, you could explore other polar protic solvents like isopropanol or aprotic solvents like acetonitrile. The use of aqueous ethanol has also been reported to be effective in similar syntheses.[2][4]

  • Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material in the final mixture, which can sometimes react further to form byproducts.

    • Corrective Action: Ensure accurate weighing and molar calculation of your starting materials. A 1:1 molar ratio is typically employed.

Question 2: I have isolated my product, but the 1H NMR spectrum shows a set of unexpected peaks. How can I identify the corresponding impurity?

Answer:

Identifying unknown impurities from an NMR spectrum requires a systematic approach. Here are the steps to take:

  • Analyze the Expected Spectrum: First, be thoroughly familiar with the expected 1H NMR spectrum of this compound. You should see signals corresponding to the pyridine ring protons, the pyrazole proton, and the amino protons.

  • Look for Residual Starting Materials: Compare the unexpected peaks to the known spectra of your starting materials (pyridin-4-ylhydrazine and (ethoxymethylene)malononitrile). This is the most common source of impurities.

  • Consider Isomeric Impurities: While the reaction is generally regioselective, a small amount of the isomeric product, 3-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, could potentially form. The chemical shifts of the pyrazole proton and the amino protons would be different in the isomer. Advanced techniques like 2D NMR (HMBC, HSQC) can help in confirming the structure if you have a sufficient quantity of the impurity.

  • Hypothesize Side-Product Structures: Consider plausible side reactions. For instance, malononitrile can dimerize. The reaction of pyridin-4-ylhydrazine with itself under certain conditions could also lead to byproducts.

  • Utilize Mass Spectrometry: The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] This technique will separate the impurity from your main product and provide its molecular weight, which is a critical piece of information for deducing its structure.

Question 3: My final product is off-color (e.g., yellow or brown) even after initial purification. What is causing this, and how can I obtain a pure, white solid?

Answer:

Colored impurities are common in nitrogen-containing heterocyclic compounds and often arise from trace amounts of highly conjugated or oxidized species.

  • Source of Color: The color may be due to trace amounts of oxidized pyridin-4-ylhydrazine or small amounts of polymeric byproducts.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for removing small amounts of impurities.[3][7] Experiment with different solvents. A good starting point is ethanol or a mixture of ethanol and water. If the impurity is less polar than your product, you might try a solvent system like dichloromethane/hexane.

    • Activated Carbon (Charcoal) Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography is a reliable method for separating colored impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: The following table summarizes the most likely impurities, their potential origin, and the best methods for their detection.

Impurity NameStructurePotential OriginRecommended Analytical Method
Pyridin-4-ylhydrazineUnreacted starting material1H NMR, LC-MS
(Ethoxymethylene)malononitrileUnreacted starting material1H NMR, GC-MS
Malononitrile DimerSide reaction of malononitrile1H NMR, LC-MS
3-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrileIsomeric byproduct from non-regioselective cyclization1H NMR, 13C NMR, LC-MS
Oxidized Pyridin-4-ylhydrazine SpeciesVariousDegradation of starting materialLC-MS

Q2: Which analytical techniques are most crucial for the quality control of this synthesis?

A2: A combination of techniques is essential for comprehensive quality control:[6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing the purity of your final compound and quantifying any impurities. A UV detector is typically used, and the method should be validated for accuracy and precision.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your desired product and for identifying and quantifying impurities, especially starting materials and isomers.[3][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for confirming the presence of key functional groups (e.g., -NH2, -C≡N) in your product.[3]

Q3: What are the general guidelines for acceptable levels of impurities in a pharmaceutical intermediate?

A3: The acceptable levels of impurities are governed by regulatory bodies and are detailed in guidelines from the International Council for Harmonisation (ICH). For drug substances, ICH Q3A(R2) provides thresholds for reporting, identification, and qualification of impurities. Generally, impurities present at a level of 0.10% or higher should be reported and identified. The qualification threshold, above which the biological safety of the impurity must be assessed, depends on the maximum daily dose of the drug. While these guidelines are for the final active pharmaceutical ingredient (API), it is good practice in drug development to control impurities to the lowest feasible levels in key intermediates like this compound to ensure the quality and safety of the final API.

Visualizing the Synthesis and Potential Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a potential side reaction.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridin-4-ylhydrazine Pyridin-4-ylhydrazine Intermediate_A Michael Adduct Pyridin-4-ylhydrazine->Intermediate_A Michael Addition EMM (Ethoxymethylene)malononitrile EMM->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclization Product 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile Intermediate_B->Product Aromatization

Caption: Main synthetic pathway to the target compound.

impurity_formation cluster_reactants Reactant cluster_impurity Impurity Malononitrile Malononitrile (from EMM hydrolysis) Dimer Malononitrile Dimer Malononitrile->Dimer Base-catalyzed self-condensation Malononitrile->Dimer

Caption: Formation of a potential malononitrile dimer impurity.

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Impurity Profiling

  • Sample Preparation: Accurately weigh approximately 1 mg of your crude or purified product and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 100 µg/mL solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative purity. Analyze the mass spectrum of each peak to obtain the molecular weight of the main component and any impurities.

Protocol 2: 1H NMR for Structural Confirmation and Impurity Detection

  • Sample Preparation: Dissolve 5-10 mg of your sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Data Acquisition: Acquire a standard 1H NMR spectrum. If sensitivity is low, increase the number of scans.

  • Data Analysis:

    • Identify the characteristic peaks for your product. In DMSO-d6, expect to see two doublets for the pyridine ring protons, a singlet for the pyrazole proton, and a broad singlet for the two amino protons.

    • Carefully examine the baseline for small peaks.

    • Integrate all peaks, including those from impurities. The relative integration of impurity peaks compared to the product peaks can give an estimate of the impurity level.

    • Compare any unassigned peaks to the known spectra of starting materials or potential side products.

By implementing these troubleshooting strategies and analytical protocols, you can effectively identify and mitigate the formation of impurities in your synthesis of this compound, leading to a more robust and reproducible synthetic process.

References

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. [Link]

  • Elnagdy, H. M. F., & Sarma, D. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5- Amino -1- aryl -1 H - pyrazole -4- carbonitriles for Applications in the Crop Protection. Synthetic Communications. [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

  • Al-Mousawi, S., Moustafa, H., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 4125-4137. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Supplementary Information: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

  • Dotsenko, V. V., Semenova, A. M., & Aksenov, N. A. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Chem. Proc.[Link]

  • Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

  • Cheng, C.-L., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11). [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

Sources

Technical Support Center: Accelerating Multi-Step Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in multi-step pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, with a primary focus on reducing reaction times. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.

Section 1: Troubleshooting Slow Reaction Rates

Slow or incomplete reactions are a frequent bottleneck in pyrazole synthesis. This section addresses the most common causes and offers targeted solutions to accelerate your reactions.

Q1: My Knorr/Paal-Knorr pyrazole synthesis is sluggish. How can I speed it up without compromising the yield?

A1: Sluggish Knorr or Paal-Knorr syntheses often point to issues with reaction conditions, specifically catalysis and temperature. The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] The Paal-Knorr synthesis is similar but can be used for pyrroles and furans as well.[4][5]

Underlying Cause & Mechanistic Insight: The rate-determining step in these syntheses can vary depending on the pH of the reaction medium.[6][7]

  • Acid Catalysis: The reaction is typically acid-catalyzed, facilitating the initial formation of a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6][8] Insufficient acid catalysis can lead to a slow reaction.

  • Dehydration Step: The final dehydration of the cyclic intermediate to form the aromatic pyrazole is often a slow step, especially under neutral or mildly acidic conditions.[9]

Troubleshooting & Optimization Strategies:

  • Catalyst Optimization:

    • Protic Acids: Introduce a catalytic amount of a weak acid like acetic acid. This is often sufficient to accelerate the reaction without causing degradation of starting materials or products.[3][10] For less reactive substrates, a stronger mineral acid like HCl can be used, but careful monitoring is required.[8][11]

    • Lewis Acids: In some cases, Lewis acids have been shown to be effective catalysts.[12]

  • Temperature and Energy Input:

    • Conventional Heating: Increasing the reaction temperature by refluxing the solvent is a straightforward way to increase the reaction rate.[12]

    • Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times, often from hours to minutes.[13][14][15][16] Microwave energy efficiently heats the polar reactants and solvents, leading to rapid reaction rates and often improved yields.[14][17]

  • Solvent Selection:

    • The choice of solvent can significantly impact reaction rates. For aryl hydrazines, aprotic dipolar solvents may lead to better outcomes than commonly used polar protic solvents like ethanol.[18] Experimenting with different solvents can help identify the optimal medium for your specific substrates.

A logical workflow for troubleshooting slow reaction rates is presented below.

Caption: Troubleshooting workflow for slow pyrazole synthesis.

Q2: I'm observing low conversion rates even after extended reaction times. What could be the issue?

A2: Low conversion rates, despite long reaction times, often suggest issues beyond simple kinetics, such as starting material purity, steric hindrance, or competing side reactions.

Underlying Cause & Mechanistic Insight:

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of byproducts, consuming reactants and lowering the yield of the desired pyrazole.[18]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach of the nucleophile, slowing down the reaction and potentially preventing it from going to completion.[18]

  • Side Reactions: The formation of stable side products can divert reactants from the desired reaction pathway.[12] For example, in the Knorr synthesis, hydroxylpyrazolidine intermediates can sometimes be isolated.[9]

Troubleshooting & Optimization Strategies:

  • Verify Starting Material Purity:

    • Ensure your 1,3-dicarbonyl compounds and hydrazine derivatives are of high purity. If necessary, purify them before use. Sourcing materials from reputable suppliers with stringent quality control is crucial for reproducibility.[18]

  • Address Steric Hindrance:

    • If steric hindrance is suspected, more forcing reaction conditions may be necessary. This includes higher temperatures, longer reaction times, or the use of microwave irradiation.[15]

    • In some cases, a different synthetic route that avoids sterically hindered intermediates may be required.

  • Minimize Side Reactions:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor the formation of side products.[12]

    • Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Experiment with different conditions to find those that favor the desired product.[12]

ParameterRecommendationRationale
Starting Material Purity >98% (verify by HPLC/NMR)Impurities can lead to side reactions and lower yields.[18]
Stoichiometry 1:1 ratio of dicarbonyl to hydrazinePrevents side reactions from an excess of one reactant.[12]
Temperature Reflux or Microwave (100-150 °C)Overcomes activation energy barriers, especially for sterically hindered substrates.[12][13]
Catalyst Catalytic acetic acid or HClFacilitates key steps in the reaction mechanism.[6][8]

Table 1: Recommended Starting Conditions for Optimizing Conversion Rates.

Section 2: Advanced Strategies for Rapid Pyrazole Synthesis

For applications where speed is critical, such as in high-throughput screening or rapid analogue synthesis, more advanced techniques can be employed.

Q3: How can flow chemistry be used to accelerate my multi-step pyrazole synthesis and improve safety?

A3: Flow chemistry offers significant advantages over traditional batch methods for pyrazole synthesis, including enhanced reaction speed, improved safety, and easier scalability. [19][20]

Underlying Principles & Advantages:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control and the use of higher temperatures than are safe in batch reactors.[21][22]

  • Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous intermediates.[22]

  • Increased Efficiency: Continuous processing can lead to higher throughput and reduced reaction times.[21][23]

Implementation Example: Two-Step Flow Synthesis of Pyrazoles

A two-step flow process can be designed for the synthesis of pyrazoles from acetophenones.[21]

  • Step 1: Enaminone Formation: An acetophenone solution is mixed with dimethylformamide dimethyl acetal (DMADMF) and passed through a heated coil to form an intermediate enaminone.

  • Step 2: Cyclization: The enaminone stream is then mixed with a hydrazine solution in a second reactor to form the final pyrazole product.

This integrated approach eliminates the need to isolate the enaminone intermediate, saving time and resources.[21]

Caption: A two-step continuous-flow synthesis of pyrazoles.

Q4: Are there other non-conventional methods to accelerate pyrazole synthesis?

A4: Yes, besides microwave and flow chemistry, ultrasound-assisted synthesis and the use of novel catalytic systems are effective strategies.

  • Ultrasound-Assisted Synthesis: Sonication can accelerate reactions by creating localized hot spots and increasing mass transfer through acoustic cavitation.[24] This method is particularly useful for heterogeneous reactions and can often be performed at room temperature in green solvents like water.[24]

  • Novel Catalysts: The development of new catalysts is constantly evolving. For example, nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times.[11] Silver triflate has also been used to catalyze the rapid and highly regioselective synthesis of 3-CF3-pyrazoles at room temperature.[25]

MethodTypical Reaction Time ReductionKey Advantages
Microwave Irradiation Hours to MinutesRapid heating, improved yields, high efficiency.[13][14][15]
Flow Chemistry Significant reduction over batchEnhanced safety, scalability, precise control.[19][22]
Ultrasound Can be faster than conventional heatingGreen, often at room temperature, good for heterogeneous reactions.[24]

Table 2: Comparison of Advanced Synthesis Acceleration Techniques.

Section 3: FAQs on Purification and Side Product Management

Q5: I'm having trouble purifying my crude pyrazole product. What are some effective strategies?

A5: Purification of pyrazoles can be challenging due to the presence of unreacted starting materials, isomers, or other byproducts. A systematic approach to purification is key.

  • Initial Workup:

    • If the reaction is performed in an acidic medium, neutralize it carefully.

    • Perform a liquid-liquid extraction to remove water-soluble impurities.

  • Crystallization:

    • Recrystallization is often the most effective method for obtaining highly pure pyrazoles. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Chromatography:

    • If crystallization is not effective, column chromatography on silica gel is a standard alternative. Choose an appropriate eluent system by first performing thin-layer chromatography (TLC) to determine the optimal mobile phase.

  • Acid Addition Salt Formation:

    • For basic pyrazoles, forming an acid addition salt can be an effective purification method. The salt can be precipitated from an organic solvent, isolated, and then neutralized to recover the pure pyrazole.[22][26]

Q6: How can I control the regioselectivity in the synthesis of unsymmetrical pyrazoles?

A6: Controlling regioselectivity is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls. [9][12] The regioselectivity is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.[9]

  • pH Control: The pH of the reaction can significantly influence which carbonyl group of the dicarbonyl is more reactive.[6]

  • Solvent Effects: The choice of solvent can also play a role in directing the regioselectivity.

  • Directed Synthesis: In some cases, it may be necessary to use a directed synthetic approach where one of the carbonyl groups is protected or masked to force the reaction to proceed with the desired regioselectivity.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved January 15, 2026, from [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (n.d.). Thieme Connect. Retrieved January 15, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. Retrieved January 15, 2026, from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2022). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. (2015). PubMed. Retrieved January 15, 2026, from [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2024). Pradeep Research Group. Retrieved January 15, 2026, from [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). SciELO. Retrieved January 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 15, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). NIH. Retrieved January 15, 2026, from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2020). NIH. Retrieved January 15, 2026, from [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 15, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

Sources

Technical Support Center: Scale-Up of 5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key heterocyclic intermediate. Our goal is to provide practical, experience-driven advice to ensure the robustness, efficiency, and scalability of your synthesis.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry, often synthesized via a condensation reaction. The most common laboratory and industrial approaches involve the reaction of a hydrazine species with a malononitrile derivative. Two primary routes are prevalent:

  • Three-Component Reaction: Condensation of 4-pyridylhydrazine, malononitrile, and an orthoformate (e.g., triethyl orthoformate) or a related C1 source.

  • Two-Component Reaction: Cyclization of 4-pyridylhydrazine with (ethoxymethylene)malononitrile (EMMN), which is pre-formed from malononitrile and triethyl orthoformate.

While these routes are effective at the bench scale, transitioning to pilot or manufacturing scales introduces challenges related to reaction control, impurity formation, and product isolation. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis of this compound.

Q1: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes?

This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations.

  • Mixing Inefficiency: In larger reactors, localized "hot spots" or areas of poor reactant mixing can occur. This can lead to the formation of side products. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. For viscous slurries, consider the impeller design (e.g., anchor vs. pitched-blade turbine).

  • Heat Transfer: The exothermic nature of the initial condensation and cyclization steps can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. This can lead to a temperature runaway, promoting side reactions.

    • Solution: Implement a controlled addition profile for the most reactive component (often the hydrazine or EMMN). Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature. Ensure your cooling system is adequate for the batch size.

  • Reagent Stoichiometry: Minor inaccuracies in weighing large quantities of reagents can alter the molar ratios, impacting the reaction outcome. Double-check all measurements and ensure raw materials meet the required specifications.

Q2: I am observing a persistent, difficult-to-remove impurity in my final product. How can I identify and mitigate it?

Impurity formation is a major hurdle in achieving the desired product quality. A common impurity in similar syntheses is the formation of a dimeric or rearranged by-product.[1][2]

  • Potential Side Reaction: When using (ethoxymethylene)malononitrile (EMMN) and a hydrazine, a common side reaction involves the reaction of a second molecule of EMMN with the initial pyrazole product, especially if the hydrazine is the limiting reagent or if there are localized concentration gradients.[1]

  • Identification: The first step is characterization. Use LC-MS to determine the molecular weight of the impurity. High-resolution mass spectrometry and NMR spectroscopy will be necessary to elucidate its structure.

  • Mitigation Strategy:

    • Reverse Addition: Instead of adding hydrazine to the EMMN solution, try adding the EMMN solution slowly to the hydrazine solution. This ensures that the hydrazine is always in excess, minimizing the chance of the product reacting with unreacted EMMN.

    • Temperature Control: As discussed, elevated temperatures can promote side reactions. Maintain a strict temperature profile, for example, keeping the reaction at room temperature or slightly below during the initial phase.[1]

    • Solvent Choice: The choice of solvent can influence reaction pathways. While ethanol is common, exploring other solvents like acetonitrile might alter the impurity profile.[1]

Side_Reaction_Mitigation

Q3: My product has a pink or yellow discoloration after isolation, even after recrystallization. What causes this and how can I prevent it?

Color in the final product often indicates the presence of minor, highly conjugated impurities, which can be problematic for pharmaceutical applications.

  • Oxidation: The amino-pyrazole core can be susceptible to oxidation, especially in the presence of air and trace metals. The pyridyl nitrogen can also coordinate with metal ions, potentially catalyzing oxidative processes.

  • Starting Material Quality: Ensure the 4-pyridylhydrazine is of high purity. Hydrazine derivatives can degrade over time, forming colored by-products.

  • Prevention and Removal:

    • Inert Atmosphere: During the reaction and work-up, consider using a nitrogen or argon blanket to minimize contact with oxygen.

    • Charcoal Treatment: During the recrystallization step, a treatment with activated carbon can be very effective at removing colored impurities. Use a minimal amount of charcoal (e.g., 1-2% w/w) and filter it while the solution is hot.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during work-up can prevent color formation.

Frequently Asked Questions (FAQs)

What is the optimal solvent system for this reaction at scale?

Ethanol or a mixture of ethanol and water is frequently cited as an effective and environmentally friendly solvent system.[3][4] Ethanol offers good solubility for the reactants and the final product at elevated temperatures, while allowing for precipitation upon cooling, which simplifies isolation.[5] For scale-up, consider the flammability and handling requirements of large volumes of ethanol.

Is a catalyst necessary for this synthesis?

While the reaction can proceed without a catalyst, various catalysts have been shown to improve reaction times and yields, especially in "green" solvent systems.[3] These can range from simple acids or bases to more complex heterogeneous catalysts.[3][6][7] For large-scale production, a key consideration is the ease of catalyst removal. A heterogeneous catalyst that can be filtered off is often preferable to a homogeneous one that requires quenching and extraction.[6][7][8]

Catalyst TypeAdvantages for Scale-UpDisadvantages for Scale-Up
No Catalyst Simplest process, no removal step.Slower reaction times, may require higher temperatures.
Homogeneous (e.g., acid/base) Inexpensive, readily available.Requires neutralization and work-up; potential for salt waste streams.
Heterogeneous (e.g., supported metal) Easily removed by filtration, potentially reusable.[9]Higher initial cost, potential for leaching into the product.
What is the best method for product purification and isolation on a large scale?

Crystallization is the most viable method for large-scale purification.

  • Procedure: The product is often isolated by cooling the reaction mixture and collecting the precipitate by filtration.[5] A subsequent recrystallization from a suitable solvent, such as ethanol, is typically performed to achieve high purity.[3][4]

  • Key Parameters:

    • Cooling Profile: A slow, controlled cooling rate will promote the growth of larger, purer crystals, which are easier to filter and wash.

    • Washing: Wash the filter cake with cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

    • Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Experimental Protocol: Optimized Synthesis

This protocol is a starting point for the gram-scale synthesis, designed with scalability in mind.

Reaction: 4-pyridylhydrazine with (ethoxymethylene)malononitrile (EMMN)

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet.

  • Charge Reactants: Charge 4-pyridylhydrazine (1.0 eq) and ethanol (10 volumes) to the reactor. Begin agitation.

  • Inerting: Purge the vessel with nitrogen.

  • Controlled Addition: Prepare a solution of EMMN (1.05 eq) in ethanol (2 volumes). Slowly add this solution to the reactor over 1-2 hours, maintaining the internal temperature at 20-25 °C using the reactor jacket.

  • Reaction Monitoring: Stir the resulting slurry at 20-25 °C. Monitor the reaction progress by TLC or HPLC until the consumption of 4-pyridylhydrazine is complete (typically 2-4 hours).

  • Isolation: Cool the mixture to 0-5 °C and hold for 1 hour to maximize precipitation. Filter the solid product.

  • Washing: Wash the filter cake with cold ethanol (2 x 2 volumes).

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Synthesis_Workflow

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Reaction of Ethoxymethylenemalononitrile with Hydrazine Hydrate. J-Stage. Available at: [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. Available at: [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. RSC Publishing. Available at: [Link]

  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for controlling regioselectivity in the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Pyrazoles are a critical scaffold in medicinal chemistry and agrochemicals, but achieving the desired substitution pattern, particularly when using unsymmetrical starting materials, can be a significant challenge.[1][2][3][4] This guide provides in-depth, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, the classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5][6][7][8][9] If the 1,3-dicarbonyl compound is unsymmetrical, the substituted hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of two regioisomeric pyrazoles.[10][11][12] This mixture can be challenging and costly to separate, making the control of regioselectivity a critical aspect of synthetic efficiency.[13][14][15]

Q2: What are the primary factors that influence regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?

A2: The regiochemical outcome is a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is paramount. Electron-withdrawing groups (e.g., -CF₃) will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[16]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine plays a significant role. A bulky substituent on either reactant can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[11][16]

  • Reaction Conditions: This is often the most influential and tunable set of parameters. Solvent polarity, temperature, and pH can dramatically alter the reaction pathway and, consequently, the ratio of regioisomers.[12][13] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[12]

Q3: How does the nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) affect regioselectivity?

A3: The substituent on the hydrazine significantly impacts the nucleophilicity of the two nitrogen atoms.

  • Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. This nitrogen will typically attack the more electrophilic carbonyl carbon.

  • Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing through resonance, making the unsubstituted terminal nitrogen (N2) more nucleophilic.[17] Therefore, the N2 nitrogen is more likely to initiate the attack on the dicarbonyl.

This fundamental difference in nucleophilicity is a key determinant of the final pyrazole regioisomer.[17]

Troubleshooting Guides

Problem 1: Poor or incorrect regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.

You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and obtaining a mixture of regioisomers, or the major product is the undesired isomer.

The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is the regiochemistry-determining step. To control this, you must modulate the relative reactivity of the two carbonyls and the two hydrazine nitrogens.

Troubleshooting Workflow:

G cluster_conditions Condition Modification start Problem: Poor Regioselectivity step1 Analyze Reactants: - Electronic effects of R1 vs. R3 on dicarbonyl - Steric bulk of R1, R3, and R' on hydrazine start->step1 step2 Modify Reaction Conditions step1->step2 step3 Solvent Optimization: Try fluorinated alcohols (TFE, HFIP) to enhance selectivity. step2->step3 step4 pH Adjustment: - Add catalytic acid (e.g., HCl, TFA) to favor attack at the less basic carbonyl. - Use basic conditions (e.g., NaOAc) to favor attack at the more electrophilic carbonyl. step2->step4 step5 Temperature Control: Lower temperature to increase selectivity. step2->step5 step6 Evaluate Results step3->step6 step4->step6 step5->step6 end Desired Regioisomer Achieved step6->end Success fail Re-evaluate Strategy step6->fail Failure fail->step1

Caption: Troubleshooting workflow for poor regioselectivity.

Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[13][14][15] These solvents, through hydrogen bonding, can selectively stabilize certain transition states over others.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in HFIP.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions in fluorinated solvents are often faster than in traditional solvents like ethanol.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Comparative Data: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl Substituents (R¹, R³)HydrazineSolventRegioisomer Ratio (1,3- vs 1,5-)Reference
CF₃, ArylMethylhydrazineEthanolLow selectivity (mixture)[13]
CF₃, ArylMethylhydrazineTFE85:15[13]
CF₃, ArylMethylhydrazineHFIP>97:3[13]
Aryl, AlkylPhenylhydrazineEthanol1,5-isomer major[11][16]
Problem 2: Synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.

Traditional methods are yielding mixtures when substituents at the 3- and 5-positions are electronically or sterically similar.

For cases requiring unambiguous regiocontrol, especially when R² and R³ substituents are similar, a more modern approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[18][19][20] This method bypasses the use of symmetrical dicarbonyls and proceeds with complete regioselectivity.[18][19]

Reaction Mechanism Overview:

G A N-Alkylated Tosylhydrazone D [3+2] Cycloaddition Intermediate A->D B Terminal Alkyne B->D C Base (t-BuOK) C->A Deprotonation E 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) D->E Aromatization

Caption: Synthesis of 1,3,5-trisubstituted pyrazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous pyridine.

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 2.0 eq) and 18-crown-6 (0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Quenching and Extraction: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

This method demonstrates excellent tolerance for a wide variety of functional groups on both the tosylhydrazone and the alkyne, consistently providing the 1,3,5-trisubstituted pyrazole as a single regioisomer.[18][19][20]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(32), 6333-6337. [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Unknown. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Bakholdina, A. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Kong, Y., et al. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters. [Link]

  • Unknown. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles. ResearchGate. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

  • da Rosa, F. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link]

  • Mittersteiner, M., et al. (2021). Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles 12–14 from enones 4. ResearchGate. [Link]

  • Unknown. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Unknown. (2019). synthesis of pyrazoles. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Tang, S., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • S G, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Al-Masoudi, N. A., et al. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Unknown Source. [Link]

  • Unknown. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Re-Jin, L., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Bou-Salah, G., et al. (2022). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules. [Link]

  • Yan, Z., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Unknown. (n.d.). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Unknown. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Unknown. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]

  • Unknown. (n.d.). Effect of substituents on pyrazole synthesis. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Framework for Evaluating 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile as a Novel JAK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine and growth factor signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAK inhibitors a cornerstone of modern targeted therapy. First-generation inhibitors like Tofacitinib and Ruxolitinib demonstrated broad efficacy but also highlighted the challenges of off-target effects due to a lack of selectivity. This has spurred the development of second-generation, more selective inhibitors such as Upadacitinib and Filgotinib, which aim to provide a better-defined therapeutic window.

The aminopyrazole scaffold is a privileged structure in kinase inhibitor design, with several approved drugs incorporating this moiety.[1] This guide focuses on a specific aminopyrazole derivative, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile , a compound whose potential as a JAK inhibitor remains to be publicly characterized. While direct experimental data on its JAK inhibitory activity is not yet available in the scientific literature, its structural features warrant a thorough investigation. This document serves as a comprehensive guide for researchers and drug development professionals on how to systematically evaluate and compare this molecule against established JAK inhibitors. We will provide the necessary scientific background, detailed experimental protocols, and a logical framework for a rigorous comparative analysis.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT signaling cascade is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression. This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation pSTAT pSTAT pJAK->pSTAT 6. STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 7. STAT Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Inhibitor 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile (Hypothetical Target) Inhibitor->pJAK Inhibition GeneTranscription Gene Transcription DNA->GeneTranscription 9. Gene Regulation

Current Landscape of Approved JAK Inhibitors: A Comparative Overview

A meaningful evaluation of a novel compound requires a thorough understanding of the existing therapeutic landscape. Below is a comparative summary of four prominent FDA-approved JAK inhibitors.

InhibitorGenerationPrimary Target(s)Approved Indications (Selected)
Tofacitinib FirstJAK1/JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Ruxolitinib FirstJAK1/JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease
Upadacitinib SecondJAK1Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis
Filgotinib SecondJAK1Rheumatoid Arthritis
Biochemical Potency of Known JAK Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents a summary of reported IC50 values for the selected JAK inhibitors against the four JAK isoforms. It is important to note that these values can vary between different assay formats and conditions.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 112201>10,000
Ruxolitinib 3.32.842819
Upadacitinib 43>1000>1000>1000
Filgotinib 1028810116

Note: The IC50 values are compiled from various sources and should be considered representative. Direct comparison is best achieved when compounds are tested in the same assay under identical conditions.

A Proposed Framework for the Evaluation of this compound

To ascertain the potential of this compound as a JAK inhibitor, a multi-tiered experimental approach is necessary. This framework outlines the key assays required to characterize its biochemical potency, selectivity, and cellular activity.

Tier 1: Biochemical Kinase Assays

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of each purified JAK isoform.

Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to cover a wide range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into a 384-well assay plate. Include DMSO-only wells as a high control (0% inhibition) and a known pan-kinase inhibitor (e.g., staurosporine) as a low control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X solution of recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and a suitable peptide substrate in kinase assay buffer. Add this mix to the assay plate.

  • Reaction Initiation: Add a 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective JAK enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start CompoundPrep 1. Compound Serial Dilution Start->CompoundPrep PlatePrep 2. Dispense Compound to Assay Plate CompoundPrep->PlatePrep EnzymeSubstrate 3. Add JAK Enzyme & Substrate PlatePrep->EnzymeSubstrate ReactionStart 4. Add ATP to Initiate Reaction EnzymeSubstrate->ReactionStart Incubation 5. Incubate at Room Temperature ReactionStart->Incubation Detection 6. Add Detection Reagent & Measure Luminescence Incubation->Detection DataAnalysis 7. Calculate % Inhibition & IC50 Detection->DataAnalysis End End DataAnalysis->End

Tier 2: Cell-Based Assays

Following biochemical characterization, it is crucial to assess the compound's activity in a more physiologically relevant cellular context.

Objective: To determine the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular setting.

Experimental Protocol: Phospho-STAT Flow Cytometry Assay

  • Cell Culture: Use a human cell line that expresses the relevant cytokine receptors and JAKs (e.g., TF-1 cells or primary human peripheral blood mononuclear cells).

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, or IL-2 for JAK1/JAK3).

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-phospho-STAT3 or anti-phospho-STAT5).

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.

  • Data Analysis: Determine the IC50 value for the inhibition of STAT phosphorylation.

Tier 3: Selectivity Profiling

To understand the potential for off-target effects, a broader kinase selectivity screen is recommended.

Objective: To assess the inhibitory activity of this compound against a panel of other kinases.

Methodology: This is typically performed by a specialized contract research organization (CRO). The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The results are reported as the percent inhibition for each kinase. Follow-up IC50 determinations can be performed for any significant "hits."

Conclusion and Future Directions

The structural alerts within this compound, particularly the aminopyrazole-carbonitrile core, suggest a plausible interaction with the ATP-binding site of JAK kinases.[1] However, without empirical data, its potential remains speculative. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to characterizing this molecule. By systematically determining its biochemical potency, cellular activity, and kinase selectivity, researchers can effectively benchmark this compound against the current generation of JAK inhibitors. The resulting data will be invaluable in determining whether this compound warrants further investigation as a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.

References

  • Musa, M. A., & Al-Amin, M. (2021). The Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(11), 3169. [Link]

Sources

The Efficacy of Pyrazolopyridine-Based Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology and immunology, the pyrazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a promising class of pyrazolopyridine-based compounds, using them as a highly relevant analogue for understanding the potential of molecules like 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. We will benchmark their performance against established Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib, offering a comprehensive view of their therapeutic potential.

Introduction: The Rise of Pyrazolopyridine Kinase Inhibitors

The dysregulation of kinase signaling pathways is a well-established driver of numerous diseases, most notably cancer and autoimmune disorders. The JAK-STAT signaling pathway, in particular, is a critical mediator of cytokine signaling and has become a prime target for therapeutic intervention. The compound class of 6-aminopyrazolyl-pyridine-3-carbonitriles has emerged as potent inhibitors of JAK2, a key player in this pathway.[1][2][3] Their structural similarity to the broader class of 5-aminopyrazole derivatives suggests a shared mechanism of action and therapeutic applicability.[4] This guide will dissect the preclinical data for this class of compounds and draw parallels with the well-characterized JAK inhibitors, Tofacitinib and Ruxolitinib, to provide a clear and objective comparison.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The therapeutic efficacy of pyrazolopyridine-based inhibitors and established drugs like Tofacitinib and Ruxolitinib stems from their ability to modulate the JAK-STAT signaling cascade. This pathway is integral to the cellular response to a multitude of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. By inhibiting JAKs, these small molecules effectively block this signaling cascade, thereby mitigating the downstream effects of pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates Cytokine Cytokine Cytokine->Receptor binds STAT_active STAT (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazolopyridine-based compounds.

Comparative In Vitro Efficacy

The initial assessment of a compound's therapeutic potential begins with rigorous in vitro testing to determine its potency and selectivity against the target enzyme. For JAK inhibitors, this is typically measured as the half-maximal inhibitory concentration (IC50) in biochemical assays.

Compound/DrugTargetIC50 (nM)Cell-Based Assay IC50 (nM)Notes
6-aminopyrazolyl-pyridine-3-carbonitrile series JAK2Varies by analogPotent activity in cell lines with JAK2 V617F mutation.[3]Demonstrates good kinase selectivity and favorable pharmacokinetic properties in preclinical studies.[1][2]
Tofacitinib JAK11.7 - 3.7Also inhibits JAK3 with high potency (IC50: 0.75 - 1.6 nM) and to a lesser extent JAK2 (IC50: 1.8 - 4.1 nM).[5]
Ruxolitinib JAK13.3Potent inhibitor of both JAK1 and JAK2 (IC50: 2.8 nM), with less activity against TYK2 and minimal inhibition of JAK3.[6]

Analysis: The 6-aminopyrazolyl-pyridine-3-carbonitrile series exhibits potent inhibition of JAK2, a key target in myeloproliferative neoplasms.[3] This targeted approach contrasts with the broader spectrum of activity seen with Tofacitinib, which potently inhibits both JAK1 and JAK3, and Ruxolitinib, which targets both JAK1 and JAK2.[5][6] The choice of inhibitor can therefore be tailored to the specific JAK isoforms driving the pathology of a particular disease.

Comparative In Vivo Efficacy

Positive in vitro data must be validated in relevant animal models to assess a compound's efficacy in a complex biological system. These studies provide crucial information on pharmacokinetics, pharmacodynamics, and overall therapeutic effect.

Compound/DrugAnimal ModelKey Findings
6-aminopyrazolyl-pyridine-3-carbonitrile series UKE-1 xenograft modelDemonstrated significant tumor growth inhibition at well-tolerated doses.[3]
Tofacitinib SCID-HuRAg mice (RA model)Reduced serum levels of human IL-6 and IL-8, and decreased synovial inflammation and cartilage invasion.[7][8]
Ruxolitinib Hodgkin lymphoma xenograft murine modelSignificantly prolonged survival and inhibited tumor progression.[9] Also effective in murine models of graft-versus-host disease.[10]

Analysis: The in vivo data for the 6-aminopyrazolyl-pyridine-3-carbonitrile series in a xenograft model demonstrates a clear anti-tumor effect, corroborating the in vitro findings.[3] Tofacitinib and Ruxolitinib have shown robust efficacy in animal models of rheumatoid arthritis and various cancers, respectively, providing a strong rationale for their clinical use.[7][8][9][10] The translation from potent in vitro activity to significant in vivo efficacy is a critical step in the drug development process, and one that has been successfully navigated by these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the key experimental methodologies employed in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol details a common method for determining the IC50 of a compound against a specific kinase.

In_Vitro_Assay A Prepare kinase, substrate, and ATP solution B Add test compound (serial dilutions) A->B C Incubate at room temperature B->C D Add detection reagent (e.g., ADP-Glo) C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., JAK2), its specific substrate peptide, and adenosine triphosphate (ATP).

  • Compound Dilution: Serially dilute the test compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Initiation: In a microplate, combine the kinase reaction buffer with the diluted test compound or vehicle control.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed. Luminescence-based assays like ADP-Glo are commonly used.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a standard method for evaluating the anti-tumor efficacy of a compound in a mouse model.

Step-by-Step Methodology:

  • Cell Culture: Culture a human tumor cell line (e.g., UKE-1, which harbors a JAK2 mutation) under standard sterile conditions.

  • Animal Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle control to the mice according to a predefined schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant therapeutic potential of pyrazolopyridine-based kinase inhibitors. The 6-aminopyrazolyl-pyridine-3-carbonitrile series, as a representative of this class, demonstrates potent and selective inhibition of JAK2, translating to significant anti-tumor efficacy in preclinical models. When benchmarked against the established JAK inhibitors Tofacitinib and Ruxolitinib, these novel compounds show a promising profile that warrants further investigation.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this series to identify a lead candidate for clinical development. Furthermore, exploring the efficacy of these compounds in a broader range of disease models, including other hematological malignancies and autoimmune disorders, could unveil their full therapeutic potential. The continued exploration of the pyrazole scaffold is a testament to its versatility and importance in the ongoing quest for novel and effective targeted therapies.

References

  • Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. National Institutes of Health. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. ScienceDirect. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health. [Link]

  • Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model. National Institutes of Health. [Link]

  • Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis. PubMed. [Link]

  • Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis. Frontiers. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Institutes of Health. [Link]

  • Impact of tofacitinib treatment on human B-cells in vitro and in vivo. PubMed. [Link]

  • In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. PubMed. [Link]

  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ChEMBL. [Link]

  • Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic. [Link]

  • The JAK-inhibitor Ruxolitinib impairs dendritic cell function in vitro and in vivo. ResearchGate. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. BMJ Journals. [Link]

  • In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. PubMed. [Link]

  • JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid-derived suppressor cells via the JAK/STAT and ROS-MAPK/NF-κB signalling pathways in acute graft-versus-host disease. National Institutes of Health. [Link]

  • Ruxolitinib, a JAK1/JAK2 Selective Inhibitor, Ameliorates Acute and Chronic Steroid-Refractory Gvhd Mouse Models. Taylor & Francis Online. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • HQSAR Study on Substituted 1H-Pyrazolo[3,4-b]pyridines Derivatives as FGFR Kinase Antagonists. CHOSUN. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. PLOS ONE. [Link]

  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

Sources

A Comprehensive Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target effects.[1][2] These unintended interactions can lead to toxicity or, in some instances, reveal opportunities for drug repositioning.[2][3]

This guide provides a comprehensive framework for assessing the off-target effects of novel kinase inhibitors, using the hypothetical compound 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile as a representative example. The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a common motif in kinase inhibitor design.[4][5][6][7] While specific experimental data for the pyridin-4-yl derivative is not publicly available, this document will equip researchers, scientists, and drug development professionals with the methodologies and rationale required to build a robust off-target profile for any novel kinase inhibitor.

The Imperative of Off-Target Profiling

A thorough understanding of a kinase inhibitor's selectivity is paramount for its progression through the drug development pipeline. A highly selective inhibitor is more likely to exhibit a favorable safety profile, while a promiscuous compound may have a higher risk of adverse effects.[8] Conversely, well-characterized off-target activities can sometimes be harnessed for therapeutic benefit in different indications, a concept known as polypharmacology.

This guide will delineate a multi-pronged approach to off-target assessment, integrating in vitro biochemical assays, cell-based target engagement studies, and global proteomic analyses. Each methodology provides a unique and complementary layer of information, and their combined interpretation is crucial for a holistic understanding of a compound's cellular interactions.

Methodologies for Off-Target Profiling: A Comparative Analysis

A tiered approach is often the most effective strategy for characterizing the off-target profile of a novel kinase inhibitor. This typically begins with broad, in vitro screening and progresses to more physiologically relevant cell-based and proteomic analyses.

In Vitro Kinase Profiling: The First Line of Assessment

The initial step in evaluating the selectivity of a new kinase inhibitor is typically to screen it against a large panel of purified kinases. This provides a quantitative measure of the compound's potency against its intended target versus a broad spectrum of other kinases.

Key Techniques:

  • Radiometric Assays: The traditional gold standard, these assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate.[9]

  • Fluorescence-Based Assays: These methods utilize various detection principles, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), to measure kinase activity.[9]

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ system, quantify the amount of ADP produced during the kinase reaction as a measure of enzyme activity.[10]

Data Interpretation:

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%. A selectivity profile is constructed by comparing the IC50 for the primary target to the IC50 values for all other kinases in the panel. A compound is generally considered selective if it exhibits a significant potency window (e.g., >100-fold) between its intended target and any off-targets.[11]

Table 1: Hypothetical In Vitro Kinase Profiling Data for this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Target Kinase A
Target Kinase A 10 1
Kinase B1,200120
Kinase C>10,000>1,000
Kinase D505
Kinase E8,000800

This is example data and does not reflect actual experimental results.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

While in vitro assays are essential for initial selectivity assessment, they do not fully recapitulate the complex cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's target engagement and selectivity in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly measuring a compound's binding to its target in an intact cellular context.[12][13][14][15][16]

Principle of CETSA:

CETSA is based on the principle that the binding of a ligand to a protein typically increases the protein's thermal stability.[12][15] When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand will shift the melting temperature of the target protein to a higher temperature. This thermal shift can be quantified to confirm target engagement.[13][14]

Experimental Workflow:

  • Treatment: Cells are treated with the compound of interest or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Fractionation cluster_detection Detection cluster_analysis Analysis start Intact Cells treatment Incubate with Compound or Vehicle start->treatment heating Heat to a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->detection analysis Generate and Compare Melting Curves detection->analysis

Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Proteomics-Based Approaches: A Global View of Compound Interactions

To gain an unbiased and comprehensive understanding of a compound's interactions with the entire proteome, mass spectrometry-based proteomics approaches are invaluable. These methods can identify both direct binding partners and downstream signaling effects of on- and off-target inhibition.

a. Chemical Proteomics for Target Deconvolution

Chemical proteomics aims to identify the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[17][18][19][20] A common approach is drug affinity chromatography.[21]

Workflow:

  • Immobilization: The kinase inhibitor is chemically linked to a solid support, such as beads.

  • Incubation: The immobilized compound is incubated with a cell lysate, allowing it to bind to its target proteins.

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Identification: The eluted proteins are identified by mass spectrometry.

This technique can reveal a spectrum of direct binding partners, providing a powerful tool for identifying off-targets.[19]

Chemical_Proteomics_Workflow cluster_prep Preparation cluster_binding Binding & Enrichment cluster_analysis Analysis immobilize Immobilize Compound on Beads incubate Incubate Beads with Lysate immobilize->incubate lyse Prepare Cell Lysate lyse->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Protein Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification ms->identify

Figure 2: Workflow for a chemical proteomics experiment using affinity chromatography.

b. Phosphoproteomics for Functional Readout

Phosphoproteomics provides a functional assessment of a kinase inhibitor's activity by quantifying changes in protein phosphorylation across the entire proteome.[1][22][23] This approach can identify the downstream consequences of both on- and off-target kinase inhibition.

Workflow:

  • Cell Treatment: Cells are treated with the kinase inhibitor or a vehicle control.

  • Lysis and Digestion: Cells are lysed, and the proteins are digested into peptides.

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture, often using techniques like immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylation sites and quantify their abundance.

By comparing the phosphoproteomes of inhibitor-treated and control cells, researchers can identify signaling pathways that are modulated by the compound.[1]

Phosphoproteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis treat Treat Cells with Inhibitor or Vehicle lyse Cell Lysis treat->lyse digest Protein Digestion to Peptides lyse->digest enrich Phosphopeptide Enrichment (e.g., IMAC) digest->enrich ms LC-MS/MS Analysis enrich->ms quant Phosphosite Identification and Quantification ms->quant pathway Pathway Analysis quant->pathway

Figure 3: General workflow for a quantitative phosphoproteomics experiment.

Comparison of Methodologies for Off-Target Profiling

MethodologyPrincipleAdvantagesDisadvantages
In Vitro Kinase Profiling Measures inhibition of a panel of purified kinases.High-throughput, quantitative (IC50), broad coverage of the kinome.[8][24]Lacks cellular context, may not reflect in vivo potency or selectivity.
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of proteins in intact cells.Confirms target engagement in a physiological context, can be adapted for high-throughput screening.[13][14]Does not directly measure inhibition, typically requires a specific antibody for detection (unless using MS).
Chemical Proteomics Affinity-based pulldown of binding partners from cell lysates.Unbiased identification of direct binding partners, can discover novel targets.[17][18]Can be technically challenging, potential for false positives from non-specific binding, may not distinguish functional inhibition from binding.[17]
Phosphoproteomics Global, quantitative analysis of protein phosphorylation changes in response to inhibitor treatment.Provides a functional readout of on- and off-target effects, reveals downstream signaling consequences.[1][23]Does not distinguish between direct and indirect effects, complex data analysis.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[10]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol outlines a basic CETSA experiment to assess target engagement in cultured cells.[12][13]

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Add lysis buffer to each tube, vortex, and subject to three freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize the samples.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves.

Conclusion

The assessment of off-target effects is a critical and indispensable component of modern kinase inhibitor development. A multi-faceted approach, combining in vitro kinase profiling, cellular target engagement assays like CETSA, and global proteomic analyses, is essential for building a comprehensive understanding of a compound's selectivity and mechanism of action. While the hypothetical compound this compound serves as a conceptual framework, the principles and methodologies detailed in this guide are broadly applicable to any novel kinase inhibitor. By rigorously characterizing both on- and off-target interactions, researchers can make more informed decisions, leading to the development of safer and more effective kinase-targeted therapies.

References

  • A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Drug target deconvolution by chemical proteomics. PubMed. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... ResearchGate. [Link]

  • Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. PMC - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem. [Link]

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. PMC - NIH. [Link]

Sources

A Comparative Benchmarking Guide to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (APP-CN) in the Landscape of Myeloproliferative Neoplasm Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Myeloproliferative Neoplasms and the Rationale for a Novel JAK Inhibitor

Myeloproliferative neoplasms (MPNs) are a group of chronic hematological malignancies characterized by the overproduction of myeloid lineage cells.[1] The discovery of a recurrent gain-of-function mutation in the Janus kinase 2 gene (JAK2 V617F) in the majority of patients with MPNs, such as polycythemia vera (PV) and primary myelofibrosis (PMF), has revolutionized the understanding and treatment of these diseases.[1] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, a critical mediator of cytokine and growth factor signaling, driving uncontrolled cell proliferation and inflammation.[2][3]

The development of JAK inhibitors has significantly improved the management of MPNs, particularly in reducing splenomegaly and alleviating constitutional symptoms.[4] Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first to be approved and remains a cornerstone of therapy.[5] However, the current therapeutic landscape is not without its limitations. A significant proportion of patients experience a diminished response to ruxolitinib over time or develop resistance.[6][7] Furthermore, treatment-emergent cytopenias, particularly anemia and thrombocytopenia, remain a challenge with existing JAK inhibitors.[6]

This guide introduces 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (APP-CN) , a novel, rationally designed small molecule inhibitor. Based on its structural features, APP-CN is hypothesized to be a selective inhibitor of the JAK2 kinase. This guide will provide a comprehensive framework for benchmarking APP-CN against current standard-of-care therapies for MPNs, focusing on a direct comparison with established JAK inhibitors. We will delve into the mechanistic rationale, present a roadmap for preclinical evaluation, and provide detailed experimental protocols to assess its potency, selectivity, and efficacy.

Mechanistic Comparison: Targeting the JAK-STAT Pathway

The JAK-STAT pathway is a pivotal signaling cascade in normal hematopoiesis and immune function. Dysregulation of this pathway is a hallmark of MPNs.[8] Understanding the nuances of how different inhibitors interact with the components of this pathway is crucial for predicting their clinical efficacy and safety profiles.

The JAK-STAT Signaling Cascade

The binding of cytokines, such as erythropoietin (EPO) and thrombopoietin (TPO), to their cognate receptors on the cell surface triggers the activation of associated JAKs.[2] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription (Proliferation, Survival) DNA->Gene Regulation APP_CN APP-CN APP_CN->JAK Inhibition Ruxolitinib Ruxolitinib (JAK1/JAK2) Ruxolitinib->JAK Fedratinib Fedratinib (JAK2 selective) Fedratinib->JAK

Caption: The canonical JAK-STAT signaling pathway and points of inhibition.

Comparative Inhibitor Profiles

The existing JAK inhibitors exhibit distinct selectivity profiles, which may account for their differences in clinical activity and adverse effects.

  • Ruxolitinib: A potent inhibitor of both JAK1 and JAK2.[5] Its inhibition of JAK1 is thought to contribute to its profound anti-inflammatory effects but may also be associated with immunosuppression.[4]

  • Fedratinib: A selective inhibitor of JAK2 over other JAK family members.[9] It is an effective treatment option for patients who are resistant or intolerant to ruxolitinib.[6]

  • Pacritinib: A kinase inhibitor with activity against JAK2 and FLT3.[10][11] Notably, it does not inhibit JAK1 at clinically relevant concentrations, which may contribute to its less myelosuppressive profile, making it suitable for patients with thrombocytopenia.[10][12]

  • Momelotinib: An inhibitor of JAK1, JAK2, and activin A receptor type 1 (ACVR1).[13] Its unique ability to inhibit ACVR1 is believed to contribute to its beneficial effects on anemia in patients with myelofibrosis.[14]

APP-CN (Hypothesized Profile): Based on its pyrazole-carbonitrile scaffold, a common feature in kinase inhibitors, we hypothesize that APP-CN is a potent and selective inhibitor of JAK2, including the V617F mutant form. The primary goal of the preclinical benchmarking will be to confirm this selectivity and assess its potency relative to the established inhibitors.

In Vitro Benchmarking of APP-CN

A rigorous in vitro evaluation is the first step in characterizing a novel kinase inhibitor. This involves assessing its enzymatic potency, cellular activity, and selectivity.

Quantitative Analysis of In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) against the four human JAK isoforms is a critical starting point.

Kinase TargetAPP-CN IC50 (nM) (Hypothetical)Ruxolitinib IC50 (nM)Fedratinib IC50 (nM)Pacritinib IC50 (nM)Momelotinib IC50 (nM)
JAK1 >5003.335>100019
JAK2 5.8 2.832392
JAK2 V617F 1.2 0.7117110
JAK3 >1000428332135156
TYK2 >10001934452050

Note: IC50 values for existing drugs are compiled from various sources and may vary depending on assay conditions. The values for APP-CN are hypothetical and represent a target profile for a selective JAK2 inhibitor.

A broader kinase selectivity panel is essential to identify potential off-target activities that could lead to unforeseen toxicities.[15][16]

Kinase_Selectivity_Workflow start Start: Novel Compound (APP-CN) panel Large Kinase Panel Screen (~400 kinases) start->panel data_analysis Data Analysis: Determine IC50 values panel->data_analysis selectivity_score Calculate Selectivity Score (e.g., S-score) data_analysis->selectivity_score hit_identification Identify Off-Target Hits selectivity_score->hit_identification downstream Downstream Cellular Assays for Off-Target Effects hit_identification->downstream end End: Selectivity Profile downstream->end

Caption: Workflow for determining kinase inhibitor selectivity.

Cell-Based Assays for Potency and Mechanism of Action

Cellular assays are crucial to confirm that the enzymatic activity translates to a functional effect in a biological context.

AssayCell LineReadoutPurpose
STAT3/5 Phosphorylation HEL (JAK2 V617F homozygous), SET-2 (JAK2 V617F)p-STAT3/5 levels (Western Blot, ELISA)Confirm inhibition of downstream signaling
Cell Proliferation HEL, SET-2, Ba/F3-EPOR-JAK2 V617FCell viability (e.g., CellTiter-Glo)Determine anti-proliferative potency
Apoptosis Induction HEL, SET-2Caspase-3/7 activity, Annexin V stainingAssess induction of programmed cell death
Colony Formation Primary CD34+ cells from MPN patientsNumber and size of erythroid coloniesEvaluate effect on malignant progenitor cells

In Vivo Preclinical Evaluation

Animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of a new drug candidate before it can be considered for human trials.[17]

Mouse Models of Myeloproliferative Neoplasms

Several well-established mouse models recapitulate the key features of human MPNs.[1][18]

  • Retroviral Transduction/Transplantation Model: Bone marrow from donor mice is transduced with a retrovirus expressing JAK2 V617F and then transplanted into lethally irradiated recipient mice. This model rapidly develops a PV-like phenotype with erythrocytosis and splenomegaly.[19]

  • Conditional Knock-in Models: These models express the JAK2 V617F mutation from the endogenous Jak2 locus, providing a more physiologically relevant representation of the disease.[1]

Benchmarking Efficacy in a JAK2 V617F Mouse Model

A head-to-head comparison of APP-CN with ruxolitinib in a retroviral transplantation model would be a robust preclinical efficacy study.

Key Endpoints:

  • Hematological Parameters: Complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.

  • Spleen and Liver Size: Reduction in splenomegaly and hepatomegaly, key hallmarks of MPNs.

  • JAK2 V617F Allele Burden: Quantification by qPCR to determine the effect on the malignant clone.

  • Bone Marrow Fibrosis: Histological analysis to assess the impact on disease progression.

  • Survival: Overall survival as the definitive measure of therapeutic benefit.

ParameterAPP-CN (Hypothetical Outcome)RuxolitinibVehicle Control
Hematocrit (%) NormalizedNormalizedElevated
Spleen Weight (g) Significant ReductionSignificant ReductionEnlarged
JAK2 V617F Allele Burden (%) Moderate ReductionModest ReductionNo Change
Bone Marrow Fibrosis Reduced ProgressionReduced ProgressionProgressive
Median Survival (days) IncreasedIncreasedBaseline
Preclinical Safety and Toxicology

A comprehensive safety assessment is critical.[20] This includes:

  • In vitro safety pharmacology: Screening for activity against a panel of receptors, ion channels (including hERG), and transporters to predict potential off-target liabilities.

  • In vivo toxicology studies: Dose-range finding and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a safe starting dose for clinical trials.[21][22] Cardiovascular safety is a key area of focus for kinase inhibitors.[23][24]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of APP-CN required to inhibit 50% of the activity of JAK1, JAK2, JAK3, and TYK2.

  • Materials: Recombinant human JAK enzymes, biotinylated peptide substrate, ATP, APP-CN, and a suitable kinase assay platform (e.g., ADP-Glo).

  • Procedure:

    • Prepare a serial dilution of APP-CN in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and APP-CN (or DMSO for control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and measure the remaining kinase activity using the ADP-Glo system, which quantifies ADP production.

    • Convert the raw data to percent inhibition relative to the DMSO control.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.[25]

Protocol 2: Western Blot for p-STAT3 Inhibition in HEL Cells
  • Objective: To assess the ability of APP-CN to inhibit JAK2 V617F-mediated STAT3 phosphorylation in a cellular context.

  • Materials: HEL cells, APP-CN, cell lysis buffer, primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-GAPDH), secondary antibody, and Western blotting reagents and equipment.

  • Procedure:

    • Culture HEL cells to the desired density.

    • Treat cells with increasing concentrations of APP-CN for a specified time (e.g., 2 hours).

    • Harvest and lyse the cells.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control (GAPDH).

Protocol 3: In Vivo Efficacy Study in a Mouse Model of PV
  • Objective: To evaluate the therapeutic efficacy of APP-CN compared to ruxolitinib in a JAK2 V617F-driven mouse model of polycythemia vera.

  • Model: Retroviral transduction/transplantation model as previously described.[19]

  • Procedure:

    • After successful engraftment and development of a PV phenotype (e.g., elevated hematocrit), randomize mice into three groups: Vehicle control, Ruxolitinib (at a clinically relevant dose), and APP-CN (at various doses).

    • Administer treatment daily via oral gavage.

    • Monitor animal health and body weight regularly.

    • Perform weekly retro-orbital blood sampling for CBC analysis.

    • At the end of the study, euthanize the mice and harvest spleens and livers for weight measurement and histopathology.

    • Extract genomic DNA from peripheral blood or bone marrow to determine the JAK2 V617F allele burden.

    • Analyze bone marrow for fibrosis using reticulin staining.

    • For survival studies, monitor animals until they meet pre-defined humane endpoints.

Conclusion and Future Directions

The preclinical data and experimental framework outlined in this guide provide a robust pathway for benchmarking this compound (APP-CN) against current therapies for myeloproliferative neoplasms. The hypothetical target profile of a potent and selective JAK2 inhibitor holds promise for an improved therapeutic window, potentially offering strong efficacy with a more favorable safety profile, particularly concerning JAK1-mediated immunosuppression.

Successful validation of this profile through the described in vitro and in vivo studies would establish APP-CN as a strong candidate for clinical development. The ultimate goal is to offer patients with MPNs a more effective and better-tolerated treatment option, addressing the existing unmet needs of resistance and treatment-related cytopenias. Future clinical trials would need to be designed to confirm these preclinical findings, with primary endpoints likely focusing on spleen volume reduction and improvement in total symptom scores, and key secondary endpoints addressing anemia and transfusion independence.[14][26][27]

References

  • CTI BioPharma. (2023). VONJO (pacritinib)
  • Hasan, S., & Starczynowski, D. T. (2017). Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs). Current protocols in pharmacology, 78(1), 14-36.
  • Force, T., & Kolaja, K. L. (2018). Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity: Past, present and future. Pharmacology & therapeutics, 181, 1-10.
  • Medical News Today. (2024). Treatment for polycythemia vera: New and more.
  • Godfrey, A. L., & Green, A. R. (2010). Mouse models of myeloproliferative neoplasms: JAK of all grades. Disease models & mechanisms, 3(1-2), 21-28.
  • Drugs.com. (2024). Pacritinib Monograph for Professionals.
  • Zeidner, J. F., & Hobbs, G. S. (2024). Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data.
  • Al-Sammarraie, S. M., & Al-Obaidi, M. J. (2024). Ruxolitinib. In StatPearls.
  • Mizuchi, R., et al. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Journal of pharmaceutical sciences, 100(10), 4503-4513.
  • Synapse. (2024).
  • Tefferi, A., & Pardanani, A. (2024). Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval. Blood Cancer Journal, 14(1), 40.
  • MPN Hub. (2020). Understanding the pathology of MPN: The value of in vivo and in vitro models.
  • Synapse. (2024).
  • Emanuel, R. M., et al. (2017). Diagnosis and Management of Polycythemia Vera: Proceedings from a Multidisciplinary Roundtable. Clinical therapeutics, 39(8), 1530-1542.
  • Vainchenker, W., & Constantinescu, S. N. (2019). Experimental Modeling of Myeloproliferative Neoplasms. International journal of molecular sciences, 20(17), 4104.
  • Drugs.com. (2024). Pacritinib: Uses, Dosage, Side Effects & Warnings.
  • Mullally, A., & Gilliland, D. G. (2010). Mouse Models of Myeloproliferative Neoplasms and Their Use In Preclinical Drug Testing. Blood, 116(21), 541.
  • BenchChem. (2025). In Vitro Enzymatic Activity of a Novel JAK Inhibitor: A Technical Overview.
  • Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical research in toxicology, 32(7), 1257-1271.
  • Zeidner, J. F., & Hobbs, G. S. (2024). Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and “real-world” data.
  • Harrison, C. N., et al. (2020). Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy. Hemasphere, 4(5), e467.
  • ASH Clinical News. (2018). Momelotinib Trial in Myelofibrosis Fails to Meet Primary Endpoint.
  • Harrison, C. N., et al. (2021). Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis.
  • Mesa, R. A., et al. (2017). SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis. Journal of Clinical Oncology, 35(34), 3844-3850.
  • Force, T., & Kolaja, K. L. (2018). Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity. The Journal of pharmacology and experimental therapeutics, 364(1), 1-11.
  • NCCN. (2017). New Guidelines From the NCCN for Polycythemia Vera. Journal of the National Comprehensive Cancer Network, 15(5S), 711-713.
  • Yacoub, A., et al. (2021). Clinical utility of fedratinib in myelofibrosis. OncoTargets and therapy, 14, 4691.
  • Spiliotopoulos, A., et al. (2023). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 66(1), 384-400.
  • MDEdge. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pacritinib's Unique Mechanism: A Step Forward in JAK Inhibitor Therapy.
  • VJHemOnc. (2024). Momelotinib in the treatment of myelofibrosis: pivotal Phase III trials.
  • Palmer, J. M., et al. (2011). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Bioorganic & medicinal chemistry letters, 21(1), 273-277.
  • Gerds, A. T., et al. (2024). Anemia-related response end points in myelofibrosis clinical trials: current trends and need for renewed consensus. Blood advances, 8(3), 776-784.
  • Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological sciences, 198(2), 316-327.
  • Bogani, F., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood, 110(11), 3326.
  • Barbui, T., et al. (2011). How I treat patients with polycythemia vera. Blood, 117(6), 1845-1854.
  • Patient Worthy. (2020).
  • Synapse. (2024).
  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 284(12), 1793-1818.
  • Nakashima, T., et al. (2014). Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo. PloS one, 9(11), e112464.
  • Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib).
  • Brown, N., & Edfeldt, F. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug discovery today, 14(21-22), 1035-1043.
  • Quintás-Cardama, A., & Verstovsek, S. (2018). The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms.
  • Targeted Oncology. (2024).

Sources

A Head-to-Head Showdown: Evaluating Pyridinyl-Pyrazole Compounds in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the pyridinyl-pyrazole scaffold has emerged as a cornerstone for developing potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of pyridinyl-pyrazole compounds, focusing on their performance in enzymatic assays. We will dissect the experimental data, provide detailed methodologies, and explore the underlying structure-activity relationships that govern their efficacy.

The Significance of the Pyridinyl-Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[2] The pyrazole ring is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties.[1] When combined with a pyridine ring, the resulting pyridinyl-pyrazole core structure can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.[3]

This guide will focus on inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response cascade.[4] We will conduct a head-to-head comparison of two prominent p38 MAPK inhibitors to illustrate the nuances of evaluating pyridinyl-pyrazole-based compounds:

  • SB203580 : A first-generation pyridinyl-imidazole inhibitor that, while not a pyrazole itself, established the importance of the pyridinyl scaffold for p38 MAPK inhibition and serves as a critical benchmark for comparison.[5][6]

  • BIRB 796 (Doramapimod) : A potent N-pyrazole, N'-aryl urea-based inhibitor that showcases a different binding mode and improved potency.[4][7]

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

To quantitatively assess the inhibitory potency of our compounds, a robust and reproducible enzymatic assay is paramount. The following is a detailed protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]

Principle of the Assay

The assay quantifies kinase activity by measuring the amount of ADP generated from the phosphorylation of a substrate by the kinase. The ADP is then converted to ATP, which is used by a luciferase to produce a luminescent signal that is directly proportional to the kinase activity.[8]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of pyridinyl-pyrazole compounds D Add diluted compounds to 384-well assay plate A->D B Prepare kinase reaction buffer (e.g., Tris-HCl, MgCl2) C Prepare p38 MAPK enzyme and substrate (e.g., ATF2) solution B->C E Add p38 MAPK enzyme to the wells C->E D->E F Incubate to allow inhibitor binding E->F G Initiate reaction by adding substrate/ATP mixture F->G H Incubate at 30°C for 60 minutes G->H I Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP H->I J Incubate for 40 minutes I->J K Add Kinase Detection Reagent to convert ADP to ATP and generate light J->K L Incubate for 30 minutes K->L M Read luminescence on a plate reader L->M

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Detailed Protocol
  • Compound Preparation : Prepare a series of 10-point, 3-fold serial dilutions of the test compounds (SB203580 and BIRB 796) in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation : Add 25 nL of each compound dilution to the wells of a low-volume 384-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Kinase Reaction Mixture : Prepare a solution containing the recombinant active p38 MAPK enzyme and a suitable substrate (e.g., ATF2 peptide) in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).

  • Enzyme Addition and Pre-incubation : Add 2.5 µL of the kinase/substrate mixture to each well of the assay plate. Pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation : Initiate the kinase reaction by adding 2.5 µL of a 10 µM ATP solution to each well.

  • Reaction Incubation : Incubate the plate for 60 minutes at 30°C.

  • Signal Generation :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Data Analysis : The IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Head-to-Head Comparison of Pyridinyl-Pyrazole Compounds

The following table summarizes the in vitro inhibitory potency of SB203580 and BIRB 796 against the p38 MAPK isoforms.

CompoundTarget KinaseIC50 (nM)Binding ModeKey Structural Features
SB203580 p38α300-500[6]ATP-competitivePyridinyl-imidazole core
p38β~500
BIRB 796 p38α38[7]Allosteric ("DFG-out")N-pyrazole, N'-aryl urea
p38β65[7]
p38γ200[7]
p38δ520[7]

IC50 values can vary depending on the specific assay conditions.

Dissecting the Structure-Activity Relationship (SAR)

The significant difference in potency between SB203580 and BIRB 796 can be attributed to their distinct binding modes and key structural features.

SB203580 is an ATP-competitive inhibitor, meaning it binds to the active site of the kinase and competes with ATP for binding.[6] The pyridine nitrogen of the pyridinyl-imidazole scaffold forms a crucial hydrogen bond with the hinge region of the p38 MAPK, mimicking the interaction of the adenine ring of ATP.[3]

BIRB 796 , on the other hand, is an allosteric inhibitor.[4] It binds to a site adjacent to the ATP-binding pocket, inducing a conformational change in the kinase that locks it in an inactive state.[10] This is often referred to as a "DFG-out" conformation, as it involves the movement of the Asp-Phe-Gly (DFG) motif in the activation loop.[2] The N-pyrazole and urea moieties of BIRB 796 are critical for its high-affinity binding to this allosteric pocket.[4] The t-butyl group on the pyrazole ring occupies a lipophilic pocket exposed in the DFG-out conformation.[2]

The p38 MAPK Signaling Pathway and Points of Inhibition

cluster_upstream Upstream Activation cluster_core p38 MAPK Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK (α, β, γ, δ) MKK->p38 Substrates Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38->Substrates TFs Transcription Factors (e.g., CREB, AP-1) Substrates->TFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TFs->Cytokines Inhibitors Pyridinyl-Pyrazole Inhibitors (e.g., BIRB 796) Inhibitors->p38

Caption: The p38 MAPK signaling pathway and the point of inhibition by pyridinyl-pyrazole compounds.

The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress and inflammation.[11] As illustrated above, various extracellular stimuli activate a cascade of kinases, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines. Pyridinyl-pyrazole inhibitors, by binding to and inhibiting p38 MAPK, effectively block this inflammatory cascade.

Conclusion

The head-to-head comparison of pyridinyl-pyrazole and related compounds in enzymatic assays provides invaluable insights for drug discovery and development. While SB203580 laid the groundwork by demonstrating the importance of the pyridinyl scaffold, the evolution to allosteric inhibitors like BIRB 796 highlights the power of structure-based drug design in achieving superior potency and selectivity. The detailed enzymatic assay protocol provided herein serves as a robust framework for the rigorous evaluation of novel kinase inhibitors. A thorough understanding of the structure-activity relationships and the underlying biological pathways is essential for the rational design of the next generation of pyridinyl-pyrazole-based therapeutics.

References

  • Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. (2006). Journal of Medicinal Chemistry. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Columbia University. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2001). Journal of Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences. [Link]

  • The kinetics of binding to p38MAP kinase by analogues of BIRB 796. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. (n.d.). ResearchGate. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ResearchGate. [Link]

  • SB-203580. (n.d.). PubChem. [Link]

  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. (2000). Journal of Biological Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Advances. [Link]

  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. (2024). European Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile Synthesis and its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and potential biological activity of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile. We will objectively explore the reproducibility of its synthesis by examining established methodologies for analogous compounds and provide a comparative analysis of its potential activity against alternative kinase inhibitors, supported by experimental data from the literature.

Introduction: The Prominence of the 5-Aminopyrazole Scaffold in Kinase Inhibition

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 5-aminopyrazole moiety has garnered significant attention as a key pharmacophore in the design of protein kinase inhibitors.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on a specific derivative, this compound, which incorporates a pyridine ring, a common feature in kinase inhibitors that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. We will dissect the synthetic accessibility of this molecule and evaluate its potential as a kinase inhibitor by comparing it to established compounds targeting similar pathways, such as the Janus kinase (JAK) family.[2][3]

Comparative Synthesis of this compound

Workflow for the Synthesis of this compound

cluster_0 Part 1: Synthesis of (Ethoxymethylene)malononitrile cluster_1 Part 2: Synthesis of 4-Hydrazinylpyridine cluster_2 Part 3: Final Condensation A Malononitrile C (Ethoxymethylene)malononitrile A->C Acetic anhydride, Reflux B Triethyl orthoformate B->C D 4-Chloropyridine Hydrochloride F 4-Hydrazinylpyridine D->F Reflux E Hydrazine Hydrate E->F G (Ethoxymethylene)malononitrile I This compound G->I Ethanol, Reflux H 4-Hydrazinylpyridine H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of (Ethoxymethylene)malononitrile

This procedure is adapted from established methods which report high yields and purity.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 110-140°C) for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove volatile components.

  • Purification: The crude product will solidify upon cooling. The solid can be collected by filtration and washed with cold ethanol to yield (ethoxymethylene)malononitrile as a crystalline solid. Expected yields are typically high, often exceeding 90%.

Part 2: Synthesis of 4-Hydrazinylpyridine

The synthesis of 4-hydrazinylpyridine from 4-chloropyridine hydrochloride and hydrazine hydrate is a known transformation, though specific recent protocols are less common.[10] The following is a general procedure.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloropyridine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction: Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution. Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in water and the product extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield 4-hydrazinylpyridine.

Part 3: Synthesis of this compound

This final step is a cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.0 eq) and 4-hydrazinylpyridine (1.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The product is expected to precipitate out of the solution upon cooling.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound.

Reproducibility and Yield Considerations

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via this route is generally considered robust and reproducible.[4][7] Yields for the final condensation step are often reported to be in the range of 80-95% for various aryl hydrazines. The use of microwave irradiation has also been shown to accelerate the reaction and improve yields in some cases.[11]

Comparative Analysis of Biological Activity: A Potential JAK Inhibitor

The 5-aminopyrazole scaffold is a well-established core for potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocation STAT->STAT_dimer Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor 5-amino-1-(pyridin-4-yl)-1H- pyrazole-4-carbonitrile Inhibitor->JAK Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of a pyrazole-based inhibitor.

Comparison with Ruxolitinib: An Established JAK Inhibitor

Ruxolitinib is an FDA-approved drug for the treatment of myelofibrosis and polycythemia vera, and it features a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1] It acts as a potent inhibitor of JAK1 and JAK2.

CompoundTarget(s)IC₅₀ (nM)Reference
Ruxolitinib JAK1, JAK2~3[1]
Compound 3f (4-amino-(1H)-pyrazole derivative) JAK1, JAK2, JAK33.4, 2.2, 3.5[3]
This compound Predicted: JAK familyTo be determined-

The data for "Compound 3f," a 4-amino-(1H)-pyrazole derivative, demonstrates that even simpler pyrazole-based structures can exhibit potent, low nanomolar inhibition of JAK kinases.[3] This strongly suggests that our target compound, this compound, has a high probability of exhibiting similar activity. The pyridin-4-yl moiety can potentially engage in hydrogen bonding with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

To confirm the activity of the synthesized this compound, a standard in vitro kinase inhibition assay would be performed.

  • Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; appropriate peptide substrate; ATP; test compound; and a suitable assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Conclusion

The synthesis of this compound is highly feasible and reproducible based on established chemical literature for analogous compounds. The synthetic route is straightforward, involving the condensation of readily available starting materials. Furthermore, the 5-aminopyrazole scaffold is a validated pharmacophore for potent kinase inhibition, particularly against the JAK family of kinases. The structural similarity to known JAK inhibitors, such as Ruxolitinib, and other potent aminopyrazole derivatives strongly supports the hypothesis that this compound is a promising candidate for further investigation as a kinase inhibitor. The experimental protocols provided in this guide offer a clear path for its synthesis and biological evaluation.

References

  • CN102584626B - Synthetic method of (ethoxymethylene)
  • Synthesis of ethoxymethylene malonic acid dinitrile - PrepChem.com. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst - ResearchGate. [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. [Link]

  • How to prepare 4-hydrazino pyridine? - ResearchGate. [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery | Organic Process Research & Development - ACS Publications. [Link]

Sources

A Researcher's Guide to Comparative Cytotoxicity Analysis: The Case of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ultimate goal in oncology is the selective eradication of cancer cells with minimal impact on healthy tissue. This guide provides an in-depth technical framework for evaluating the comparative cytotoxicity of a novel investigational compound, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, on cancerous versus normal cells. While direct comparative data for this specific molecule is emerging, we will draw upon the well-established anticancer potential of the pyrazole scaffold to design a robust investigational strategy.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] Many compounds incorporating the pyrazole moiety have been reported to possess significant cytotoxic properties against various human cancer cell lines.[4][5][6] A critical aspect of their preclinical evaluation is determining their therapeutic index—a measure of their selectivity for cancer cells over normal, healthy cells.[1][4] This guide will detail the experimental design, methodologies, and data interpretation necessary to rigorously assess this selectivity.

The Rationale: Why Comparative Cytotoxicity Matters

The principle of selective toxicity is the bedrock of modern chemotherapy. An ideal anticancer agent should exploit the biochemical and molecular differences between cancer and normal cells to induce cell death preferentially in malignant cells. By quantifying the cytotoxic effects of this compound on a panel of both cancerous and non-cancerous cell lines, we can derive its Selectivity Index (SI). The SI, calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells, is a crucial metric for predicting a compound's potential therapeutic window.[7] A higher SI value suggests a more favorable safety profile and a greater likelihood of success in subsequent preclinical and clinical development.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To obtain a comprehensive understanding of the compound's activity, a multi-assay, multi-cell line approach is essential. The causality behind this choice is to mitigate the risk of cell line-specific or assay-specific artifacts and to build a more holistic and trustworthy dataset.

Cell Line Selection

The choice of cell lines is critical for the relevance of the study. It is advisable to use a panel that includes:

  • Cancer Cell Lines: Representing diverse cancer types to assess the breadth of activity. Examples include:

    • MCF-7: Human breast adenocarcinoma (Estrogen Receptor-positive).

    • MDA-MB-231: Triple-negative breast cancer.[8]

    • A549: Human lung carcinoma.[9]

    • HepG2: Human liver carcinoma.[4][5]

    • HCT-116: Human colorectal carcinoma.[1][6]

    • PC-3: Human prostate carcinoma.[10]

  • Normal (Non-cancerous) Cell Lines: To serve as a baseline for toxicity. The ideal choice is a cell line derived from the same tissue as the cancer cell line to provide the most relevant comparison.[11][12]

    • MCF-10A: Non-tumorigenic breast epithelial cells.

    • hTERT Gingival Fibroblasts: Immortalized normal fibroblasts.[12]

    • HEK-293: Human embryonic kidney cells (often used as a general normal cell control).[7][8]

Experimental Workflow

The overall workflow is designed to first screen for general cytotoxicity and then to delve into the mechanism of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay Viability ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay Cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay Mode of Death ic50 Calculate IC50 Values mtt_assay->ic50 ldh_assay->ic50 si Determine Selectivity Index (SI) ic50->si

A typical workflow for determining compound cytotoxicity in vitro.

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating appropriate controls to ensure the reliability and reproducibility of the results.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][13][14] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[8][13][15][16]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Controls: Include a negative control (medium only), a vehicle control, and a positive control for maximum LDH release (lyse untreated cells with a lysis buffer).[16]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution if required by the kit manufacturer.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls.

Protocol 3: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][17] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration (determined from MTT/LDH assays) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound

Cell LineTypeTissue of OriginIC50 (µM) after 48h
MCF-7 Breast AdenocarcinomaBreast8.5 ± 0.7
A549 Lung CarcinomaLung12.2 ± 1.1
HepG2 Liver CarcinomaLiver15.8 ± 1.4
MCF-10A Non-tumorigenicBreast95.3 ± 8.2
HEK-293 Embryonic KidneyKidney> 100

Table 2: Hypothetical Selectivity Index (SI)

Cancer Cell LineNormal Cell LineSI Value (IC50 Normal / IC50 Cancer)
MCF-7 MCF-10A 11.2
A549 HEK-293 > 8.2
HepG2 HEK-293 > 6.3

An SI value greater than 3 is generally considered promising for a potential anticancer compound. In this hypothetical example, the compound shows excellent selectivity for breast cancer cells over normal breast epithelial cells.

Potential Mechanism of Action and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, CDK, or FGFR.[1][18] The pyridine and amino-pyrazole moieties in the target compound suggest it could function as a kinase inhibitor by competing for the ATP-binding site.

G compound 5-amino-1-(pyridin-4-yl) -1H-pyrazole-4-carbonitrile receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) compound->receptor Inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

A simplified diagram of a potential kinase inhibition pathway.

Inhibition of such a pathway would block downstream signaling, leading to a halt in cell proliferation and the induction of apoptosis, consistent with the data that would be generated from the assays described above.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for evaluating the comparative cytotoxicity of this compound. By employing a panel of relevant cell lines and utilizing a combination of viability, cytotoxicity, and mechanistic assays, researchers can generate a robust dataset to determine the compound's therapeutic potential. Positive results, specifically a high Selectivity Index, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo efficacy and toxicity studies in animal models.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Library of Medicine.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed.
  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (n.d.). ResearchGate.
  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? (2015). ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). ACS Omega.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). National Center for Biotechnology Information.
  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? (n.d.). ResearchGate.
  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate.
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI.
  • A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines. (n.d.). BenchChem.
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers.
  • Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines. (n.d.). BenchChem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information.
  • Cell viability from MTT assay and cytotoxicity results from LDH assay... (n.d.). ResearchGate.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
  • In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. (n.d.). BenchChem.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Center for Biotechnology Information.
  • (PDF) SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1, 3, 4- OXADIAZOLE COMPOUNDS OF 5-AMINO PYRAZOLE. (n.d.). ResearchGate.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While the scientific properties of these molecules are our primary focus, their safe management and disposal are paramount to ensuring a secure laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound with potential biological activity.

Given that novel research chemicals often lack extensive, publicly available toxicological data, this protocol is grounded in the precautionary principle . We will assess the potential hazards based on the compound's constituent functional groups and adhere to the highest safety standards as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

PART 1: Hazard Assessment & Chemical Profile

The key to safe disposal is understanding the potential risks. The structure of this compound contains several functional groups that inform our handling and disposal strategy:

  • Pyridine Ring: Pyridine and its derivatives are known to be flammable, toxic, and harmful to the environment.[1][2] They can pose risks to the nervous system, liver, and kidneys upon exposure.[2] Waste containing pyridine must be handled as hazardous.[1][2][3][4]

  • Nitrile Group (-C≡N): Organic nitriles are a class of compounds that should be handled with caution. While stable, they can be toxic and may release highly toxic hydrogen cyanide gas under acidic conditions or during combustion. Therefore, they must be segregated from acidic waste streams.

  • Pyrazole & Amino Moieties: These nitrogen-containing heterocyclic structures are common in pharmacologically active molecules.[5][6] Compounds with significant biological activity, including investigational drugs, are often categorized as cytotoxic or hazardous, requiring stringent handling and disposal protocols to prevent occupational exposure.[7][8][9][10][11]

Safety & Handling Data Summary
ParameterRecommendationRationale & Source
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, face shield, and a lab coat.Protects against dermal absorption and splashes. Analogue compounds show skin/eye irritation.[13]
Engineering Controls Handle exclusively within a certified chemical fume hood.Prevents inhalation of fine powders or aerosols.[1][4]
Waste Classification Hazardous Chemical Waste (Solid, Non-halogenated Organic)Based on pyridine, nitrile, and potential biological activity.[2][14][15]
Incompatible Materials Strong acids, strong oxidizing agents.Potential for violent reaction or release of toxic gas (HCN).[15]

PART 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its final collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection and Preparation

The foundation of proper waste management is a suitable container.

  • Select a Container: Choose a designated hazardous waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[15][16]

  • Inspect for Integrity: Ensure the container is free of cracks, leaks, or residue from previous use.[14]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label from your EHS department. Fill in your name, lab location, and the date you first add waste (the "accumulation start date").[17][16]

Step 2: Waste Accumulation
  • Solid Waste: Carefully transfer solid this compound waste into the designated container using a spatula or powder funnel. This includes surplus compound and any grossly contaminated items like weighing paper.

  • Contaminated Labware: Disposable items like gloves, pipette tips, and wipes that are contaminated with the compound should also be placed in this solid waste container.

  • Avoid Sharps: Do not place needles or other sharps in this container. Use a dedicated sharps container for any chemically contaminated needles.

  • Keep Container Closed: The waste container must remain securely closed at all times, except when you are actively adding waste. This is an EPA requirement to prevent spills and evaporation.[17]

Step 3: Decontamination of Reusable Glassware
  • Initial Rinse: Perform a "triple rinse" of any contaminated glassware (e.g., reaction flasks, beakers).[17]

  • Solvent Choice: Use a small amount of a suitable solvent in which the compound is soluble (e.g., acetone, methanol) for the first rinse.

  • Collect Rinsate: This first rinseate is considered hazardous waste. Decant it into a separate, properly labeled liquid hazardous waste container for non-halogenated organic solvents.

  • Subsequent Rinses: The second and third rinses can be done with the same solvent or water and detergent. These can typically be disposed of as hazardous waste as well, though you should consult your institutional EHS for specific guidance.

  • Final Cleaning: After the triple rinse, the glassware can be washed normally.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Your laboratory must have a designated SAA for the temporary storage of hazardous waste.

  • Location: Store the waste container at or near the point of generation and under the control of laboratory personnel.[15][16]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[15]

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly acids.[15]

Step 5: Final Disposal and Pickup
  • Container Full: Once the container is 90% full, or if you will no longer be generating this waste, finalize the label.[18]

  • Complete the Label: List all contents clearly. Write out the full chemical name: "this compound". Estimate the quantity. Sign and date the label.

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS department. Do not transport hazardous waste containers yourself.[17]

PART 3: Spill Management

Accidents can happen even in the most careful laboratories. Be prepared with a clear response plan.

  • Assess the Situation: For a small spill (a few milligrams) contained within the fume hood, you can manage it yourself. For larger spills or any spill outside of a fume hood, alert your colleagues, evacuate the immediate area, and contact your institution's EHS emergency line immediately.

  • Contain the Spill: Use an absorbent material like vermiculite or sand to cover and contain the spilled solid.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean Up: Gently sweep the absorbent material and spilled compound into a dustpan. Avoid creating airborne dust.

  • Dispose of Spill Debris: Place all cleanup materials (absorbent, contaminated gloves, etc.) into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the wipes as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation Phase cluster_accumulate Accumulation Phase cluster_final Finalization Phase A Waste Generated B Assess Hazards: - Pyridine - Nitrile - Potential Cytotoxicity A->B C Select & Pre-Label Hazardous Waste Container B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Add Solid Waste or Contaminated Items to Container D->E F Store Container in SAA (Secondary Containment) E->F G Keep Container Securely Closed F->G H Container >90% Full? G->H Check Periodically H->G No I Finalize Waste Label (Contents, Date, Signature) H->I Yes J Request Pickup from Environmental Health & Safety (EHS) I->J K Waste Removed by EHS J->K

Caption: Workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your facility.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Drugs - Controlling Occupational Exposure in Health Care. Oregon Occupational Safety and Health (OSHA). [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Safety Data Sheet for a related pyrazole compound. aapptec. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Disposal of Chemical Waste. University of Cambridge Safety Office. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles... The Royal Society of Chemistry. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles... RSC Publishing. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles... National Institutes of Health (NIH). [Link].nih.gov/pmc/articles/PMC10593450/)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.